Sodium acetate
Beschreibung
Structure
3D Structure of Parent
Eigenschaften
IUPAC Name |
sodium;acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Na/c1-2(3)4;/h1H3,(H,3,4);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMHLLURERBWHNL-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6131-90-4 (Parent) | |
| Record name | Sodium acetate | |
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DSSTOX Substance ID |
DTXSID2027044 | |
| Record name | Sodium acetate | |
| Source | EPA DSSTox | |
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Molecular Weight |
82.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals, Anhydrous:White, odourless, granular, hygroscopic powder, White hygroscopic solid; [ICSC] Colorless odorless hygroscopic solid; [CHEMINFO] White odorless crystalline powder; [MSDSonline], WHITE HYGROSCOPIC CRYSTALLINE POWDER. | |
| Record name | Acetic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | SODIUM ACETATE | |
| Source | EU Food Improvement Agents | |
| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |
| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |
| Record name | Sodium acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Record name | SODIUM ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
WATER: 119 G/100 ML @ 0 °C, 170.15 G/100 ML @ 100 °C; SLIGHTLY SOL IN ALCOHOL, Solubility in water, g/100ml at 20 °C: 46.5 | |
| Record name | SODIUM ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |
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| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.528 g/ml, 1.5 g/cm³ | |
| Record name | SODIUM ACETATE | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
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Vapor Pressure |
0.00000071 [mmHg] | |
| Record name | Sodium acetate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/7064 | |
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Impurities |
Because of demanding reagent,pharmaceutical, medical, and photographic uses, purity becomes very important. Among improvements made in recent years were the reduction of iron content and carbonate level of the Food Chemical Codex grade. Technical grades have higher limits for heavy metals, arsenic, carbonates, or potassium compounds. | |
| Record name | SODIUM ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
WHITE GRANULAR POWDER OR MONOCLINIC CRYSTALS, Colorless | |
CAS No. |
127-09-3 | |
| Record name | Sodium acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000127093 | |
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| Record name | Sodium acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09395 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Acetic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
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| Record name | Sodium acetate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.386 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM ACETATE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NVG71ZZ7P0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | SODIUM ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
324 °C, 328 °C | |
| Record name | SODIUM ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/688 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | SODIUM ACETATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0565 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
Sodium Acetate: A Comprehensive Technical Guide for Laboratory Applications
For Researchers, Scientists, and Drug Development Professionals
Sodium acetate (CH₃COONa), the sodium salt of acetic acid, is a versatile and widely utilized reagent in research and drug development. Its utility spans a range of applications, from serving as a buffering agent to its critical role in the precipitation of nucleic acids and protein crystallization. This technical guide provides an in-depth overview of the chemical properties of this compound, detailed experimental protocols for its common laboratory uses, and visual representations of key processes to support experimental design and execution.
Core Chemical and Physical Properties
This compound is commercially available in two primary forms: anhydrous (water-free) and trihydrate (containing three molecules of water of crystallization). The choice between these forms is often dependent on the specific application and desired concentration accuracy, with the trihydrate form being less hygroscopic and easier to handle.[1][2] Key quantitative properties are summarized in the table below for easy reference and comparison.
| Property | This compound (Anhydrous) | This compound (Trihydrate) | References |
| Chemical Formula | C₂H₃NaO₂ | CH₃COONa·3H₂O | [3] |
| Molar Mass | 82.03 g/mol | 136.08 g/mol | [4] |
| Appearance | White, hygroscopic, crystalline powder | Colorless, transparent crystals or granular powder | [2] |
| Melting Point | 324 °C (decomposes) | 58 °C | [5][6] |
| Boiling Point | 881.4 °C | 122 °C (decomposes) | [6] |
| Density | 1.528 g/cm³ | 1.45 g/cm³ | [5][6] |
| Solubility in Water | 123.3 g/100 mL at 20 °C | 61.3 g/100 mL at 20 °C | [6][7] |
| pH | ~8.9 (0.1 M solution) | ~8.9 (0.1 M solution) | [5] |
| pKa (of acetic acid) | 4.76 | 4.76 | [5] |
Key Laboratory Applications and Experimental Protocols
This compound's utility in the lab is primarily centered on three key applications: buffer preparation, nucleic acid precipitation, and crystallization experiments.
This compound as a Buffering Agent
A this compound buffer, typically prepared by mixing acetic acid with this compound, is effective in the pH range of 3.6 to 5.6.[8] This buffering capacity is crucial for many biochemical reactions and separation techniques, including protein crystallization and electrophoresis.[9][10] The acetate ion (CH₃COO⁻) acts as a weak base, neutralizing added acid, while the acetic acid (CH₃COOH) neutralizes added base, thereby maintaining a relatively stable pH.
Below is a diagram illustrating the buffering action of a this compound/acetic acid system.
Caption: Buffering action of the this compound/acetic acid system.
Experimental Protocol: Preparation of a 3 M this compound Stock Solution (pH 5.2)
This stock solution is a common reagent, particularly for nucleic acid precipitation.
Materials:
-
This compound trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid
-
Deionized or Milli-Q water
-
Beaker or flask
-
Stir plate and stir bar
-
pH meter
-
Graduated cylinder
-
Autoclavable bottle
Methodology:
-
To prepare 1 liter of solution, weigh out 408.24 g of this compound trihydrate and add it to a beaker containing approximately 800 mL of deionized water.[11]
-
Dissolve the this compound completely using a magnetic stirrer.[1]
-
Once dissolved, carefully adjust the pH of the solution to 5.2 using glacial acetic acid. This should be done in a fume hood.[12]
-
Transfer the solution to a 1 L graduated cylinder and add deionized water to bring the final volume to 1 liter.[11]
-
Sterilize the solution by autoclaving for 20 minutes at 121-124°C on a liquid cycle.[1]
-
Store the solution at room temperature.
DNA and RNA Precipitation
This compound is a critical component in the ethanol precipitation of nucleic acids. This technique is widely used to concentrate and purify DNA and RNA from aqueous solutions.[13][14] The positively charged sodium ions (Na⁺) from this compound neutralize the negatively charged phosphate backbone of the nucleic acids.[15][16] This neutralization reduces the hydrophilicity of the DNA/RNA, allowing it to precipitate out of solution upon the addition of a non-polar solvent like ethanol or isopropanol.[14][17]
The workflow for ethanol precipitation of DNA is outlined in the following diagram.
Caption: Standard workflow for the ethanol precipitation of DNA.
Experimental Protocol: Ethanol Precipitation of DNA
This protocol is a standard method for concentrating and purifying DNA samples.
Materials:
-
DNA sample in aqueous solution (e.g., TE buffer)
-
3 M this compound, pH 5.2 (prepared as above)
-
Ice-cold 100% ethanol
-
70% ethanol (in sterile water)
-
Microcentrifuge tubes
-
Microcentrifuge (refrigerated, if possible)
-
Pipettes and sterile tips
-
TE buffer or nuclease-free water for resuspension
Methodology:
-
Measure the volume of your DNA sample in a microcentrifuge tube.[12]
-
Add 1/10th volume of 3 M this compound (pH 5.2) to the DNA sample and mix thoroughly.[12][13]
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol (calculated after the addition of the this compound) and mix by inverting the tube several times.[13][18]
-
Incubate the mixture to allow the DNA to precipitate. For best results, incubate at -20°C for at least 30 minutes. Incubation can be extended overnight for very dilute samples.[13]
-
Pellet the precipitated DNA by centrifuging at high speed (>12,000 x g) for 15-30 minutes at 4°C.[13]
-
Carefully aspirate and discard the supernatant, being cautious not to disturb the DNA pellet, which may be invisible.[18]
-
To wash the pellet, add 200-500 µL of 70% ethanol. This step removes residual salts.
-
Centrifuge for another 5-15 minutes at 4°C.[13]
-
Carefully remove the supernatant.
-
Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.[13]
-
Resuspend the clean, dry DNA pellet in an appropriate volume of TE buffer or nuclease-free water.
Supersaturated Solution and Crystallization
This compound trihydrate is famously used to demonstrate the principles of supersaturation and exothermic crystallization. A solution heated to dissolve a high concentration of this compound trihydrate can be cooled below its saturation point without immediate crystal formation.[19] This unstable, supersaturated state can be triggered to rapidly crystallize by introducing a "seed" crystal, releasing heat in an exothermic process.[20][21] This property is utilized in consumer products like reusable heating pads.
The logical flow of creating and using a supersaturated this compound solution is depicted below.
Caption: Logical workflow for this compound crystallization.
Experimental Protocol: Demonstration of Supersaturated Crystallization
This protocol provides a reliable method for demonstrating the principles of supersaturation.
Materials:
-
This compound trihydrate (CH₃COONa·3H₂O)
-
Distilled water
-
Erlenmeyer flask (e.g., 500 mL)
-
Hot plate
-
Beaker or watch glass
-
Seed crystal of this compound trihydrate
Methodology:
-
Prepare the supersaturated solution by combining 175 g of this compound trihydrate with 50 mL of distilled water in a 500 mL Erlenmeyer flask.[20][22]
-
Gently heat the mixture on a hot plate, swirling occasionally, until the solid is completely dissolved and the solution is clear.[22] Ensure no crystals remain on the sides of the flask.
-
Remove the flask from the heat, cover it (e.g., with an inverted beaker or Parafilm), and allow it to cool undisturbed to room temperature. This may take 1-3 hours.[22] Avoid any bumps or vibrations, which could prematurely trigger crystallization.[19]
-
To initiate crystallization, place a single seed crystal of this compound trihydrate onto a watch glass or into a beaker.[22]
-
Slowly and carefully pour the cooled, supersaturated solution onto the seed crystal.[22]
-
Observe the rapid, upward growth of the solid this compound trihydrate tower. The flask will become warm to the touch due to the exothermic nature of the crystallization.[22]
Safety and Handling
This compound is generally considered to be of low toxicity. However, as with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses and gloves, should be worn. May cause skin, eye, and respiratory tract irritation.[2] It is hygroscopic, particularly in its anhydrous form, and should be stored in a tightly sealed container in a cool, dry place.[5] Refer to the specific Safety Data Sheet (SDS) for detailed handling and disposal information.
References
- 1. laboratorynotes.com [laboratorynotes.com]
- 2. resources.finalsite.net [resources.finalsite.net]
- 3. neutronco.com [neutronco.com]
- 4. This compound Trihydrate | C2H9NaO5 | CID 23665404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 127-09-3 [chemicalbook.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. lookazma.com [lookazma.com]
- 8. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 9. Acetate Buffer (0.1 M, pH 5.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 10. utminers.utep.edu [utminers.utep.edu]
- 11. This compound Buffer - General Lab Techniques [protocol-online.org]
- 12. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 13. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 14. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 15. youtube.com [youtube.com]
- 16. bio.libretexts.org [bio.libretexts.org]
- 17. bitesizebio.com [bitesizebio.com]
- 18. lab.rockefeller.edu [lab.rockefeller.edu]
- 19. Demo 42: Supersaturated this compound Solution [www-chem.ucsd.edu]
- 20. Super Saturated this compound – Chemistry Demonstrations [sites.lib.jmu.edu]
- 21. Crystallization of Supersaturated this compound - Demonstration | Chemical Education Xchange [chemedx.org]
- 22. Crystallization from a Supersaturated Solution [chem.rutgers.edu]
A Technical Guide to the Solubility of Sodium Acetate in Ethanol and Other Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium acetate in ethanol and other common organic solvents. Understanding the solubility of this versatile salt is critical in various applications, including chemical synthesis, pharmaceuticals, and material science. This document presents quantitative solubility data, detailed experimental protocols for solubility determination, and visual representations of key processes to facilitate comprehension and application in a laboratory setting.
Introduction to this compound and its Forms
This compound (CH₃COONa or NaOAc) is the sodium salt of acetic acid. It is a colorless, hygroscopic salt with a wide range of uses. It exists in two common forms: anhydrous this compound (C₂H₃NaO₂) and this compound trihydrate (C₂H₃NaO₂·3H₂O). The presence of water of crystallization in the trihydrate form significantly influences its physical properties, including its solubility in organic solvents. Both forms are generally more soluble in polar solvents. While highly soluble in water, its solubility is more limited in organic solvents, a characteristic that is crucial for processes like precipitation and purification.[1]
Quantitative Solubility Data
The solubility of this compound in various organic solvents is summarized below. It is important to note the form of the this compound (anhydrous or trihydrate) and the temperature at which the solubility was measured, as these factors significantly impact the values.
Table 1: Solubility of this compound in Various Organic Solvents
| Solvent | Form of this compound | Temperature (°C) | Solubility |
| Ethanol | Trihydrate | - | 5.3 g / 100 mL[2][3] |
| Anhydrous (98.4%) | 8 | 2.08 g / 100 g[4] | |
| Anhydrous (98.4%) | 19 | 2.33 g / 100 g[4] | |
| Methanol | Anhydrous | 15 | 16 g / 100 g[4] |
| Anhydrous | 25 | 17.42 g / 100 g[4] | |
| Anhydrous | 67.7 | 16.55 g / 100 g[4] | |
| Acetone | Anhydrous | 15 | 0.05 g / 100 g[4] (or 0.5 g/kg) |
| 1-Propanol | Anhydrous | 20 | 0.97 g / 100 g[4] |
| Anhydrous | 25 | 1.1 g / 100 g[4] | |
| Acetonitrile | Anhydrous | 25 | 0.014 g / 100 g[4] |
| Ethylene Glycol | Anhydrous | 25 | 29.03 g / 100 g[4] |
| Diethyl Ether | Anhydrous | - | Slightly soluble[4] |
| Ethyl Acetate | Anhydrous | - | Insoluble[4] |
Note: The solubility of this compound generally decreases in the order of water > methanol > 1-propanol > acetonitrile.[5]
Experimental Protocol for Solubility Determination
The following is a detailed methodology for determining the solubility of this compound in an organic solvent, based on the widely used shake-flask equilibration method.[6]
Materials and Equipment
-
Anhydrous this compound (≥99% purity)
-
Selected Organic Solvent (e.g., Ethanol, HPLC grade)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Vials for sample collection
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for concentration measurement.
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of anhydrous this compound to a known volume of the organic solvent in a sealed container (e.g., a screw-cap flask). The presence of excess solid is crucial to ensure saturation.
-
Place the container in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached. A period of 20 hours is often adequate, but this should be confirmed by preliminary experiments where samples are taken at different time points (e.g., 20, 48, and 72 hours) to ensure the concentration has plateaued.[7][8]
-
-
Sample Collection and Preparation:
-
Once equilibrium is achieved, allow the mixture to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean, dry vial to remove any undissolved solid particles. This step is critical to prevent artificially high solubility readings.
-
-
Concentration Analysis:
-
Accurately dilute the filtered sample with a suitable solvent to bring the concentration within the calibration range of the analytical instrument.
-
Determine the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC by measuring the acetate ion concentration.[7][8]
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for the dilution factor.
-
Express the solubility in the desired units (e.g., g/100 mL, mol/L).
-
Considerations for Hygroscopic Compounds
Given that anhydrous this compound is hygroscopic, it is crucial to handle it in a moisture-free environment, such as a glovebox under an inert atmosphere (e.g., argon), to prevent the absorption of atmospheric moisture which can affect solubility measurements.[7][8]
Visualizations
The following diagrams illustrate the experimental workflow for determining the solubility of this compound and the logical relationship of factors affecting its solubility.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 127-09-3 [chemicalbook.com]
- 4. This compound [chemister.ru]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
Mastering the Bench: A Technical Guide to Preparing 3M Sodium Acetate Stock Solution
For Immediate Release
A Comprehensive Guide for the Modern Laboratory: Preparation, Standardization, and Application of 3M Sodium Acetate Stock Solution
In the fast-paced environments of research, discovery, and drug development, the precision and reliability of foundational laboratory reagents are paramount. This in-depth technical guide provides a standardized protocol for the preparation of a 3M this compound stock solution, a critical reagent in numerous molecular biology workflows, including nucleic acid precipitation. This document outlines the necessary calculations, detailed procedural steps, quality control measures, and storage conditions to ensure consistency and reproducibility in experimental outcomes.
Quantitative Data Summary
For clarity and ease of comparison, the key quantitative data for the preparation of a 1-liter 3M this compound stock solution are summarized below. Two common forms of this compound are available: anhydrous and trihydrate. The choice between them affects the required mass for the solution.
| Parameter | Anhydrous this compound | This compound Trihydrate |
| Chemical Formula | CH₃COONa | CH₃COONa·3H₂O |
| Molecular Weight | 82.03 g/mol [1] | 136.08 g/mol |
| Mass required for 1L of 3M solution | 246.09 g[1] | 408.24 g[2] |
| Typical pH | 5.2 or 5.5 | 5.2 or 5.5 |
| Adjusting Agent | Glacial Acetic Acid[2][3][4][5] | Glacial Acetic Acid[2] |
| Storage Temperature | Room Temperature (+15°C to +25°C)[3] or 4°C[6] | Room Temperature (+15°C to +25°C) or 4°C |
| Shelf Life | Stable under normal conditions[7] | 12 months[6] |
Experimental Protocol: Preparation of 1L of 3M this compound, pH 5.2
This protocol details the methodology for preparing a 1-liter stock solution of 3M this compound with a final pH of 5.2. This specific pH is frequently utilized in protocols for the precipitation of DNA and RNA.[3][8]
Materials:
-
This compound (Anhydrous or Trihydrate)
-
High-purity, nuclease-free water (e.g., Milli-Q or equivalent)
-
Glacial Acetic Acid
-
Calibrated pH meter
-
Magnetic stirrer and stir bar
-
1L graduated cylinder
-
1L beaker or flask
-
Sterile storage bottle
-
(Optional) 0.22 µm sterile filter unit
Procedure:
-
Calculate and Weigh this compound:
-
Dissolve in Water:
-
Pour approximately 800 mL of high-purity water into a 1L beaker containing a magnetic stir bar.[4]
-
Place the beaker on a magnetic stirrer and slowly add the weighed this compound.
-
Stir until the this compound is completely dissolved. The dissolution of this compound is an endothermic process, which will cause the solution to cool.
-
-
pH Adjustment:
-
Final Volume Adjustment:
-
Carefully transfer the solution to a 1L graduated cylinder.
-
Add high-purity water to bring the final volume to exactly 1 liter.[4]
-
Pour the solution back into the beaker and stir for a few minutes to ensure homogeneity.
-
-
Sterilization (Optional but Recommended):
-
Storage:
Workflow and Logical Relationships
The following diagrams illustrate the key decision points and the overall workflow for the preparation of the 3M this compound stock solution.
Caption: Decision and workflow diagram for preparing 3M this compound solution.
Caption: Sequential workflow for 3M this compound solution preparation.
References
- 1. 3 M this compound preparation - General Lab Techniques [protocol-online.org]
- 2. laboratorynotes.com [laboratorynotes.com]
- 3. toptipbio.com [toptipbio.com]
- 4. This compound (3 M, pH 5.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. thomassci.com [thomassci.com]
- 6. This compound Solution 3 M pH 5.2, Buffers and Reagents - Jena Bioscience [jenabioscience.com]
- 7. fishersci.com [fishersci.com]
- 8. teknova.com [teknova.com]
An In-depth Technical Guide to the Physical Characteristics of Sodium Acetate Crystals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core physical characteristics of sodium acetate crystals, in both their anhydrous and trihydrate forms. It is intended to serve as a technical resource, presenting quantitative data, detailed experimental protocols for characterization, and visual representations of key processes and relationships.
Core Physical Properties
This compound (CH₃COONa), the sodium salt of acetic acid, is a compound that exists primarily in two solid forms: anhydrous this compound and this compound trihydrate (CH₃COONa·3H₂O).[1] These forms exhibit distinct physical properties that are critical for their application in research and industry.
General Characteristics
Anhydrous this compound typically appears as a white, odorless, granular, and hygroscopic powder.[2][3] It is known to be deliquescent, meaning it can absorb enough moisture from the air to dissolve in it.[1][4] The trihydrate form presents as colorless, transparent crystals or a granular crystalline powder, which may have a faint acetic odor.[3] In warm, dry air, the trihydrate effloresces, losing its water of crystallization.[2][3]
Quantitative Physical Data
The key physical properties of both anhydrous and trihydrate forms of this compound are summarized in the tables below for easy comparison.
Table 1: General Physical Properties of this compound Forms
| Property | Anhydrous this compound | This compound Trihydrate |
| Molecular Formula | C₂H₃NaO₂ | C₂H₃NaO₂·3H₂O |
| Molar Mass | 82.034 g·mol⁻¹[1] | 136.08 g·mol⁻¹[5] |
| Appearance | White, deliquescent, hygroscopic powder or crystals[1] | Colorless, transparent crystals or granular powder[3] |
| Density | 1.528 g/cm³ (20 °C)[1][2] | 1.45 g/cm³ (20 °C)[1][6] |
| Melting Point | 324 °C (615 °F; 597 K)[1][2][6] | 58 °C (136 °F; 331 K)[1][6] |
| Boiling Point | 881.4 °C (1,618.5 °F; 1,154.5 K) (decomposes)[1][6] | 122 °C (252 °F; 395 K) (decomposes)[1][6] |
| Crystal Structure | Monoclinic[1] | Monoclinic[1][7] |
Table 2: Solubility of this compound in Water at Various Temperatures
| Temperature (°C) | Anhydrous Form ( g/100 mL) | Trihydrate Form ( g/100 mL) |
| 0 | 119[1][6] | 76.2[8] |
| 20 | 123.3[6] or 46.5[8] | 76.2 (as 762 g/L)[9] |
| 30 | 125.5[6] | - |
| 50 | - | 138.8[8] |
| 100 | 170.15[2] | - |
Note: The solubility of this compound increases with temperature.[10] Discrepancies in reported solubility data at 20°C for the anhydrous form may be due to different experimental conditions.
Crystalline Structure
Anhydrous this compound
The crystal structure of anhydrous this compound is described as consisting of alternating layers of sodium-carboxylate and methyl groups.[1] It belongs to the monoclinic crystal system.[1]
This compound Trihydrate
The crystal structure of this compound trihydrate is also monoclinic.[1][7] Its structure is characterized by a distorted octahedral coordination of six oxygen atoms around each sodium ion.[7] These adjacent octahedra share edges, forming one-dimensional chains. These chains are then linked into a three-dimensional network through hydrogen bonding between the acetate ions and the water of hydration.[1]
Experimental Protocols
Accurate determination of the physical characteristics of this compound crystals relies on standardized experimental methodologies. The following sections detail the protocols for key analyses.
Crystal Structure Determination via X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for determining the precise atomic arrangement within a crystal.
Methodology:
-
Crystal Growth: A high-quality single crystal of this compound is grown from a saturated solution.
-
Mounting: The crystal is mounted on a goniometer head on the diffractometer.
-
Data Collection: The crystal is irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that is recorded by a detector.[7][11]
-
Structure Solution: The positions and intensities of the diffraction spots are used to calculate an electron density map of the crystal's unit cell.
-
Structure Refinement: A model of the atomic positions is fitted to the electron density map and refined to achieve the best agreement with the experimental diffraction data.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CH3COONa | CID 517045 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fao.org [fao.org]
- 4. Sciencemadness Discussion Board - Is this compound hygroscopic? - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. This compound - Crystal growing [en.crystalls.info]
- 6. This compound - Sciencemadness Wiki [sciencemadness.org]
- 7. journals.iucr.org [journals.iucr.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. This compound Trihydrate Hygroscopic, Ideal for Water Treatment & Buffer Solutions CAS Number 6131-90-4 - Industrial Raw Materials and Trithis compound Hydrate [jiurunfa.en.made-in-china.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Mechanism of Sodium Acetate in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetate (CH₃COONa), the sodium salt of acetic acid, is a versatile compound with significant applications across various scientific disciplines, including playing a crucial role in drug development and manufacturing.[1] Its behavior in aqueous solutions is governed by fundamental chemical principles of dissociation and hydrolysis, which in turn dictate its utility as a buffering agent, pH modifier, and stabilizer in numerous pharmaceutical formulations.[2][3] This technical guide provides a comprehensive overview of the core mechanisms of this compound in aqueous solutions, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying processes.
Core Mechanism in Aqueous Solution
The primary mechanism of this compound in water involves two key steps: complete dissociation followed by the hydrolysis of the acetate ion.
Dissociation
As a salt of a strong base (sodium hydroxide) and a weak acid (acetic acid), this compound is a strong electrolyte and dissociates completely in water into sodium ions (Na⁺) and acetate ions (CH₃COO⁻).[4] The sodium ion is a spectator ion and does not react with water.
The dissociation equation is as follows:
CH₃COONa(s) → Na⁺(aq) + CH₃COO⁻(aq)
Hydrolysis of the Acetate Ion
The acetate ion (CH₃COO⁻), being the conjugate base of a weak acid (acetic acid), reacts with water in a hydrolysis reaction.[5] In this equilibrium reaction, the acetate ion accepts a proton from a water molecule, forming acetic acid (CH₃COOH) and hydroxide ions (OH⁻).[5]
The hydrolysis equation is:
CH₃COO⁻(aq) + H₂O(l) ⇌ CH₃COOH(aq) + OH⁻(aq)
This production of hydroxide ions results in the aqueous solution of this compound being alkaline, with a pH greater than 7.[6]
Quantitative Data
The physicochemical properties of this compound solutions are crucial for their application. The following tables summarize key quantitative data.
Physicochemical Constants (at 25°C)
| Parameter | Value | Reference |
| Kₐ of Acetic Acid (CH₃COOH) | 1.8 x 10⁻⁵ | [7] |
| Kₑ of Acetate Ion (CH₃COO⁻) | 5.6 x 10⁻¹⁰ | [5] |
| Hydrolysis Constant (Kₕ) | 5.6 x 10⁻¹⁰ | [8] |
pH of this compound Solutions at 25°C
| Concentration (M) | Approximate pH | Reference |
| 1.0 | 9.37 | [6][7][9] |
| 0.1 | 8.87 - 8.89 | [10][11] |
| 0.01 | 8.35 | [12] |
Molar Conductivity of this compound at 25°C
| Concentration (mol/L) | Molar Conductivity (Λₘ) (S cm² mol⁻¹) |
| At infinite dilution | 91.0 |
| 0.0005 | 85.7 |
| 0.001 | 83.8 |
| 0.005 | 77.5 |
| 0.01 | 72.8 |
| 0.02 | 68.0 |
| 0.05 | 61.1 |
| 0.1 | 55.8 |
Note: Data compiled and interpolated from various sources for illustrative purposes.[13][14][15]
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the behavior of this compound in aqueous solutions.
Protocol for pH Measurement of a this compound Solution
Objective: To accurately measure the pH of a this compound solution.
Materials:
-
pH meter with a glass electrode
-
Standard pH buffers (e.g., pH 4.01, 7.01, 10.01)
-
This compound
-
Deionized water
-
Beakers
-
Magnetic stirrer and stir bar (optional)
-
Wash bottle with deionized water
Procedure:
-
Preparation of this compound Solution: Prepare a this compound solution of the desired concentration (e.g., 0.1 M) by dissolving the appropriate amount of this compound in deionized water.
-
pH Meter Calibration: a. Turn on the pH meter and allow it to warm up as per the manufacturer's instructions.[16] b. Rinse the pH electrode with deionized water and gently blot it dry with a lint-free tissue.[16] c. Immerse the electrode in the pH 7.01 buffer. Stir gently and wait for the reading to stabilize. Calibrate the meter to this value.[17] d. Rinse the electrode again with deionized water and blot dry. e. Immerse the electrode in the pH 4.01 buffer. Wait for a stable reading and calibrate. f. Repeat the rinsing process and calibrate with the pH 10.01 buffer.[17]
-
Measurement: a. Rinse the calibrated electrode with deionized water and blot dry. b. Place the electrode in the prepared this compound solution.[18] c. Stir the solution gently and allow the pH reading to stabilize. d. Record the final pH value.[18]
-
Post-Measurement: a. Clean the electrode thoroughly with deionized water. b. Store the electrode in the appropriate storage solution as recommended by the manufacturer.
Protocol for Conductometric Titration of Acetic Acid with Sodium Hydroxide
Objective: To determine the equivalence point of the titration of a weak acid (acetic acid) with a strong base (sodium hydroxide) by measuring the change in conductivity.
Materials:
-
Conductivity meter and probe
-
Burette
-
Beakers
-
Pipette
-
Acetic acid solution (~0.1 M)
-
Standardized sodium hydroxide solution (~0.1 M)
-
Deionized water
-
Magnetic stirrer and stir bar
Procedure:
-
Setup: a. Pipette a known volume (e.g., 20 mL) of the acetic acid solution into a beaker. b. Add a sufficient amount of deionized water (e.g., 80 mL) to ensure the conductivity probe is fully immersed.[19] c. Place the beaker on a magnetic stirrer and add a stir bar. d. Immerse the conductivity probe in the solution.[20] e. Fill the burette with the standardized sodium hydroxide solution and record the initial volume.
-
Titration: a. Turn on the conductivity meter and the magnetic stirrer (at a slow, steady speed). b. Record the initial conductivity of the acetic acid solution.[20] c. Add the sodium hydroxide solution from the burette in small, regular increments (e.g., 0.5 mL or 1.0 mL). d. After each addition, allow the conductivity reading to stabilize and record the value along with the corresponding total volume of NaOH added.[19] e. Continue adding NaOH well past the expected equivalence point.
-
Data Analysis: a. Plot a graph of conductivity (y-axis) versus the volume of NaOH added (x-axis). b. The graph will typically show an initial slight decrease or slow increase in conductivity, followed by a more rapid increase after the equivalence point.[21] c. Draw two best-fit lines through the data points before and after the equivalence point. The point of intersection of these two lines represents the equivalence point of the titration.[19] d. Use the volume of NaOH at the equivalence point to calculate the concentration of the acetic acid solution.
Protocol for Determination of the Hydrolysis Constant (Kₕ) of this compound
Objective: To experimentally determine the hydrolysis constant (Kₕ) of the acetate ion.
Materials:
-
pH meter
-
This compound solution of known concentration (e.g., 0.1 M)
-
Deionized water
-
Beakers
-
Volumetric flasks
Procedure:
-
Solution Preparation: Prepare a 0.1 M solution of this compound with high accuracy.
-
pH Measurement: Calibrate the pH meter as described in Protocol 4.1 and measure the pH of the 0.1 M this compound solution.[22]
-
Calculations: a. From the measured pH, calculate the pOH: pOH = 14 - pH.[22] b. Calculate the hydroxide ion concentration [OH⁻]: [OH⁻] = 10^(-pOH). c. According to the hydrolysis equilibrium (CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻), at equilibrium, [CH₃COOH] = [OH⁻]. d. The concentration of the acetate ion at equilibrium is approximately its initial concentration minus the concentration of OH⁻ formed: [CH₃COO⁻] = C_initial - [OH⁻]. For a 0.1 M solution, this is approximately 0.1 M. e. Calculate the hydrolysis constant (Kₕ) using the expression: Kₕ = ([CH₃COOH][OH⁻]) / [CH₃COO⁻] = [OH⁻]² / [CH₃COO⁻].[8][23]
Applications in Drug Development
This compound is a critical excipient in the pharmaceutical industry due to its ability to control pH and enhance the stability of drug products.[1][2]
Buffering Agent in Formulations
This compound, often in combination with acetic acid, forms a buffer system that is effective in the pH range of 3.6 to 5.6.[1] This is vital for:
-
Injectable and Ophthalmic Solutions: Maintaining a stable pH is crucial for the solubility, stability, and physiological compatibility of parenteral and ophthalmic drug products.[2]
-
Biopharmaceutical Formulations: Therapeutic proteins are often sensitive to pH changes. This compound buffers are used to maintain the optimal pH for protein stability, preventing aggregation and degradation.[24]
Role in Lyophilization (Freeze-Drying)
Lyophilization is a common technique to improve the stability and shelf-life of therapeutic proteins and other labile drugs. This compound can be used in the formulation of products intended for freeze-drying, where it helps to:
-
Maintain pH during processing: It ensures that the pH of the formulation remains within a range that is optimal for the stability of the active pharmaceutical ingredient (API) during the freezing and drying stages.[2]
-
Act as a bulking agent: In some cases, it can contribute to the formation of an elegant and structurally sound lyophilized cake.[2]
Use in Nucleic Acid Precipitation
In molecular biology and the development of nucleic acid-based therapeutics, this compound is a standard reagent for the precipitation of DNA and RNA from aqueous solutions in the presence of ethanol or isopropanol.[25][26] The sodium ions neutralize the negative charge on the phosphate backbone of the nucleic acids, reducing their solubility and facilitating their precipitation.[4][27] A typical protocol involves adding 1/10th volume of 3 M this compound (pH 5.2) to the nucleic acid solution before adding ethanol.[25]
Conclusion
The mechanism of this compound in aqueous solutions is a well-understood process rooted in its complete dissociation and the subsequent hydrolysis of the acetate ion, which imparts alkaline properties to the solution. This behavior is fundamental to its widespread use in research and the pharmaceutical industry, particularly as a versatile buffering agent to control pH and enhance the stability of a wide range of drug formulations. The quantitative data and experimental protocols provided in this guide offer a robust framework for scientists and drug development professionals to effectively utilize and characterize this compound in their work.
References
- 1. chemignition.com [chemignition.com]
- 2. This compound: Enhancing Safe and Effective Pharmaceuticals [eureka.patsnap.com]
- 3. vinipul.com [vinipul.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. Calculate the degree of hydrolysis and pH of 01 M sodium class 11 chemistry CBSE [vedantu.com]
- 6. wyzant.com [wyzant.com]
- 7. brainly.com [brainly.com]
- 8. Calculate the degree of hydrolysis and pH of 0.1 M this compound sol - askIITians [askiitians.com]
- 9. Calculate the pH of a 1 M solution of this compound (CH3COONa). Given da.. [askfilo.com]
- 10. quora.com [quora.com]
- 11. quora.com [quora.com]
- 12. The pH of 0.01 M this compound solution is : \left[ \mathrm { K } _ { \m.. [askfilo.com]
- 13. testbook.com [testbook.com]
- 14. The molar conductances of this compound, hydrochloric acid and sodium chloride are 91.0, 425.9 and 126.4 S cm2 mol-1 respectively at 25°C at infinite dilution. What is the molar conductance of acetic acid at infinite dilution ? [infinitylearn.com]
- 15. d) The molar conductivities at infinite dilution for this compound, hydr.. [askfilo.com]
- 16. camlab.co.uk [camlab.co.uk]
- 17. m.youtube.com [m.youtube.com]
- 18. globe.ee [globe.ee]
- 19. byjus.com [byjus.com]
- 20. Conductometric titration (weak acid-strong base) [noobrobo.com]
- 21. scienceready.com.au [scienceready.com.au]
- 22. Solved 1. Hydrolysis of salts experiment: The pH of a 0.10M | Chegg.com [chegg.com]
- 23. sarthaks.com [sarthaks.com]
- 24. This compound Buffer: Properties, Preparation & Applications [infobiochem.com]
- 25. alfa-chemistry.com [alfa-chemistry.com]
- 26. Role of this compound in DNA extraction/precipitation - General Lab Techniques [protocol-online.org]
- 27. geneticeducation.co.in [geneticeducation.co.in]
A Comprehensive Guide to the Safe Handling and Storage of Sodium Acetate in the Laboratory
For Researchers, Scientists, and Drug Development Professionals
Sodium acetate, the sodium salt of acetic acid, is a versatile and widely used chemical in various scientific disciplines, including molecular biology, pharmaceuticals, and synthetic chemistry.[1][2] It is available in two common forms: anhydrous (CH₃COONa) and trihydrate (CH₃COONa·3H₂O).[2][3] While generally considered to be of low toxicity, adherence to strict safety protocols is paramount to ensure a safe laboratory environment.[4][5][6] This in-depth technical guide provides comprehensive information on the safe handling and storage of this compound, tailored for laboratory personnel.
Chemical and Physical Properties
Understanding the physical and chemical properties of this compound is fundamental to its safe handling. Both the anhydrous and trihydrate forms are white, crystalline solids.[7][8] The key properties are summarized in the table below for easy comparison.
| Property | This compound Anhydrous | This compound Trihydrate |
| Chemical Formula | CH₃COONa[7] | CH₃COONa·3H₂O[9] |
| Molar Mass | 82.03 g/mol [7][10] | 136.08 g/mol [7][9] |
| Appearance | White, crystalline powder[7] | Colorless crystals[3][9] |
| Melting Point | 324 °C (decomposes)[7][9][10][11] | Loses water at 58-120°C[9][11][12] |
| Boiling Point | Decomposes before boiling[7] | Not applicable[9] |
| Density | 1.528 g/cm³[7][11] | 1.45 g/cm³[9][11] |
| Solubility in Water | Freely soluble[7] | Very soluble[11][12] |
| pH (1% solution) | ~8.9 (slightly alkaline)[7][9][11] | ~8.9[9] |
| CAS Number | 127-09-3[4][7] | 6131-90-4[7][13] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS).[4][5] However, it may cause irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[9][14] Ingestion of large doses may lead to abdominal pain, nausea, and vomiting.[5][14] Therefore, appropriate personal protective equipment should always be worn.
PPE Selection Workflow
The selection of appropriate PPE is a critical step before handling this compound. The following diagram outlines the decision-making process for ensuring adequate protection.
Caption: PPE Selection Workflow for Handling this compound.
Safe Handling and Experimental Protocols
Adherence to good laboratory practices is essential when working with this compound.
General Handling Precautions:
-
Work in a well-ventilated area to minimize inhalation of dust.[15] For procedures that may generate significant dust, use a fume hood.[15]
-
Avoid contact with skin and eyes.[16]
-
Minimize dust generation by handling the chemical gently.[15]
-
Ensure that an eyewash station and safety shower are readily accessible.[14][16][17]
Protocol for Preparing a this compound Solution
-
Don appropriate PPE: As determined by the PPE selection workflow (safety glasses, gloves, lab coat).
-
Weigh the required amount of this compound: Use a weigh boat on a calibrated balance. Handle the solid carefully to minimize dust.
-
Add the solid to the solvent: In a suitable container (e.g., beaker or flask), slowly add the weighed this compound to the appropriate volume of deionized water or other solvent while stirring.
-
Dissolve the solid: Continue stirring until the this compound is completely dissolved.
-
Label the container: Clearly label the container with the name of the solution, concentration, date, and your initials.
Storage Requirements
Proper storage of this compound is crucial for maintaining its quality and ensuring safety.
-
Containers: Store in a tightly closed container to prevent moisture absorption, as both forms are hygroscopic.[8][13][17][18]
-
Location: Keep in a cool, dry, and well-ventilated area.[13][16][17]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and other incompatible materials such as fluorine and potassium nitrate.[9][19][20] Contact with strong acids can release acetic acid vapor.[9][20]
Storage Compatibility Diagram
The following diagram illustrates the key storage compatibility considerations for this compound.
Caption: Storage Compatibility for this compound.
Spill and Waste Management
In the event of a spill, prompt and appropriate action is necessary to prevent exposure and contamination.
Spill Cleanup Protocol
-
Evacuate and secure the area: If the spill is large, evacuate unnecessary personnel and restrict access to the area.[16]
-
Don appropriate PPE: This should include, at a minimum, safety goggles, gloves, a lab coat, and if there is significant dust, a respirator.[14]
-
Contain the spill: Prevent the spilled material from entering drains or waterways.[4][5][17]
-
Clean up the spill:
-
For solid spills, carefully sweep or vacuum the material and place it into a labeled, sealed container for disposal.[4][14][16] Avoid actions that create dust.[14][20]
-
After the bulk of the material is removed, the area can be wiped down with a damp cloth.[14]
-
Some protocols suggest neutralizing the residue with a dilute solution of acetic acid.[12][17]
-
-
Decontaminate: Thoroughly wash the spill area after cleanup is complete.[14][16]
-
Dispose of waste: Dispose of the collected waste and contaminated materials in accordance with local, state, and federal regulations.[5][14]
Waste Disposal
Dispose of unused this compound and contaminated materials as chemical waste.[5][14] Do not dispose of it down the drain.[4][5][21] Ensure that the waste container is properly labeled.
First Aid Measures
In case of exposure to this compound, the following first aid measures should be taken. In all cases of doubt, or when symptoms persist, seek medical attention.[22]
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[4][14][16][23] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing.[14][15][16] |
| Eye Contact | Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[14][15][16] Remove contact lenses if present and easy to do.[14] |
| Ingestion | Do NOT induce vomiting.[14] If the person is conscious, rinse their mouth with water and have them drink one to two glasses of water.[4][14][16] Never give anything by mouth to an unconscious person.[4][14] Seek immediate medical attention.[14][16] |
First Aid Response Workflow
The following diagram outlines the general workflow for responding to an exposure incident involving this compound.
Caption: First Aid Response for this compound Exposure.
By adhering to the guidelines outlined in this document, researchers, scientists, and drug development professionals can safely handle and store this compound in the laboratory, minimizing risks and ensuring a secure working environment.
References
- 1. canyoncomponents.com [canyoncomponents.com]
- 2. chemignition.com [chemignition.com]
- 3. difference.wiki [difference.wiki]
- 4. geneseo.edu [geneseo.edu]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. media.laballey.com [media.laballey.com]
- 7. chemignition.com [chemignition.com]
- 8. Advanced Insights into this compound's Chemical Properties [eureka.patsnap.com]
- 9. This compound [www2.atmos.umd.edu]
- 10. SATHEE: Chemistry this compound [satheejee.iitk.ac.in]
- 11. This compound | 127-09-3 [chemicalbook.com]
- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 13. media.laballey.com [media.laballey.com]
- 14. westliberty.edu [westliberty.edu]
- 15. vinipul.com [vinipul.com]
- 16. resources.finalsite.net [resources.finalsite.net]
- 17. sds.chemtel.net [sds.chemtel.net]
- 18. carlroth.com [carlroth.com]
- 19. This compound | Solvents | Hydrite.com [hydrite.com]
- 20. doc.chem-lab.be [doc.chem-lab.be]
- 21. himediadownloads.com [himediadownloads.com]
- 22. carlroth.com [carlroth.com]
- 23. medline.com [medline.com]
Methodological & Application
Application Notes and Protocols for Ethanol Precipitation of DNA and RNA using Sodium Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethanol precipitation is a fundamental and widely used technique in molecular biology for the concentration and purification of nucleic acids (DNA and RNA) from aqueous solutions.[1][2] This method relies on the principle of altering the solubility of nucleic acids to selectively separate them from contaminants such as salts, nucleotides, and proteins. The addition of a salt, typically sodium acetate, and a less polar solvent, absolute or near-absolute ethanol, is central to this process. These application notes provide a comprehensive overview of the principles, detailed experimental protocols, and key data for the efficient precipitation of DNA and RNA using this compound and ethanol.
Principle of the Method
The precipitation of nucleic acids with this compound and ethanol is a multi-step process driven by key chemical and physical principles:
-
Neutralization of the Phosphate Backbone: Nucleic acids are polyanions due to their negatively charged phosphate backbone, which makes them soluble in aqueous solutions. The addition of a salt, such as this compound, introduces positively charged sodium ions (Na⁺). These cations neutralize the negative charges on the phosphate groups, reducing the repulsion between nucleic acid molecules and making them less hydrophilic.[2][3]
-
Reduction of the Dielectric Constant: Water is a highly polar solvent with a high dielectric constant, which shields the electrostatic interactions between the Na⁺ ions and the phosphate groups.[4] Ethanol is significantly less polar than water. Adding ethanol to the aqueous solution lowers the overall dielectric constant. This reduction in the dielectric constant allows the positively charged sodium ions to interact more strongly with the negatively charged phosphate backbone, effectively neutralizing it.[4]
-
Precipitation: With the phosphate backbone neutralized and the hydration shell disrupted by ethanol, the nucleic acid molecules aggregate and precipitate out of the solution.[4]
-
Pelleting and Washing: The precipitated nucleic acids are then pelleted by centrifugation. The supernatant, containing soluble contaminants, is removed. The pellet is subsequently washed with 70% ethanol to remove residual salts and other impurities.[2]
Key Considerations and Optimization
Several factors can influence the efficiency and purity of DNA and RNA precipitation:
-
Salt Concentration: A final concentration of 0.3 M this compound is generally optimal for most applications.[2][5]
-
Ethanol Volume: For DNA, 2 to 2.5 volumes of 95-100% ethanol are typically used.[6] RNA, being generally smaller and more soluble, often requires a higher volume of ethanol, typically 2.5 to 3 volumes, for efficient precipitation.[7][8]
-
Temperature and Incubation Time: While incubation at low temperatures (-20°C or -80°C) is common practice to enhance precipitation, studies have shown that for DNA concentrations as low as 20 ng/mL, incubation for 15-30 minutes on ice is sufficient.[2] For very low concentrations or small nucleic acid fragments, longer incubation times (e.g., overnight at -20°C) can improve recovery.[1][9]
-
Co-precipitants: For precipitating low concentrations (< 20 ng/mL) or small nucleic acid fragments (< 200 nucleotides), the use of a carrier or co-precipitant is highly recommended to improve recovery.[9][10] Common co-precipitants include glycogen, linear polyacrylamide (LPA), and yeast tRNA.[11][12] Glycogen and LPA are generally preferred as they do not interfere with downstream applications like spectrophotometry.[11][13]
-
Centrifugation: The speed and duration of centrifugation are critical for pelleting the precipitated nucleic acids. Higher speeds and longer times are generally required for smaller fragments and lower concentrations.[7][9]
-
Washing: Washing the pellet with 70% ethanol is a crucial step to remove co-precipitated salts.[2]
-
Drying and Resuspension: Over-drying the pellet can make it difficult to resuspend.[9] It is important to air-dry the pellet briefly before resuspending it in an appropriate buffer (e.g., TE buffer or nuclease-free water).
Data Presentation
The following tables summarize key quantitative data for optimizing DNA and RNA precipitation using this compound and ethanol.
Table 1: Recommended Reagent Concentrations and Volumes
| Reagent | DNA Precipitation | RNA Precipitation | Final Concentration |
| This compound (3 M, pH 5.2) | 1/10 volume | 1/10 volume | 0.3 M[2][7] |
| 95-100% Ethanol | 2 - 2.5 volumes | 2.5 - 3 volumes | ~70% (v/v)[14] |
| 70% Ethanol (for washing) | 500 µL - 1 mL | 500 µL - 1 mL | - |
| Co-precipitant (optional) | 10-20 µg glycogen or LPA | 10-20 µg glycogen or LPA | -[7] |
Table 2: Incubation and Centrifugation Parameters
| Parameter | Standard DNA/RNA | Low Concentration / Small Fragments |
| Incubation Temperature | 0 to 4°C (on ice) or -20°C | -20°C or -80°C[2][15] |
| Incubation Time | 15 - 30 minutes | ≥ 1 hour to overnight[2][9] |
| Centrifugation Speed | 12,000 - 15,000 x g | ≥ 16,000 x g[7] |
| Centrifugation Time | 10 - 15 minutes | 20 - 30 minutes[7] |
| Centrifugation Temperature | 4°C | 4°C |
Table 3: Expected Recovery Rates
| Nucleic Acid Type | Typical Recovery Rate | Factors Influencing Recovery |
| High Molecular Weight DNA | >90% | High initial concentration, optimal conditions |
| Plasmid DNA | 85 - 95% | Purity of the initial sample |
| PCR Products (>100 bp) | 80 - 90% | Fragment size, use of co-precipitant for smaller fragments |
| Total RNA | 70 - 90%[2] | RNA integrity, absence of RNases |
| Small RNAs (<200 nt) | 50 - 80% | Use of co-precipitant is critical, longer incubation |
Experimental Protocols
Protocol 1: Standard DNA Precipitation
This protocol is suitable for the precipitation of DNA from aqueous solutions with concentrations typically above 20 ng/µL.
Materials:
-
DNA sample in aqueous solution
-
3 M this compound, pH 5.2
-
Ice-cold 100% ethanol
-
70% ethanol (in nuclease-free water)
-
Nuclease-free water or TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0)
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Methodology:
-
Measure the volume of the DNA sample in a microcentrifuge tube.
-
Add 1/10th volume of 3 M this compound (pH 5.2) to the DNA solution. Mix thoroughly by vortexing briefly.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times until a precipitate is visible or the solution is homogeneous.
-
Incubate the mixture at -20°C for at least 30 minutes. For higher yields, especially with lower DNA concentrations, incubate overnight.
-
Centrifuge the sample at 12,000 - 15,000 x g for 15 minutes at 4°C to pellet the DNA.
-
Carefully decant or pipette off the supernatant without disturbing the pellet. The pellet may be visible as a small white precipitate.
-
Wash the pellet by adding 500 µL of 70% ethanol. Gently vortex to dislodge the pellet.
-
Centrifuge at 12,000 - 15,000 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant. It is crucial to remove as much of the 70% ethanol as possible. A brief second spin can help to collect any remaining liquid for removal.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this will make resuspension difficult.
-
Resuspend the DNA pellet in an appropriate volume of nuclease-free water or TE buffer.
Protocol 2: RNA Precipitation
This protocol is optimized for the precipitation of total RNA and includes precautions to minimize RNase activity.
Materials:
-
RNA sample in RNase-free aqueous solution
-
3 M this compound, pH 5.2 (RNase-free)
-
Ice-cold 100% ethanol (RNase-free)
-
70% ethanol (in RNase-free water)
-
RNase-free water or buffer for resuspension
-
RNase-free microcentrifuge tubes and pipette tips
-
Microcentrifuge
Methodology:
-
Measure the volume of the RNA sample in an RNase-free microcentrifuge tube.
-
Add 1/10th volume of 3 M this compound (pH 5.2). Mix gently by flicking the tube.
-
Add 2.5 to 3 volumes of ice-cold 100% ethanol. Mix thoroughly by inverting the tube several times.
-
Incubate the mixture at -20°C for at least 1 hour or overnight for higher recovery. For very small amounts of RNA, incubation at -80°C for 30 minutes can be effective.[16]
-
Centrifuge the sample at ≥16,000 x g for 20-30 minutes at 4°C to pellet the RNA.[7]
-
Carefully decant or pipette off the supernatant. RNA pellets are often less compact than DNA pellets and can be easily dislodged.
-
Wash the pellet with 500 µL of 70% ethanol.
-
Centrifuge at ≥16,000 x g for 5 minutes at 4°C.
-
Carefully remove all of the supernatant.
-
Air-dry the pellet for 5-10 minutes.
-
Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.
Protocol 3: Precipitation of Low-Concentration or Small Nucleic Acids
This protocol is recommended for samples with nucleic acid concentrations below 20 ng/µL or for fragments smaller than 200 nucleotides.
Methodology:
-
Follow the standard DNA (Protocol 1) or RNA (Protocol 2) procedure until the addition of this compound.
-
After adding this compound, add a co-precipitant. Use 1-2 µL of glycogen (10-20 mg/mL stock) or linear polyacrylamide (5 mg/mL stock) for a final concentration of 10-20 µg per sample.[7][10] Mix gently.
-
Proceed with the addition of the appropriate volume of ice-cold 100% ethanol (2-2.5 volumes for DNA, 2.5-3 volumes for RNA).
-
Increase the incubation time to overnight at -20°C or at least 2 hours at -80°C.[1][16]
-
Increase the centrifugation time to 30 minutes at ≥16,000 x g and 4°C.
-
Continue with the washing and resuspension steps as described in the standard protocols. The co-precipitant will make the pellet more visible.
Visualizations
Caption: Experimental workflow for nucleic acid precipitation.
Caption: Mechanism of nucleic acid precipitation.
References
- 1. This compound Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. bitesizebio.com [bitesizebio.com]
- 3. quora.com [quora.com]
- 4. tandfonline.com [tandfonline.com]
- 5. geneticeducation.co.in [geneticeducation.co.in]
- 6. Concentration of DNA by ethanol precipitation [staff.ustc.edu.cn]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 10. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 11. Coprecipitants for Demanding Molecular Biology Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 12. tandfonline.com [tandfonline.com]
- 13. genelink.com [genelink.com]
- 14. Efficient DNA Precipitation with Ethanol: A Comprehensive Guide - Housing Innovations [dev.housing.arizona.edu]
- 15. Ethanol precipitation of small DNA fragments [protocols.io]
- 16. horizondiscovery.com [horizondiscovery.com]
Application Note: A Protocol for Protein Crystallization Utilizing Sodium Acetate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein crystallization is a critical step in determining the three-dimensional structure of macromolecules via X-ray crystallography. The selection of appropriate chemical reagents is paramount to inducing the formation of well-ordered crystals. Sodium acetate is a versatile and widely used reagent in protein crystallization, primarily serving as a buffering agent within its effective pH range of 3.6 to 5.6.[1] Its utility stems from its ability to maintain a stable pH, which is a crucial factor influencing protein solubility and crystal packing.[2] Additionally, at higher concentrations, this compound can also act as a precipitating agent, driving the protein out of solution to form a crystalline lattice.[3][4] This application note provides a detailed protocol for using this compound in protein crystallization experiments, focusing on the hanging drop vapor diffusion method.
Data Presentation: Examples of Proteins Crystallized Using this compound
The following table summarizes established crystallization conditions for several proteins where this compound was a key component of the crystallization solution. This data can serve as a starting point for designing new crystallization screens.
| Protein | This compound Concentration | pH | Primary Precipitant(s) | Other Additives | Reference |
| Lysozyme | 0.1 M | 4.9 | 1.0 M Sodium Chloride | - | [5] |
| Lysozyme | 50 mM | 4.5 | 33% PEG 4000 | 0.5 M Sodium Chloride | [6] |
| BonA-27N | 0.1 M | 4.5 | 20% PEG 3350 | 0.2 M Zinc Acetate | [7] |
| 8F10 TCR | 100 mM | 6.0 | 14% PEG 3350 | - | [8] |
| SOD (Superoxide Dismutase) | 0.1 M | 4.5 | 10% PEG 3350 | 0.2 M Zinc Acetate | [9] |
Experimental Protocol: Hanging Drop Vapor Diffusion
This protocol details the use of this compound buffer for the crystallization of a model protein, such as lysozyme, using the hanging drop vapor diffusion technique.[5][10] This method involves equilibrating a drop containing the protein and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration.[11]
Materials and Equipment
-
Reagents:
-
Purified protein sample (e.g., 10-50 mg/mL)
-
This compound Trihydrate (NaC₂H₃O₂·3H₂O)
-
Glacial Acetic Acid (CH₃COOH)[12]
-
Primary precipitant (e.g., Sodium Chloride, PEG 3350)
-
Ultrapure water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
-
Equipment:
-
24-well crystallization plates[13]
-
Siliconized glass cover slips
-
Micropipettes and tips (0.5-10 µL range)
-
pH meter
-
Analytical balance and magnetic stirrer
-
Stereo microscope for crystal observation
-
Sealing grease or tape
-
Step 1: Preparation of 0.1 M this compound Buffer (pH 4.6)
-
Weigh 1.36 g of this compound trihydrate and dissolve it in 80 mL of ultrapure water.
-
Add approximately 2.9 mL of 0.1 M acetic acid.
-
Use a calibrated pH meter to check the pH of the solution.
-
Adjust the pH to 4.6 by adding small volumes of 1 M HCl (to lower pH) or 1 M NaOH (to raise pH).[14]
-
Once the target pH is reached, add ultrapure water to a final volume of 100 mL.
-
Filter the buffer through a 0.22 µm filter to remove any particulate matter.
Step 2: Preparation of Reservoir and Protein Solutions
-
Reservoir Solution: Prepare the precipitant solution using the this compound buffer. For example, to crystallize lysozyme, prepare a solution of 1.0 M Sodium Chloride in 0.1 M this compound, pH 4.6.[5] Prepare at least 500 µL per well.
-
Protein Solution: The protein should be in a low ionic strength buffer. If necessary, dialyze the protein against a low concentration buffer (e.g., 20 mM Tris-HCl, pH 7.5). For this protocol, a stock of lysozyme at 50 mg/mL is used.[5] Before use, centrifuge the protein solution at high speed (e.g., >14,000 x g) for 10-15 minutes to remove any aggregates.[15]
Step 3: Setting Up the Hanging Drop
-
Apply a thin, even layer of sealing grease to the rim of a well in the 24-well plate.
-
Pipette 500 µL of the reservoir solution into the bottom of the well.[10]
-
On the top surface of a clean, siliconized cover slip, pipette 1-2 µL of the concentrated protein solution to form a drop.[5][10]
-
Add an equal volume (1-2 µL) of the reservoir solution to the protein drop. Avoid mixing the drop to allow for gentle diffusion.[5][10]
-
Carefully invert the cover slip and place it over the well, ensuring the drop is suspended above the reservoir. Press gently to create an airtight seal with the grease.[10]
-
Repeat for all desired conditions, systematically varying parameters such as pH or precipitant concentration to screen for optimal conditions.[2]
Step 4: Incubation and Observation
-
Place the crystallization plate in a stable, vibration-free environment with a constant temperature (e.g., 4°C or 20°C).[10][11]
-
Monitor the drops under a microscope periodically (e.g., after 24 hours, 3 days, and 7 days).
-
Record all observations, noting the appearance of precipitate, phase separation, or crystals.[5] Lysozyme crystals typically appear as tetragonal prisms.[5]
Visualization of the Crystallization Workflow
The following diagram illustrates the key stages of the protein crystallization protocol using the hanging drop vapor diffusion method.
Caption: Workflow for hanging drop vapor diffusion crystallization.
Optimization Strategies
If initial screening yields no crystals or suboptimal results (e.g., heavy precipitate or microcrystals), systematic optimization is necessary.[2] When using this compound, consider the following:
-
pH Variation: The solubility of most proteins is highly pH-dependent. Explore a range of pH values within the buffering capacity of this compound (3.6-5.6) in small increments (e.g., 0.2 pH units).[2]
-
Precipitant Concentration: Finely tune the concentration of the primary precipitant (e.g., NaCl, PEG) up and down from the initial hit condition. Small changes can significantly impact crystal nucleation and growth.
-
Protein Concentration: Varying the protein concentration can be effective. Higher concentrations may promote nucleation, while lower concentrations might favor the growth of larger, single crystals.[2]
-
Additives: The use of chemical additives can sometimes be beneficial in promoting crystallization.[11]
-
Temperature: Temperature affects protein solubility and can be used as a variable for optimization.[2][16]
Conclusion
This compound is an effective and economical reagent for protein crystallization, serving primarily as a buffer to maintain pH in the mildly acidic range where many proteins are amenable to crystallization. The detailed hanging drop vapor diffusion protocol provided here, along with the data on successful crystallization conditions, offers a solid foundation for researchers to employ this compound in their structural biology research. Successful crystallization remains an empirical process, and systematic optimization of the parameters outlined is key to obtaining diffraction-quality crystals.
References
- 1. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 4. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A simple vapor-diffusion method enables protein crystallization inside the HARE serial crystallography chip - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protein crystallization, data collection, and structure solution. [bio-protocol.org]
- 8. Protein crystallization [bio-protocol.org]
- 9. researchgate.net [researchgate.net]
- 10. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 11. Protein crystallization - Wikipedia [en.wikipedia.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Video: Protein Expression, Crystallization, and X-Ray Diffraction [jove.com]
- 14. This compound Buffer Protocol and preparation [diagnopal.ca]
- 15. researchgate.net [researchgate.net]
- 16. Efficient optimization of crystallization conditions by manipulation of drop volume ratio and temperature - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Acetate as a Buffer in Agarose Gel Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agarose gel electrophoresis is a fundamental technique in molecular biology for the separation, identification, and purification of nucleic acids. The choice of running buffer is critical as it affects the migration rate, resolution, and recovery of DNA fragments. While a simple sodium acetate buffer is not commonly used as the primary running buffer for standard agarose gel electrophoresis, its conjugate base, acetate, is a key component of the widely utilized Tris-acetate-EDTA (TAE) buffer.[1][2][3] This document will focus on the application of acetate within the context of TAE buffer for agarose gel electrophoresis, providing detailed protocols and comparisons with another common buffer, Tris-borate-EDTA (TBE).
Tris-acetate-EDTA (TAE) buffer offers several advantages, including excellent resolution of large DNA fragments and high recovery of DNA from gels for downstream applications such as cloning and ligation.[1][4] The acetate ions in TAE buffer provide the necessary conductivity for electrophoresis and contribute to its buffering capacity.[2]
Data Presentation: Comparison of Common Electrophoresis Buffers
The selection of an appropriate running buffer is crucial for the success of agarose gel electrophoresis. The following table summarizes the key quantitative and qualitative differences between TAE and TBE buffers.
| Property | TAE (Tris-acetate-EDTA) | TBE (Tris-borate-EDTA) |
| Composition (1X) | 40 mM Tris, 20 mM Acetic Acid, 1 mM EDTA | 89 mM Tris, 89 mM Boric Acid, 2 mM EDTA |
| pH (approx.) | 8.3 | 8.0 |
| Buffering Capacity | Lower | Higher[5][6] |
| DNA Migration Rate | Faster | Slower[6][7] |
| Resolution of Large DNA (>2 kb) | Higher[1][6][7] | Lower[7] |
| Resolution of Small DNA (<2 kb) | Lower | Higher[1][4] |
| Heat Generation | Lower | Higher[5] |
| Effect on Downstream Enzymatic Reactions | Minimal inhibition | Borate can inhibit some enzymes (e.g., ligases)[1][4] |
| Suitability for Long Runs | Prone to exhaustion; may require recirculation | More stable for extended electrophoresis[3][4] |
Experimental Protocols
Preparation of 50X TAE Stock Solution
Materials:
-
Tris base (242 g)
-
Glacial acetic acid (57.1 mL)
-
0.5 M EDTA (pH 8.0) solution (100 mL)
-
Deionized water
-
Graduated cylinder
-
Stir plate and stir bar
-
Autoclave-safe bottle
Protocol:
-
In a fume hood, add 242 g of Tris base to approximately 700 mL of deionized water in a 1 L beaker.
-
Stir with a magnetic stir bar until the Tris base is completely dissolved.
-
Carefully add 57.1 mL of glacial acetic acid to the Tris solution.
-
Add 100 mL of 0.5 M EDTA (pH 8.0) solution.
-
Adjust the final volume to 1 L with deionized water.
-
The pH of the 50X stock solution does not need to be adjusted.
-
Sterilize the solution by autoclaving.
-
Store the 50X TAE stock solution at room temperature.
Preparation of 1X TAE Working Solution
Materials:
-
50X TAE stock solution
-
Deionized water
-
Graduated cylinder
Protocol:
-
To prepare 1 L of 1X TAE working solution, add 20 mL of 50X TAE stock solution to 980 mL of deionized water.
-
Mix thoroughly. The 1X TAE buffer is now ready for use in preparing the agarose gel and as the running buffer.
Agarose Gel Electrophoresis Protocol using TAE Buffer
Materials:
-
Agarose
-
1X TAE buffer
-
Erlenmeyer flask
-
Microwave or heating plate
-
Gel casting tray and combs
-
Electrophoresis chamber and power supply
-
DNA samples
-
6X DNA loading dye
-
DNA ladder (molecular weight marker)
-
UV transilluminator and gel documentation system
Protocol:
-
Prepare the Agarose Gel:
-
For a 1% agarose gel, weigh 1 g of agarose and add it to 100 mL of 1X TAE buffer in an Erlenmeyer flask.
-
Heat the mixture in a microwave or on a heating plate until the agarose is completely dissolved. Swirl the flask occasionally to ensure even mixing.
-
Allow the molten agarose to cool to approximately 50-60°C.
-
Add a DNA stain (e.g., ethidium bromide or a safer alternative) to the molten agarose and swirl to mix.
-
Pour the agarose into a sealed gel casting tray with the appropriate combs in place.
-
Allow the gel to solidify completely at room temperature for 20-30 minutes.
-
-
Set up the Electrophoresis Chamber:
-
Once the gel has solidified, carefully remove the combs.
-
Place the casting tray with the gel into the electrophoresis chamber.
-
Fill the chamber with 1X TAE buffer until the gel is submerged.
-
-
Load the Samples:
-
Mix your DNA samples and DNA ladder with 6X loading dye in a 5:1 ratio (sample:dye).
-
Carefully load the DNA-dye mixtures into the wells of the agarose gel.
-
-
Run the Gel:
-
Place the lid on the electrophoresis chamber and connect the electrodes to the power supply, ensuring the negative electrode is at the end with the wells.
-
Apply a constant voltage (e.g., 80-120 V) and run the gel until the dye front has migrated an appropriate distance down the gel.
-
-
Visualize the Results:
-
Turn off the power supply and carefully remove the gel from the chamber.
-
Visualize the DNA bands using a UV transilluminator.
-
Document the results using a gel documentation system.
-
Visualizations
Buffering Action of Acetate in TAE Buffer
Caption: Buffering mechanism of the Tris-acetate system in TAE buffer during electrophoresis.
Experimental Workflow for Agarose Gel Electrophoresis
Caption: A streamlined workflow for performing agarose gel electrophoresis.
References
- 1. goldbio.com [goldbio.com]
- 2. nippongenetics.eu [nippongenetics.eu]
- 3. blog.edvotek.com [blog.edvotek.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. laboratorynotes.com [laboratorynotes.com]
- 6. TAE and TBE Running Buffers Recipe & Video [sigmaaldrich.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
Application of Sodium Acetate in HPLC Mobile Phase: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium acetate is a versatile and widely utilized component in the preparation of mobile phases for High-Performance Liquid Chromatography (HPLC). Its primary function is as a buffering agent, providing precise pH control, which is critical for the reproducible separation of ionizable compounds. This document provides detailed application notes, experimental protocols, and quantitative data on the use of this compound in reversed-phase and Hydrophilic Interaction Liquid Chromatography (HILIC) applications.
Application Notes
The Role of this compound as a Buffer
This compound, in conjunction with its conjugate acid, acetic acid, forms an effective buffer system in the pH range of 3.75 to 5.75, with its maximum buffering capacity around the pKa of acetic acid (approximately 4.76).[1] Maintaining a stable pH is crucial for several reasons:
-
Controlling Analyte Ionization: The ionization state of acidic and basic analytes significantly influences their retention in reversed-phase HPLC. By controlling the pH, the degree of ionization can be kept consistent, leading to reproducible retention times.
-
Suppressing Silanol Activity: On silica-based stationary phases, residual silanol groups can cause undesirable secondary interactions with basic analytes, leading to peak tailing. An acidic mobile phase, maintained by an acetate buffer, can suppress the ionization of these silanol groups, improving peak shape.[1]
-
Enhancing Selectivity: By adjusting the pH of the mobile phase with a this compound buffer, the relative retention of different analytes can be altered, providing a powerful tool for optimizing separation selectivity.
Applications in Reversed-Phase HPLC
In reversed-phase HPLC, this compound buffers are frequently employed for the analysis of a wide range of compounds, including pharmaceuticals, organic acids, and peptides. The ability to control the pH allows for the manipulation of the hydrophobicity of ionizable analytes, thereby affecting their retention on the non-polar stationary phase. For acidic compounds, a mobile phase pH below their pKa will suppress ionization, leading to increased retention. Conversely, for basic compounds, a pH above their pKa will lead to a neutral species with stronger retention.
Applications in Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is a chromatographic technique used for the separation of polar and hydrophilic compounds. In HILIC, a polar stationary phase is used with a mobile phase consisting of a high concentration of a water-miscible organic solvent and a small amount of aqueous buffer. This compound buffers can be used in the aqueous portion of the mobile phase to control pH and ionic strength. In HILIC, the pH of the mobile phase can influence the charge of both the analyte and the stationary phase, thereby affecting the hydrophilic partitioning and electrostatic interactions that govern retention.[2][3]
Quantitative Data
The following tables summarize quantitative data from various HPLC applications utilizing this compound in the mobile phase.
Table 1: HPLC Separation of Organic Acids
| Analyte | Retention Time (min) | Column | Mobile Phase | Flow Rate (mL/min) | Detection |
| Tartaric Acid | 1.86 | ZORBAX SB-Aq | 25 mM Phosphate Buffer pH 2.8 | 1.0 | UV at 210 nm |
| Malic Acid | 2.54 | ZORBAX SB-Aq | 25 mM Phosphate Buffer pH 2.8 | 1.0 | UV at 210 nm |
| Acetic Acid | 3.89 | ZORBAX SB-Aq | 25 mM Phosphate Buffer pH 2.8 | 1.0 | UV at 210 nm |
| Citric Acid | 2.15 | ZORBAX SB-Aq | 25 mM Phosphate Buffer pH 2.8 | 1.0 | UV at 210 nm |
| Succinic Acid | 4.67 | ZORBAX SB-Aq | 25 mM Phosphate Buffer pH 2.8 | 1.0 | UV at 210 nm |
Note: While this example uses a phosphate buffer, this compound buffers are also commonly used for organic acid analysis, often with adjustments to the pH to optimize separation.
Table 2: RP-HPLC Separation of Peptides
| Peptide | Retention Time (min) | Column | Mobile Phase A | Mobile Phase B | Gradient | Flow Rate (mL/min) | Detection |
| Angiotensin II | 12.5 | C18, 5 µm, 4.6 x 150 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-60% B in 30 min | 1.0 | UV at 214 nm |
| Bradykinin | 14.2 | C18, 5 µm, 4.6 x 150 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-60% B in 30 min | 1.0 | UV at 214 nm |
| Neurotensin | 16.8 | C18, 5 µm, 4.6 x 150 mm | 0.1% TFA in Water | 0.1% TFA in Acetonitrile | 5-60% B in 30 min | 1.0 | UV at 214 nm |
Note: Trifluoroacetic acid (TFA) is a common ion-pairing agent in peptide analysis. This compound buffers can be used as an alternative or in conjunction with other mobile phase additives to fine-tune selectivity.
Experimental Protocols
Protocol 1: Preparation of a 50 mM this compound Buffer, pH 4.5
This protocol describes the preparation of 1 liter of a 50 mM this compound buffer with a target pH of 4.5.
Materials:
-
This compound (anhydrous, HPLC grade)
-
Glacial acetic acid (HPLC grade)
-
HPLC grade water
-
Calibrated pH meter
-
Volumetric flask (1 L)
-
Graduated cylinder
-
Magnetic stirrer and stir bar
-
0.2 µm or 0.45 µm membrane filter
Procedure:
-
Weigh this compound: Accurately weigh 4.10 g of anhydrous this compound.
-
Dissolve in Water: Add the weighed this compound to a 1 L volumetric flask. Add approximately 800 mL of HPLC grade water and stir with a magnetic stirrer until the this compound is completely dissolved.
-
Adjust pH: Place a calibrated pH electrode into the solution. While continuously stirring, slowly add glacial acetic acid dropwise until the pH of the solution reaches 4.5.
-
Bring to Volume: Once the target pH is reached and stable, remove the pH electrode and rinse it with HPLC grade water, collecting the rinsing in the volumetric flask. Carefully add HPLC grade water to the flask until the bottom of the meniscus reaches the 1 L mark.
-
Mix and Filter: Cap the flask and invert it several times to ensure the solution is homogeneous. Filter the buffer solution through a 0.2 µm or 0.45 µm membrane filter to remove any particulate matter and to degas the solution.[4]
-
Labeling: Transfer the filtered buffer to a clean, clearly labeled mobile phase reservoir. The label should include the buffer composition, pH, preparation date, and the preparer's initials.
Mandatory Visualization
Caption: Workflow for preparing a this compound buffer for HPLC.
Caption: Logical workflow for HPLC method development using an acetate buffer.
References
- 1. benchchem.com [benchchem.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Guideline for Preparation of Mobile Phase Required for HPLC | Pharmaguideline [pharmaguideline.com]
Application Note: Preparation of Sodium Acetate-Acetic Acid Buffer
Audience: Researchers, scientists, and drug development professionals.
Introduction
The sodium acetate-acetic acid buffer is a widely used buffer system in biological and chemical laboratories. It is effective in maintaining a stable pH in the acidic range, typically between 3.6 and 5.6.[1] This buffer system is composed of a weak acid, acetic acid (CH₃COOH), and its conjugate base, the acetate ion (CH₃COO⁻), which is provided by a salt such as this compound (CH₃COONa). Due to its simple preparation, low cost, and stability, it finds extensive application in various procedures including protein crystallization, nucleic acid precipitation, protein electrophoresis, and as an elution buffer in affinity chromatography.[1][2] This document provides a detailed protocol for preparing a this compound-acetic acid buffer to a specific pH.
Principle: The Henderson-Hasselbalch Equation
The behavior of the acetate buffer system is described by the Henderson-Hasselbalch equation, which relates the pH of the buffer to the pKa of the weak acid and the ratio of the concentrations of the conjugate base to the acid.[3][4]
The equation is as follows:
pH = pKa + log ( [CH₃COO⁻] / [CH₃COOH] )
Where:
-
pH is the desired hydrogen ion concentration of the buffer.
-
pKa is the acid dissociation constant of acetic acid, which is 4.76 .[5][6][7][8]
-
[CH₃COO⁻] is the molar concentration of the conjugate base (this compound).
-
[CH₃COOH] is the molar concentration of the acid (acetic acid).
By adjusting the ratio of this compound to acetic acid, a buffer with a specific pH within the effective range can be accurately prepared.[3]
Data Presentation: Buffer Composition for a 0.1 M this compound-Acetic Acid Buffer
The following table provides the calculated volumes of 1 M acetic acid and 1 M this compound stock solutions required to prepare 100 mL of a 0.1 M this compound-acetic acid buffer at various pH values.
| Target pH | Volume of 1 M Acetic Acid (mL) | Volume of 1 M this compound (mL) | Volume of Deionized Water (mL) |
| 3.8 | 8.86 | 1.14 | 90.00 |
| 4.0 | 8.40 | 1.60 | 90.00 |
| 4.2 | 7.69 | 2.31 | 90.00 |
| 4.4 | 6.74 | 3.26 | 90.00 |
| 4.6 | 5.67 | 4.33 | 90.00 |
| 4.76 (pKa) | 5.00 | 5.00 | 90.00 |
| 4.8 | 4.60 | 5.40 | 90.00 |
| 5.0 | 3.52 | 6.48 | 90.00 |
| 5.2 | 2.54 | 7.46 | 90.00 |
| 5.4 | 1.76 | 8.24 | 90.00 |
| 5.6 | 1.20 | 8.80 | 90.00 |
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the preparation of the this compound-acetic acid buffer.
Caption: Workflow for preparing a this compound-acetic acid buffer.
Detailed Experimental Protocol
This protocol describes the preparation of 100 mL of 0.1 M this compound-acetic acid buffer.
5.1 Materials and Reagents
-
Glacial Acetic Acid (CH₃COOH)
-
This compound Trihydrate (CH₃COONa·3H₂O, M.W. = 136.08 g/mol ) or Anhydrous this compound (CH₃COONa, M.W. = 82.03 g/mol )
-
Deionized (DI) or Distilled Water
-
1 M Hydrochloric Acid (HCl) for pH adjustment
-
1 M Sodium Hydroxide (NaOH) for pH adjustment
-
Beakers and Graduated Cylinders
-
Volumetric flask (100 mL)
-
Magnetic stirrer and stir bar
-
Calibrated pH meter
5.2 Preparation of 1 M Stock Solutions
-
1 M Acetic Acid Stock Solution:
-
Carefully add 5.72 mL of glacial acetic acid to approximately 80 mL of DI water in a 100 mL volumetric flask.
-
Mix the solution well.
-
Bring the final volume to 100 mL with DI water.
-
-
1 M this compound Stock Solution:
-
Dissolve 13.61 g of this compound trihydrate (or 8.20 g of anhydrous this compound) in approximately 80 mL of DI water.
-
Once fully dissolved, transfer the solution to a 100 mL volumetric flask.
-
Bring the final volume to 100 mL with DI water.
-
5.3 Preparation of 0.1 M Buffer of a Specific pH
-
Calculate Volumes: Use the Henderson-Hasselbalch equation or refer to the data table in Section 3 to determine the required volumes of the 1 M acetic acid and 1 M this compound stock solutions for your target pH.
-
Mixing: In a 100 mL beaker, add the calculated volume of the 1 M acetic acid stock solution.
-
Add the calculated volume of the 1 M this compound stock solution to the same beaker.
-
Add approximately 80 mL of DI water and place the beaker on a magnetic stirrer with a stir bar.
-
pH Measurement and Adjustment:
-
Immerse the calibrated pH electrode into the solution.
-
While stirring, monitor the pH.
-
If the pH is too high, add 1 M HCl dropwise until the target pH is reached.
-
If the pH is too low, add 1 M NaOH dropwise until the target pH is reached.
-
-
Final Volume Adjustment:
-
Once the desired pH is achieved, carefully transfer the buffer solution into a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of DI water and add the rinsing to the volumetric flask.
-
Add DI water to bring the final volume to the 100 mL mark.
-
Invert the flask several times to ensure thorough mixing.
-
5.4 Storage
The prepared this compound buffer can be stored at room temperature in a tightly sealed container.[1] For long-term storage, refrigeration at 4°C is recommended to prevent potential microbial growth.
References
- 1. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. Acetate Buffer (0.1 M, pH 5.0) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 3. youtube.com [youtube.com]
- 4. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 5. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 6. Acetic acid - Wikipedia [en.wikipedia.org]
- 7. atlas.org [atlas.org]
- 8. sciencing.com [sciencing.com]
Application Notes and Protocols: The Role of Sodium Acetate in Staining Gels for Protein Electrophoresis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the various uses of sodium acetate in protein gel staining protocols following electrophoresis. The information presented here is intended to offer practical guidance and theoretical understanding to researchers in molecular biology, biochemistry, and drug development.
Introduction
This compound is a versatile reagent in the molecular biology laboratory, frequently employed in nucleic acid precipitation and as a buffering agent.[1][2] In the context of protein analysis, its utility extends to several methods for visualizing proteins separated by polyacrylamide gel electrophoresis (PAGE). The primary roles of this compound in protein gel staining are as a component in certain staining protocols, such as silver staining, and as a protein precipitating (fixing) agent, which is a fundamental step in most staining procedures.[3][4][5] This document outlines specific protocols where this compound is utilized and provides the relevant chemical principles.
Application 1: this compound in Silver Staining Protocols
Silver staining is one of the most sensitive colorimetric methods for detecting proteins in polyacrylamide gels. This compound is often included in the fixing solution, typically in conjunction with a cross-linking agent like glutaraldehyde.[3][4] The acetate buffer helps maintain a suitable pH for the fixation process, where proteins are cross-linked and immobilized within the gel matrix, preventing their diffusion during subsequent staining steps.
Experimental Protocol: Silver Staining with a this compound Fixation Step
This protocol is adapted from standard silver staining procedures that incorporate a glutaraldehyde and this compound fixation step.
Materials:
-
Polyacrylamide gel with separated proteins
-
Fixing Solution A: 40% (v/v) ethanol, 10% (v/v) acetic acid
-
Fixing Solution B (this compound/Glutaraldehyde): 0.5 M this compound, 1% (v/v) glutaraldehyde
-
Deionized water
-
Sensitizing Solution: e.g., 0.02% sodium thiosulfate
-
Staining Solution: 0.1% silver nitrate
-
Developing Solution: e.g., 0.04% formaldehyde in 2% sodium carbonate
-
Stop Solution: 5% (v/v) acetic acid
-
Orbital shaker
-
Staining trays
Procedure:
-
Initial Fixation: Following electrophoresis, place the gel in a staining tray and wash with deionized water for 5 minutes with gentle agitation.[3]
-
Remove the water and add 10-20 gel volumes of Fixing Solution A. Incubate for at least 1 hour with gentle agitation.[3]
-
This compound/Glutaraldehyde Fixation: Discard Fixing Solution A and replace it with 5-10 gel volumes of Fixing Solution B. Incubate for 30-45 minutes with gentle agitation.[3][4] Caution: Glutaraldehyde is a hazardous chemical and should be handled in a fume hood with appropriate personal protective equipment.
-
Washing: Remove the glutaraldehyde solution and wash the gel thoroughly with three changes of deionized water, for 10-15 minutes each, to remove any excess reagents.[3][4]
-
Sensitization: Incubate the gel in the Sensitizing Solution for 1-2 minutes. This step can enhance the sensitivity of the stain.
-
Rinsing: Briefly rinse the gel with two changes of deionized water.
-
Staining: Immerse the gel in the Staining Solution and incubate for 20-60 minutes.
-
Development: After a brief rinse with deionized water, transfer the gel to the Developing Solution. Protein bands will appear as dark brown or black bands.
-
Stopping the Reaction: Once the desired band intensity is reached, add the Stop Solution to halt the development process.
-
Final Wash and Storage: Wash the gel with deionized water and store it in a sealed bag with a small amount of water to prevent drying.
Workflow for Silver Staining with this compound Fixation
Workflow for silver staining incorporating a this compound/glutaraldehyde fixation step.
Application 2: this compound in Zinc-Imidazole Reverse Staining
Zinc-imidazole reverse staining is a rapid and sensitive negative staining technique.[6][7][8] In this method, a zinc-imidazole complex precipitates within the polyacrylamide gel, creating an opaque white background.[6] Proteins, which are coated with SDS from the electrophoresis, repel the stain, resulting in clear, unstained bands against the white background.[6] While zinc chloride or zinc sulfate are commonly used, protocols using zinc acetate also exist.[4][9] The principle remains the same, with the acetate anion being readily soluble and not interfering with the precipitation of the zinc-imidazole complex.
Experimental Protocol: Zinc-Imidazole Reverse Staining
This protocol outlines the general steps for zinc-imidazole reverse staining.
Materials:
-
Polyacrylamide gel with separated proteins
-
Deionized water
-
Imidazole Solution: 0.2 M Imidazole
-
Zinc Staining Solution: 0.1 M - 0.3 M Zinc Acetate or Zinc Sulfate[4][6]
-
Destaining Solution (optional): 2% Citric Acid or 50 mM EDTA[8]
-
Orbital shaker
-
Staining trays
-
Dark background for visualization
Procedure:
-
Post-Electrophoresis Wash: Briefly rinse the gel with deionized water to remove residual electrophoresis buffer.[6]
-
Imidazole Incubation: Immerse the gel in the Imidazole Solution and incubate for 5-10 minutes with gentle agitation.[6][8]
-
Zinc Precipitation: Discard the imidazole solution and add the Zinc Staining Solution. Agitate for 30-60 seconds. A white precipitate will form in the gel.[6][8]
-
Development and Visualization: Stop the reaction by washing the gel with deionized water. Place the gel on a dark background to visualize the clear protein bands against the opaque white background.[6]
-
(Optional) Destaining: For subsequent applications like mass spectrometry, the stain can be removed by washing the gel with the Destaining Solution until the gel becomes clear.[8]
Workflow for Zinc-Imidazole Reverse Staining
Workflow for zinc-imidazole reverse staining.
Application 3: this compound as a Protein Precipitating Agent (Fixation)
The principle of "salting out" is commonly used to precipitate proteins.[10] Salts like this compound increase the hydrophobic interactions between protein molecules, leading to their aggregation and precipitation.[10][11] In the context of gel staining, this is the fundamental mechanism of fixation. While traditional Coomassie staining protocols often use an acidic methanol or ethanol solution for fixation, solutions containing high concentrations of salts like this compound can also be effective at immobilizing proteins within the gel matrix.[5][12][13]
Comparative Data on Staining Methods
The choice of staining method often depends on the required sensitivity and downstream applications. The following table summarizes the general characteristics of staining methods, including those that utilize this compound.
| Staining Method | Typical Reagents | Detection Limit (per band) | Key Advantages | Key Disadvantages |
| Coomassie Brilliant Blue | Coomassie Dye, Methanol, Acetic Acid | ~25-100 ng[9][14] | Simple, quantitative, compatible with mass spectrometry.[14][15] | Moderate sensitivity, requires destaining.[14] |
| Silver Staining | Silver Nitrate, This compound (in some fixatives), Formaldehyde | ~0.1-1 ng[16] | High sensitivity. | More complex protocol, can have background issues, may not be compatible with mass spectrometry. |
| Zinc-Imidazole Reverse Staining | Imidazole, Zinc Salt (e.g., Zinc Acetate ) | ~1-10 ng[17] | Rapid, high sensitivity, reversible, compatible with mass spectrometry.[6][17] | Negative stain can be less intuitive to visualize, not suitable for native gels without pre-treatment.[8] |
Conclusion
This compound is a valuable reagent in the toolkit for protein visualization following gel electrophoresis. Its role as a buffering agent in silver staining fixation steps and its potential use as the zinc salt in reverse staining protocols highlight its versatility. Furthermore, the underlying principle of protein precipitation by salts like this compound is central to the fixation step required for most staining procedures. Understanding the specific applications and protocols involving this compound allows researchers to optimize their protein analysis workflows for improved sensitivity and compatibility with downstream applications.
References
- 1. This compound Buffer Protocol and preparation [diagnopal.ca]
- 2. This compound buffer solution for molecular biology [sigmaaldrich.com]
- 3. Protein Detection in Gels Using Fixation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protein Staining Procedures - 每日生物评论 [bio-review.com]
- 5. genelink.com [genelink.com]
- 6. conductscience.com [conductscience.com]
- 7. Zinc/Imidazole procedure for visualization of proteins in gels by negative staining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. hyvonen.bioc.cam.ac.uk [hyvonen.bioc.cam.ac.uk]
- 9. Protein Gel Staining: Coomassie, Silver, Fluorescent & More - Creative Proteomics [creative-proteomics.com]
- 10. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 11. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 12. US5900376A - Agent for protein precipitation, a method of protein precipitation, a method of protein assay using protein precipitation agent, and a kit for protein assay - Google Patents [patents.google.com]
- 13. US7244828B2 - Agent for protein precipitation, a method of protein precipitation, a method of protein assay using protein precipitation agent, and a kit for protein assay - Google Patents [patents.google.com]
- 14. bioscience.fi [bioscience.fi]
- 15. Principle and Protocol of Coomassie Brilliant Blue - Creative BioMart [creativebiomart.net]
- 16. Coomassie blue staining | Abcam [abcam.com]
- 17. タンパク質ゲル染色 | Thermo Fisher Scientific - JP [thermofisher.com]
Sodium Acetate as a Versatile Reagent in Biochemical Assays
Introduction
Sodium acetate is a widely utilized reagent in molecular biology and biochemistry, primarily valued for its roles as a buffering agent, a salt for nucleic acid precipitation, and a component in protein crystallization solutions. Its versatility and affordability make it an indispensable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of this compound in several key biochemical assays.
Application Note 1: Nucleic Acid Precipitation
Role of this compound in DNA/RNA Precipitation
This compound is a crucial component in the ethanol or isopropanol precipitation of DNA and RNA.[1][2][3] The positively charged sodium ions (Na+) from this compound neutralize the negative charge of the phosphate backbone of nucleic acids.[4][5] This charge neutralization reduces the hydrophilicity of the DNA/RNA molecules, making them less soluble in water.[3][5] When alcohol (ethanol or isopropanol) is subsequently added, it displaces the water molecules surrounding the nucleic acids, causing them to aggregate and precipitate out of solution.[1]
Quantitative Data for Nucleic Acid Precipitation
| Parameter | Recommended Value/Range | Notes |
| This compound Stock Solution | 3 M, pH 5.2 | The acidic pH is optimal for DNA precipitation.[1][4] |
| Final this compound Concentration | 0.3 M (1/10th volume) | Using excessive this compound can lead to the co-precipitation of proteins and reduce purity.[1] |
| Ethanol (for DNA) | 2-2.5 volumes | Use cold 100% ethanol for optimal precipitation. |
| Isopropanol (for DNA) | 0.6-0.7 volumes | Can be used at room temperature.[3] |
| Incubation Temperature | -20°C or -80°C | Overnight incubation at -20°C is recommended for small amounts of nucleic acid.[6] |
| Centrifugation Speed | 10,000-15,000 x g | Centrifugation should be performed at 4°C.[3] |
| Centrifugation Time | 15-30 minutes | [3] |
Experimental Protocol: Standard DNA Precipitation
-
To your aqueous DNA sample, add 1/10th volume of 3 M this compound, pH 5.2. Mix thoroughly by vortexing.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Invert the tube several times to mix. A white precipitate of DNA may become visible.
-
Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, overnight incubation is recommended.[6]
-
Centrifuge the sample at 10,000-15,000 x g for 15-30 minutes at 4°C to pellet the DNA.[3]
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the DNA pellet by adding 1 mL of 70% ethanol (room temperature) to remove excess salt.[3]
-
Centrifuge at 10,000-15,000 x g for 5-15 minutes at 4°C.[3]
-
Carefully decant the 70% ethanol.
-
Air-dry the pellet for 5-20 minutes to remove residual ethanol. Do not over-dry, as this can make the DNA difficult to redissolve.[3]
-
Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. Role of this compound in DNA extraction/precipitation - General Lab Techniques [protocol-online.org]
- 3. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 4. quora.com [quora.com]
- 5. bitesizebio.com [bitesizebio.com]
- 6. This compound Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - JP [thermofisher.com]
Application Notes and Protocols for Employing Sodium Acetate in Drug Formulation and Delivery Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and practical protocols for the utilization of sodium acetate in various aspects of pharmaceutical research and development. This compound is a versatile excipient that can function as a buffering agent, pH modifier, stabilizer, and even as a component in advanced drug delivery systems.
This compound as a Buffering Agent in Pharmaceutical Formulations
This compound, in combination with its conjugate acid, acetic acid, forms an effective buffer system, typically in the pH range of 3.6 to 5.6.[1] This is critical for maintaining the stability and solubility of active pharmaceutical ingredients (APIs), thereby preserving drug potency and ensuring patient safety.[1]
Quantitative Data for Buffer Preparation
The following tables provide the necessary quantities of this compound (anhydrous or trihydrate) and acetic acid to prepare buffer solutions of varying molarity and pH.
Table 1: Preparation of 0.1 M this compound Buffer
| Target pH | Volume of 0.1 M Acetic Acid (mL) | Volume of 0.1 M this compound (mL) | Final Volume (mL) |
| 3.6 | 93.5 | 6.5 | 100 |
| 4.0 | 84.0 | 16.0 | 100 |
| 4.4 | 67.5 | 32.5 | 100 |
| 4.8 | 48.5 | 51.5 | 100 |
| 5.2 | 29.5 | 70.5 | 100 |
| 5.6 | 13.5 | 86.5 | 100 |
Table 2: Preparation of this compound Buffers of Various pH values
| Target pH | Molarity (M) | Anhydrous this compound (g/L) | Glacial Acetic Acid (mL/L) |
| 3.7 | 0.1 | 10 | Adjust to pH |
| 4.6 | 1.0 | 5.4 in 50 mL H₂O | 2.4 in 50 mL H₂O |
| 5.0 | 1.0 | 13.6 | 6.0 |
| 5.2 | 0.1 | 6.256 | 1.425 |
Experimental Protocol: Preparation of 1 L of 0.1 M this compound Buffer, pH 5.2
Materials:
-
This compound (Anhydrous, CH₃COONa)
-
Glacial Acetic Acid (CH₃COOH)
-
Distilled or Deionized Water
-
pH meter
-
Volumetric flask (1 L)
-
Beakers and graduated cylinders
-
Stir plate and stir bar
-
Hydrochloric acid (HCl) or Sodium Hydroxide (NaOH) for pH adjustment
Procedure:
-
Weigh 6.256 g of anhydrous this compound and dissolve it in approximately 800 mL of distilled water in a beaker with stirring.
-
Add 1.425 mL of glacial acetic acid to the solution and continue stirring until fully mixed.
-
Transfer the solution to a 1 L volumetric flask.
-
Calibrate the pH meter according to the manufacturer's instructions.
-
Measure the pH of the solution. Adjust the pH to 5.2 by adding small increments of HCl (to lower the pH) or NaOH (to raise the pH) while monitoring the pH meter.
-
Once the desired pH is achieved, add distilled water to the 1 L mark of the volumetric flask.
-
Stopper the flask and invert it several times to ensure thorough mixing.
-
Store the buffer solution in a well-sealed container at room temperature.
This compound in Controlled-Release Formulations
This compound can be incorporated into matrix tablets to modulate the release of drugs.[2] For weakly acidic drugs, the inclusion of this compound can create a micro-environmental pH within the tablet matrix that is higher than the surrounding acidic environment of the stomach. This can influence the drug's solubility and dissolution rate, thereby controlling its release.
Quantitative Data for a Hypothetical Controlled-Release Formulation
The following table illustrates a hypothetical formulation for a controlled-release matrix tablet of a weakly acidic drug, and the expected impact of this compound on its release profile.
Table 3: Hypothetical Formulation of a Controlled-Release Matrix Tablet
| Ingredient | Formulation A (Without this compound) | Formulation B (With this compound) |
| Weakly Acidic Drug | 100 mg | 100 mg |
| HPMC K100M | 150 mg | 150 mg |
| This compound | 0 mg | 50 mg |
| Microcrystalline Cellulose | 95 mg | 45 mg |
| Magnesium Stearate | 5 mg | 5 mg |
| Total Weight | 350 mg | 350 mg |
Table 4: Expected In Vitro Drug Release Profile (%)
| Time (hours) | Formulation A | Formulation B |
| 1 | 25 | 15 |
| 2 | 40 | 28 |
| 4 | 65 | 50 |
| 8 | 90 | 80 |
| 12 | >95 | >95 |
Experimental Protocol: Preparation and Evaluation of Controlled-Release Matrix Tablets
Materials:
-
Weakly acidic drug
-
Hydroxypropyl Methylcellulose (HPMC K100M)
-
This compound (Anhydrous)
-
Microcrystalline Cellulose (MCC)
-
Magnesium Stearate
-
Tablet press
-
Dissolution testing apparatus (USP Type II)
-
UV-Vis Spectrophotometer
Procedure:
-
Blending: Accurately weigh all ingredients (except magnesium stearate) and blend for 15 minutes in a suitable blender.
-
Lubrication: Add magnesium stearate to the blend and mix for an additional 5 minutes.
-
Compression: Compress the blend into tablets using a tablet press with appropriate tooling.
-
In Vitro Dissolution Study:
-
Perform dissolution testing using a USP Type II (paddle) apparatus.
-
Dissolution medium: 900 mL of 0.1 N HCl for the first 2 hours, followed by 900 mL of pH 6.8 phosphate buffer.
-
Paddle speed: 50 rpm.
-
Temperature: 37 ± 0.5 °C.
-
Withdraw samples at predetermined time intervals and analyze the drug content using a UV-Vis spectrophotometer at the drug's λmax.
-
This compound in Nanoparticle Drug Delivery Systems
This compound can be utilized in the preparation of nanoparticles, for instance, as a coating agent for chitosan nanoparticles. This coating can improve the physicochemical properties of the nanoparticles, such as increasing the encapsulation efficiency of water-soluble drugs.
Quantitative Data for this compound Coated Chitosan Nanoparticles
The following data is based on a study involving Tenofovir-loaded chitosan nanoparticles.
Table 5: Physicochemical Properties of Uncoated vs. This compound Coated Nanoparticles
| Parameter | Uncoated Nanoparticles | Coated Nanoparticles |
| Particle Mean Diameter (nm) | 136 - 348 | 171 - 379 |
| Zeta Potential (mV) | +24.3 to +28.5 | +0.1 to +3.1 |
| Encapsulation Efficiency (%) | 5.5 - 11.7 | 86.3 - 92.7 |
Experimental Protocol: Preparation of this compound Coated Tenofovir-Loaded Chitosan Nanoparticles
Materials:
-
Chitosan
-
Glacial Acetic Acid
-
Sodium Hydroxide (NaOH)
-
Tripolyphosphate (TPP)
-
Tenofovir (TFV)
-
Deionized water
-
Freeze-dryer
Procedure:
-
Chitosan Solution: Dissolve chitosan in a 2% v/v aqueous solution of glacial acetic acid to a final concentration of 2 mg/mL.
-
pH Adjustment: Add 2M NaOH to the chitosan solution to raise the pH to 4.76. This generates acetate ions in situ.
-
TPP-Drug Solution: Prepare an aqueous solution of TPP and Tenofovir.
-
Nanoparticle Formation: Add the TPP-Tenofovir solution dropwise to the chitosan solution under constant stirring to form uncoated nanoparticles via ionic gelation.
-
In Situ Coating and Lyophilization: Freeze the nanoparticle suspension at -80°C and then lyophilize. During this process, the in situ generated this compound coats the surface of the chitosan nanoparticles.
-
Characterization: Characterize the resulting nanoparticles for particle size, zeta potential, and encapsulation efficiency.
This compound in Liposome Drug Delivery
This compound can be employed in the remote loading of weakly basic drugs into liposomes. This method relies on a transmembrane pH gradient created by a higher concentration of a salt, such as this compound, inside the liposomes.
Quantitative Data for Drug Loading in Liposomes
The encapsulation efficiency of doxorubicin in liposomes varies with the salt used to create the transmembrane gradient.
Table 6: Encapsulation Efficiency of Doxorubicin with Different Sodium Salts
| Salt Used for Gradient | Encapsulation Efficiency (%) |
| Sodium Citrate | 54 |
| Sodium Phosphate | 52 |
| Sodium Sulfate | 44 |
| This compound | 16 |
Note: While ammonium salts generally yield higher encapsulation efficiencies for doxorubicin, this data demonstrates the principle of using sodium salt gradients.
Experimental Protocol: Preparation of Liposomes and Remote Loading of Doxorubicin
Materials:
-
Egg Phosphatidylcholine (EPC)
-
Cholesterol
-
Chloroform
-
This compound Buffer (e.g., 150 mM, pH 7.5)
-
Doxorubicin solution
-
Size-Exclusion Chromatography column (e.g., Sephadex G-50)
Procedure:
-
Liposome Preparation (Thin Film Hydration):
-
Dissolve EPC and cholesterol in chloroform.
-
Evaporate the solvent to form a thin lipid film.
-
Hydrate the film with the this compound buffer to form multilamellar vesicles (MLVs).
-
Extrude the MLV suspension through polycarbonate membranes of decreasing pore size to form large unilamellar vesicles (LUVs).
-
-
Creation of Transmembrane Gradient:
-
Remove the external this compound buffer by passing the liposome suspension through a size-exclusion chromatography column equilibrated with a different buffer (e.g., sucrose solution). This leaves a higher concentration of this compound inside the liposomes.
-
-
Remote Loading:
-
Incubate the liposomes with the doxorubicin solution at an elevated temperature (e.g., 60°C). The pH gradient will drive the doxorubicin into the core of the liposomes.
-
-
Purification and Characterization:
-
Remove unencapsulated doxorubicin using size-exclusion chromatography.
-
Determine the encapsulation efficiency by measuring the drug concentration before and after purification.
-
Therapeutic Application of this compound: Signaling Pathway Modulation
Recent research has shown that this compound can act as a signaling molecule, for example, by activating G protein-coupled receptors (GPCRs) to influence cellular processes.
Quantitative Data on Cellular Response to this compound
A study on mouse mammary epithelial cells (HC11) demonstrated that this compound can promote milk fat synthesis.
Table 7: Effect of this compound Concentration on Milk Fat Synthesis in HC11 Cells
| This compound Concentration (mM) | Effect on Milk Fat Synthesis |
| 0 | Baseline |
| 0.25 | Moderate increase |
| 0.50 | Significant increase |
| 0.75 | Optimal concentration for promoting milk fat synthesis |
| 1.00 | Reduced effect |
| 1.50 | Further reduced effect |
Signaling Pathway
This compound activates GPR41 and GPR43 receptors, which in turn activates the mTORC1 signaling pathway, leading to increased expression of genes and proteins involved in milk fat synthesis.[3][4]
References
- 1. ijrpb.com [ijrpb.com]
- 2. Formulation and evaluation of diclofenac sodium using hydrophilic matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.anveshanaindia.com [publications.anveshanaindia.com]
- 4. Preparation of Doxorubicin Liposomes by Remote Loading Method | Springer Nature Experiments [experiments.springernature.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Sodium Acetate for DNA Precipitation
This technical support center provides in-depth guidance for researchers, scientists, and drug development professionals on the optimal use of sodium acetate in DNA precipitation protocols. Below, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental procedures, and quantitative data to enhance the efficiency and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in DNA precipitation?
A1: this compound serves as a source of positive ions (Na⁺). The primary role of these ions is to neutralize the negatively charged phosphate backbone of DNA.[1][2][3] This charge neutralization reduces the DNA's affinity for water (making it less hydrophilic), allowing it to aggregate and precipitate out of solution when an alcohol like ethanol or isopropanol is introduced.[2][3]
Q2: What is the optimal final concentration of this compound for DNA precipitation?
A2: The most widely recommended final concentration for this compound in DNA precipitation is 0.3 M with a pH of 5.2.[1][4][5] This is typically achieved by adding 1/10th the volume of a 3 M this compound stock solution to your DNA sample.[5]
Q3: Can I use other salts besides this compound?
A3: Yes, other salts can be used depending on the specific requirements of your experiment.[6]
-
Ammonium acetate (2.0-2.5 M final concentration): Useful for removing dNTPs. However, it should not be used if the DNA will be used in downstream applications involving T4 polynucleotide kinase, as ammonium ions inhibit this enzyme.[1][6]
-
Sodium chloride (0.2 M final concentration): This is the preferred salt when the DNA solution contains the detergent Sodium Dodecyl Sulfate (SDS). NaCl helps keep SDS soluble in ethanol, preventing it from co-precipitating with the DNA.[1][6]
-
Lithium chloride (0.8 M final concentration): Often used for the precipitation of RNA.[1]
Q4: My DNA pellet is difficult to dissolve after precipitation. What could be the cause?
A4: Difficulty in redissolving a DNA pellet can stem from several factors:
-
Over-drying the pellet: Excessive drying can make the DNA much harder to resuspend.[7] It is best to air-dry the pellet until the last traces of ethanol have evaporated but not longer.
-
Low pH of resuspension buffer: DNA is less soluble in acidic conditions. Ensure your resuspension buffer (e.g., TE buffer) has a pH of 8.0 or higher.[4]
-
High salt content in the pellet: Inadequate washing with 70% ethanol can leave residual salts that interfere with resuspension. A second wash may be necessary.[7]
-
High molecular weight DNA: Large genomic DNA can take longer to dissolve. Gentle warming at 55°C for 1-2 hours or overnight incubation at room temperature can aid in resuspension.[4]
Q5: Should I use ethanol or isopropanol for precipitation?
A5: The choice between ethanol and isopropanol depends on your sample and desired outcome.[4][8]
-
Ethanol is generally preferred for its volatility, making it easier to remove from the final pellet. It is a good choice for precipitating small DNA fragments.
-
Isopropanol is more effective at precipitating DNA from large volumes or from solutions with very low DNA concentrations because a smaller volume is required (0.6-0.7 volumes compared to 2-2.5 volumes of ethanol).[4] However, isopropanol is less volatile and has a higher tendency to co-precipitate salts.[9]
Troubleshooting Guide
This guide addresses common issues encountered during DNA precipitation with this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No DNA Yield | Incorrect Salt Concentration: Insufficient positive ions to neutralize DNA charge.[10] | Ensure the final concentration of this compound is 0.3 M (add 1/10 volume of a 3 M, pH 5.2 stock).[1][4] |
| Insufficient Alcohol: The final ethanol concentration was too low to cause precipitation. | Add 2 to 2.5 volumes of 95-100% ice-cold ethanol.[5][11] | |
| Low Starting DNA Concentration: DNA concentration is below the threshold for efficient precipitation (<20 ng/mL).[1] | Add an inert carrier like glycogen or linear polyacrylamide (10-20 µg) to co-precipitate with the DNA.[10][12] Increase incubation time to overnight at -20°C or -80°C.[12] | |
| Inadequate Centrifugation: The speed or duration of centrifugation was not sufficient to pellet the DNA. | Centrifuge at high speeds (>12,000 x g) for at least 15-30 minutes. For smaller DNA fragments or low concentrations, increase the centrifugation time.[4][11] | |
| Loss of Pellet: The DNA pellet, which can be invisible, was accidentally discarded with the supernatant. | Mark the outside of the tube before centrifugation to know where the pellet should form.[4] Carefully decant or pipette the supernatant without disturbing the pellet. | |
| Salt Contamination (Low A260/A230 Ratio) | Incomplete Washing: Residual salt from the precipitation step remains in the final sample. | Perform a thorough wash with 70% ethanol. Ensure the pellet is fully immersed in the wash solution. For persistent issues, a second wash step may be necessary.[4][13] |
| Co-precipitation of Salts: High salt concentrations in the initial sample can lead to co-precipitation. | Use room temperature isopropanol, as salts are less likely to co-precipitate compared to using cold ethanol.[4] Ensure you are not using an excessive amount of this compound.[2] | |
| RNA Contamination | RNA Co-precipitation: Standard precipitation protocols will also precipitate RNA.[2] | If RNA-free DNA is required, treat the sample with RNase before starting the precipitation procedure.[14] |
Data Presentation: Key Quantitative Parameters
| Parameter | Recommendation | Notes |
| This compound Stock | 3 M, pH 5.2 | The acidic pH is important for the efficiency of the precipitation.[2] |
| This compound Final Conc. | 0.3 M | Achieved by adding 1/10 volume of the stock solution.[1][5] |
| Ethanol (95-100%) | 2 - 2.5 volumes | Use ice-cold ethanol to promote precipitation.[5][11] |
| Isopropanol (100%) | 0.6 - 0.7 volumes | Can be used at room temperature to minimize salt co-precipitation.[4] |
| Incubation Temperature | -20°C to -80°C | Lower temperatures can improve recovery, especially for dilute samples.[9] |
| Incubation Time | 15 minutes to overnight | Longer incubation is recommended for low DNA concentrations.[1][11][12] |
| Centrifugation Speed | 10,000 - 15,000 x g | Higher speeds may be necessary for small DNA fragments.[4] |
| Centrifugation Time | 15 - 30 minutes | Increase time for low DNA concentrations.[4] |
| Wash Step | 1-2 washes with 70% ethanol | Crucial for removing co-precipitated salts.[4][5] |
| Resuspension Buffer | TE Buffer or Nuclease-free water | pH should be ≥ 8.0 for optimal DNA solubility.[4] |
Experimental Protocols
Standard DNA Precipitation Protocol
This protocol is designed for the routine precipitation of DNA from an aqueous solution.
Materials:
-
DNA sample
-
3 M this compound, pH 5.2
-
Ice-cold 100% ethanol
-
70% ethanol (prepared with nuclease-free water)
-
TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or nuclease-free water
-
Microcentrifuge
-
Pipettes and nuclease-free tips
Methodology:
-
Sample Preparation: Start with your DNA sample in a microcentrifuge tube. Measure the initial volume.
-
Add Salt: Add 1/10th volume of 3 M this compound (pH 5.2) to the DNA solution and mix thoroughly by vortexing briefly.[5][11]
-
Add Ethanol: Add 2.5 volumes of ice-cold 100% ethanol.[5][11] Invert the tube several times to mix. A white, stringy precipitate of DNA may become visible.
-
Incubation: Incubate the mixture at -20°C for at least one hour to allow the DNA to precipitate fully.[5] For very dilute samples, an overnight incubation is recommended.[12]
-
Centrifugation: Centrifuge the sample at >12,000 x g for 15-20 minutes at 4°C to pellet the precipitated DNA.[4][5]
-
Remove Supernatant: Carefully decant or pipette off the supernatant, ensuring the pellet is not disturbed. The pellet may be glassy and difficult to see.[4]
-
Wash Pellet: Add 500 µL of room-temperature 70% ethanol to wash the pellet and remove residual salts.[4][5]
-
Centrifuge Again: Centrifuge at >12,000 x g for 5 minutes at 4°C.[4]
-
Remove Wash Solution: Carefully decant or pipette off the ethanol wash.
-
Dry Pellet: Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this will make the DNA difficult to redissolve.[4]
-
Resuspend DNA: Add a suitable volume of TE buffer (pH 8.0) or nuclease-free water and resuspend the pellet by gently pipetting up and down.[4]
Visualizations
Caption: A step-by-step workflow for DNA precipitation using this compound and ethanol.
Caption: The chemical mechanism of DNA charge neutralization and precipitation.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. quora.com [quora.com]
- 4. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
- 5. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 6. genelink.com [genelink.com]
- 7. benchchem.com [benchchem.com]
- 8. protocols.io [protocols.io]
- 9. med.upenn.edu [med.upenn.edu]
- 10. benchchem.com [benchchem.com]
- 11. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 12. This compound Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. willowfort.co.uk [willowfort.co.uk]
troubleshooting low yield in RNA precipitation with sodium acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during RNA precipitation with sodium acetate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I performed an RNA precipitation with this compound and ethanol, but my final yield is very low. What are the common causes?
Low RNA yield can be attributed to several factors throughout the extraction and precipitation process. The most frequent issues include suboptimal reagent concentrations, inadequate incubation, poor pelleting, or loss of the RNA pellet.[1] It is also possible that the initial RNA concentration was too low for efficient precipitation.[2]
Q2: How can I optimize the concentration of this compound and ethanol for my RNA precipitation?
For efficient RNA precipitation, it is crucial to use the correct final concentrations of this compound and ethanol. The standard and recommended protocol involves:
-
This compound: Add 1/10th volume of 3 M this compound (pH 5.2) to your RNA sample to achieve a final concentration of 0.3 M.[1][3] The slightly acidic pH helps to keep the nucleic acids stable.[4]
-
Ethanol: Following the addition of this compound, add 2.5 to 3 volumes of absolute (100%) ice-cold ethanol.[1][5] For smaller RNA fragments or very dilute samples, using up to 4 volumes of ethanol can improve recovery.[5]
Both salt and alcohol are essential for precipitation; using either one alone will result in negligible RNA recovery.[6][7]
Q3: What are the optimal incubation time and temperature for RNA precipitation?
While some protocols suggest that precipitation can occur at 0-4°C, incubating the RNA-salt-ethanol mixture at -20°C or -80°C is common practice to enhance precipitation efficiency, especially for low-concentration samples.[3][8]
-
Standard Incubation: An incubation period of at least 1 hour at -20°C is generally recommended.[1]
-
For Low Concentrations: For very dilute RNA samples, extending the incubation time to overnight at -20°C can significantly improve the yield.[5][9] Some studies have shown that for certain nucleic acids, overnight incubation at -20°C or 4°C achieved the highest recovery rates.[6] A shorter incubation of one hour at -80°C is also an effective alternative.[5]
Q4: My RNA pellet is invisible. How can I avoid losing it during the wash steps?
An invisible RNA pellet is a common issue, particularly with low RNA concentrations. Here are several strategies to prevent pellet loss:
-
Use a Co-precipitant: Add an inert carrier like glycogen or linear polyacrylamide (LPA) to your RNA sample before adding the ethanol.[10][11] These molecules co-precipitate with the RNA, forming a larger, more visible pellet.[11][12] Glycogen is a popular choice as it does not interfere with downstream applications like spectrophotometry.[11]
-
Mark the Tube: Before centrifugation, mark the side of the tube where the pellet is expected to form. This will help you locate the pellet and avoid disturbing it when removing the supernatant.[13]
-
Careful Aspiration: Instead of decanting, use a pipette to carefully remove the supernatant, leaving the pellet undisturbed.[1]
-
Proper Washing: During the 70% ethanol wash, add the ethanol gently without dislodging the pellet. The pellet should become more visible (white and glassy) after the ethanol wash.[13]
Q5: Can the centrifugation speed and time affect my RNA yield?
Yes, proper centrifugation is critical for efficiently pelleting the precipitated RNA.
-
Speed and Temperature: A centrifugation speed of at least 12,000 x g is recommended.[1][14] Performing the centrifugation at 4°C helps to keep the RNA precipitated.[14]
-
Duration: A centrifugation time of 15 to 30 minutes is typically sufficient for most samples.[1] For very small or dilute samples, extending the centrifugation time to 30 minutes or longer can improve pelleting.[10]
Q6: I suspect my RNA might be degraded. How can I prevent this?
RNase contamination is a primary cause of RNA degradation. Maintaining an RNase-free environment is essential.
-
Use RNase-free reagents and consumables.
-
Wear gloves at all times and change them frequently.
-
If you suspect RNase contamination in your sample, consider using an RNase inhibitor during the extraction process.
Q7: Could issues with the initial sample lysis affect my final RNA yield?
Absolutely. Incomplete cell or tissue lysis will result in a poor initial yield of total RNA, which will naturally lead to a low final yield after precipitation.[15] Ensure that your homogenization and lysis procedures are thorough and optimized for your specific sample type.
Experimental Protocols
Standard RNA Precipitation Protocol
This protocol is designed for the precipitation of RNA from an aqueous solution.
-
Measure Sample Volume: Determine the volume of your aqueous RNA sample.
-
Add this compound: Add 1/10th volume of 3 M this compound, pH 5.2. Mix thoroughly by gentle vortexing or flicking the tube.[1]
-
Add Ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol.[1][5]
-
Mix and Incubate: Invert the tube several times to mix. Incubate at -20°C for at least 1 hour. For low concentration samples, incubate overnight.[1]
-
Centrifuge: Centrifuge the sample at ≥12,000 x g for 30 minutes at 4°C.[1]
-
Wash Pellet: Carefully remove the supernatant. Add 500 µL of ice-cold 70% ethanol to wash the pellet and remove excess salts.[13]
-
Centrifuge Again: Centrifuge at ≥12,000 x g for 5-10 minutes at 4°C.[14]
-
Dry Pellet: Carefully remove the supernatant. Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry, as this can make the RNA difficult to resuspend.[14]
-
Resuspend RNA: Resuspend the RNA pellet in an appropriate volume of RNase-free water or buffer.
RNA Precipitation with a Co-precipitant (for low concentration samples)
-
Measure Sample Volume: Determine the volume of your aqueous RNA sample.
-
Add Co-precipitant: Add a co-precipitant such as glycogen to a final concentration of 10-20 µg/mL.[1] Mix gently.
-
Add this compound: Add 1/10th volume of 3 M this compound, pH 5.2. Mix gently.[1]
-
Add Ethanol: Add 2.5 to 3 volumes of ice-cold 100% ethanol.[1][5]
-
Mix and Incubate: Invert the tube several times to mix. Incubate at -20°C overnight.[9]
-
Proceed with Standard Protocol: Continue from step 5 of the "Standard RNA Precipitation Protocol".
Data Presentation
| Parameter | Standard Protocol | Optimized for Low Yield |
| This compound (final conc.) | 0.3 M[3] | 0.3 M[3] |
| Ethanol (volume) | 2.5 volumes[5] | 3-4 volumes[5] |
| Incubation Temperature | -20°C[1] | -20°C or -80°C[5] |
| Incubation Time | ≥ 1 hour[1] | Overnight[9] |
| Centrifugation Speed | ≥ 12,000 x g[1] | ≥ 12,000 x g[1] |
| Centrifugation Time | 15-30 minutes[1] | 30 minutes or longer[10] |
| Co-precipitant | Not typically used | Glycogen or LPA[10][11] |
Visualizations
Caption: Standard workflow for RNA precipitation with this compound.
Caption: Troubleshooting logic for low RNA yield in precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Working with RNA | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. This compound (3 M, pH 5.2) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. s3.ap-southeast-1.amazonaws.com [s3.ap-southeast-1.amazonaws.com]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. This compound Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - SG [thermofisher.com]
- 10. EtOH precipitation of RNA problems - Molecular Biology [protocol-online.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. RNA precipitation [protocols.io]
- 14. usbio.net [usbio.net]
- 15. mpbio.com [mpbio.com]
impact of pH on sodium acetate buffer performance in experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the impact of pH on sodium acetate buffer performance in experimental settings. It is designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for a this compound buffer?
A this compound buffer, which consists of acetic acid and its conjugate base, this compound, is effective in the acidic pH range of 3.6 to 5.6.[1][2][3]
Q2: How does the pH of the buffer relate to its buffering capacity?
A buffer's capacity is its ability to resist pH changes upon the addition of an acid or base.[4] This capacity is maximal when the pH of the solution is equal to the pKa of the weak acid, which for acetic acid is approximately 4.76 at 25°C.[2] At this pH, the concentrations of the weak acid (acetic acid) and its conjugate base (acetate) are equal.[5] As the pH moves away from the pKa, the buffering capacity decreases because one of the components is less available to neutralize the added acid or base.[6] The concentration of the buffer also directly impacts its capacity; a more concentrated buffer has a higher buffering capacity.[4][7]
Q3: Can a this compound buffer be used outside of the recommended 3.6 to 5.6 pH range?
While it is possible to prepare a this compound buffer with a pH outside this range (e.g., pH 3.0), its ability to buffer effectively will be significantly reduced.[6] A buffer is generally considered to have lost its usefulness when one component of the buffer pair is less than 10% of the other, which corresponds to a pH range of pKa ± 1 unit.[6][8]
Q4: How does temperature influence the pH of a this compound buffer?
Temperature affects the pKa of the buffer. For acetic acid buffers, an increase in temperature can cause a decrease in the solution's pH.[9] It is critical to calibrate your pH meter and adjust the final pH of the buffer at the temperature at which you will be performing your experiment to ensure accuracy.[9]
Q5: What are common applications of this compound buffers in research and drug development?
This compound buffers are versatile and used in numerous applications, including:
-
Biochemical and Enzymatic Assays: Maintaining stable, weakly acidic conditions required for many enzyme-catalyzed reactions.[1]
-
Nucleic Acid Precipitation and Purification: It is a standard reagent in protocols for precipitating DNA and RNA.[10][11]
-
Protein Crystallization: Used to find the optimal conditions for protein crystal growth.[10]
-
Pharmaceutical Formulations: Employed as a buffering agent in injectable drugs, intravenous solutions, and ophthalmic preparations to maintain stability, potency, and bioavailability.[2][12][13]
-
Chromatography: Used as a mobile phase component in techniques like size-exclusion and ion-exchange chromatography.[10][14]
Troubleshooting Guide
| Issue | Possible Causes | Recommended Solutions |
| Initial pH is incorrect after preparation. | 1. Inaccurate weighing of this compound or measurement of acetic acid.[9]2. Errors in calculations using the Henderson-Hasselbalch equation.[9]3. Improperly calibrated pH meter.4. Use of low-purity reagents or water.[9] | 1. Use a calibrated analytical balance and volumetric glassware.2. Double-check all calculations before preparing the buffer.3. Calibrate the pH meter with fresh, certified standards before use.4. Use high-purity (e.g., analytical grade) reagents and deionized or distilled water. |
| Buffer pH drifts over time. | 1. Absorption of atmospheric CO2 can form carbonic acid, lowering the pH.[9]2. Microbial contamination, which can metabolize buffer components.3. Evaporation of the solvent, leading to an increase in buffer concentration. | 1. Keep the buffer container tightly sealed when not in use.[9]2. Prepare fresh buffer regularly. For long-term storage, consider sterile filtering the solution through a 0.22 µm filter and storing at 4°C.[11]3. Store in a sealed container at a stable temperature. |
| Poor buffering performance (pH changes easily). | 1. The experimental pH is at the extreme end of or outside the buffer's effective range (3.6-5.6).[6]2. The buffer concentration is too low for the experimental conditions (i.e., the amount of acid or base added exceeds the buffer's capacity).[4][8]3. The ratio of acid to conjugate base is too skewed (greater than 10:1 or less than 1:10).[8] | 1. Ensure your target pH is as close to the pKa (4.76) as possible for optimal performance. If your target pH is outside the effective range, select a different buffer system.2. Increase the molarity of the buffer (e.g., from 0.1 M to 0.5 M) to increase its capacity.3. Recalculate the component amounts to achieve a ratio closer to 1:1 for a pH near 4.76. |
| Precipitation observed in the buffer. | 1. Low-temperature storage of less concentrated buffer solutions.[15]2. Contamination with other salts or compounds that have low solubility in the buffer. | 1. Store the buffer at room temperature if precipitation occurs at 4°C.[15] Gently warm the solution while stirring to redissolve the precipitate.2. Ensure all glassware is clean and use high-purity water and reagents. |
Data Presentation
Table 1: pH vs. Molar Ratio of Acetate to Acetic Acid
The pH of a this compound buffer is determined by the ratio of its conjugate base ([A⁻], from this compound) to its weak acid ([HA], acetic acid), as described by the Henderson-Hasselbalch equation. The pKa of acetic acid is approximately 4.76.
Henderson-Hasselbalch Equation: pH = pKa + log([A⁻]/[HA])[9]
| Desired pH | Required Molar Ratio ([Acetate]/[Acetic Acid]) |
| 3.8 | 0.11 |
| 4.0 | 0.17 |
| 4.2 | 0.28 |
| 4.4 | 0.44 |
| 4.6 | 0.69 |
| 4.76 | 1.00 (Maximum Buffer Capacity) |
| 5.0 | 1.74 |
| 5.2 | 2.75 |
| 5.4 | 4.37 |
| 5.6 | 6.92 |
| Note: These are calculated theoretical values and final pH should always be confirmed with a calibrated pH meter. |
Table 2: Effect of Temperature on the pKa of Acetic Acid
The pKa of acetic acid, and therefore the pH of the buffer, is dependent on temperature.[9] As temperature increases, the pKa of acetic acid decreases.
| Temperature (°C) | pKa of Acetic Acid |
| 10 | 4.78 |
| 25 | 4.76 |
| 37 | 4.75 |
| 50 | 4.74 |
| Note: It is crucial to adjust the buffer's pH at the intended experimental temperature. |
Experimental Protocols
Protocol: Preparation of 1 Liter of 0.1 M this compound Buffer, pH 5.0
This protocol describes one common method for preparing a this compound buffer.
Materials:
-
This compound (anhydrous, MW: 82.03 g/mol ) or this compound trihydrate (MW: 136.08 g/mol )
-
Glacial acetic acid (MW: 60.05 g/mol )
-
High-purity water (distilled or deionized)
-
1 L volumetric flask
-
Beaker, graduated cylinders
-
Calibrated pH meter
-
Stir plate and stir bar
Methodology:
-
Calculate Required Components:
-
Use the Henderson-Hasselbalch equation to determine the required molar concentrations of acetate [A⁻] and acetic acid [HA]. For a 0.1 M buffer at pH 5.0:
-
5.0 = 4.76 + log([A⁻]/[HA])
-
0.24 = log([A⁻]/[HA])
-
[A⁻]/[HA] = 10^0.24 = 1.738
-
-
We also know that [A⁻] + [HA] = 0.1 M.
-
Solving these simultaneous equations gives:
-
[A⁻] = 0.0635 M (this compound)
-
[HA] = 0.0365 M (Acetic Acid)
-
-
-
Weigh this compound:
-
Calculate the mass of anhydrous this compound needed:
-
0.0635 mol/L * 82.03 g/mol = 5.21 g
-
-
Weigh out 5.21 g of anhydrous this compound.
-
-
Measure Acetic Acid:
-
Calculate the volume of glacial acetic acid needed. The density of glacial acetic acid is ~1.049 g/mL and it is ~17.4 M.
-
0.0365 mol/L / 17.4 mol/L = 0.0021 L = 2.1 mL
-
-
Carefully measure 2.1 mL of glacial acetic acid.
-
-
Dissolve and Mix:
-
Add approximately 800 mL of high-purity water to a beaker.
-
Add the weighed this compound and stir until fully dissolved.
-
Slowly add the measured glacial acetic acid to the solution while stirring.
-
-
Adjust pH:
-
Place the calibrated pH electrode into the solution.
-
The pH should be close to 5.0. If needed, make fine adjustments by adding small amounts of a strong acid (like HCl) to lower the pH or a strong base (like NaOH) to raise it. Note: Adding acetic acid or this compound to adjust pH will alter the buffer's molarity.[10]
-
-
Final Volume Adjustment:
-
Once the desired pH of 5.0 is reached, transfer the solution to a 1 L volumetric flask.
-
Add high-purity water to bring the final volume to the 1 L mark.
-
-
Storage:
-
Transfer the buffer to a clean, clearly labeled, and tightly sealed container. It can be stored at room temperature.[16]
-
Visualizations
Caption: Workflow for preparing and adjusting a this compound buffer.
References
- 1. biochemazone.com [biochemazone.com]
- 2. This compound Buffer: Properties, Preparation & Applications [infobiochem.com]
- 3. bostonbioproducts.com [bostonbioproducts.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 15.1 Buffers | Chemistry [courses.lumenlearning.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound Buffer Protocol and preparation [diagnopal.ca]
- 11. shopresearch.euromedex.com [shopresearch.euromedex.com]
- 12. chemignition.com [chemignition.com]
- 13. This compound: Enhancing Safe and Effective Pharmaceuticals [eureka.patsnap.com]
- 14. acetate buffer gives interfering peaks in size exclusion chr - Chromatography Forum [chromforum.org]
- 15. This compound buffer - Sharebiology [sharebiology.com]
- 16. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
Technical Support Center: Preventing Salt Co-Precipitation in Nucleic acid Isolation
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with salt co-precipitation during nucleic acid isolation.
Frequently Asked Questions (FAQs)
Q1: What are the common visual indicators of salt contamination in a nucleic acid sample?
A white, crystalline precipitate that reappears after dissolving the nucleic acid pellet is a common sign of salt contamination. Additionally, a low A260/A230 ratio (below 1.8) on a spectrophotometer reading often indicates the presence of residual salts, such as guanidine thiocyanate.
Q2: Why is salt necessary for nucleic acid precipitation?
Salt is crucial for neutralizing the negative charges on the phosphate backbone of DNA and RNA.[1][2] Positively charged ions from the salt (e.g., Na+) shield these negative charges, reducing the repulsion between the nucleic acid molecules and making them less soluble in the presence of an alcohol like ethanol or isopropanol, which allows them to precipitate out of solution.[1][3]
Q3: Can the choice of alcohol for precipitation affect salt contamination?
Yes, the choice between ethanol and isopropanol can impact the likelihood of salt co-precipitation. Salts are generally less soluble in isopropanol compared to ethanol.[4] This means that when using isopropanol, there is a higher tendency for salts to co-precipitate with the nucleic acids.[4] To minimize this, isopropanol precipitation is often performed at room temperature with shorter incubation times.[4][5]
Troubleshooting Guide
Issue: Low A260/A230 ratio, indicating salt contamination.
This is a common issue that can inhibit downstream applications such as PCR and sequencing.
Potential Causes and Solutions:
-
Inadequate Washing: The wash steps are critical for removing salts.
-
Solution: Ensure that the wash buffer, typically containing 70-80% ethanol, is applied correctly.[6] For column-based kits, perform the recommended number of washes, and for ethanol precipitation, ensure the pellet is thoroughly washed.[7][8] Consider adding an extra wash step if salt contamination persists.[7]
-
-
Incomplete Removal of Supernatant: Residual supernatant after precipitation contains salts that can contaminate the final sample.
-
Solution: Carefully decant or pipette off the supernatant after centrifugation without disturbing the nucleic acid pellet.[1] A brief, additional centrifugation can help collect any remaining liquid for removal.
-
-
Excessive Salt in the Initial Solution: Using too much salt during the precipitation step can lead to co-precipitation.
-
Choice of Precipitation Alcohol: As mentioned, isopropanol can increase the risk of salt co-precipitation.
Experimental Protocols
Protocol 1: Standard Ethanol Precipitation of DNA
This protocol is designed to minimize salt co-precipitation.
-
Salt Addition: Add 1/10th volume of a salt solution (e.g., 3 M sodium acetate, pH 5.2) to your DNA sample and mix thoroughly.[1]
-
Ethanol Addition: Add 2 to 2.5 volumes of ice-cold 95-100% ethanol to the mixture.[1] Mix by inverting the tube several times.
-
Incubation: Incubate the mixture at -20°C for at least 30 minutes. For very dilute samples, a longer incubation period may be necessary to improve recovery.[1]
-
Centrifugation: Centrifuge the sample at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.[9]
-
Supernatant Removal: Carefully decant or pipette off the supernatant without disturbing the pellet.
-
Washing: Add 500 µL to 1 mL of 70% ethanol to the tube to wash the pellet and remove residual salts.[1]
-
Second Centrifugation: Centrifuge at high speed for 5-15 minutes.[9]
-
Final Supernatant Removal: Carefully remove the 70% ethanol supernatant.
-
Drying: Air-dry the pellet. Be careful not to over-dry, as this can make resuspension difficult.[9]
-
Resuspension: Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer).
Protocol 2: Column-Based Purification Wash Step Optimization
For commercially available kits, optimizing the wash step can reduce salt contamination.
-
Binding: After binding the nucleic acid to the silica membrane, centrifuge and discard the flow-through.
-
First Wash: Add the recommended volume of the kit's wash buffer (which typically contains ethanol) to the column.[10]
-
Centrifugation: Centrifuge for the recommended time and discard the flow-through.
-
Second Wash (Optional but Recommended): To further reduce salt contamination, repeat the wash step.[8]
-
Dry Spin: After the final wash, centrifuge the empty column for an additional 1-2 minutes at maximum speed to remove any residual ethanol.[11] This step is critical to prevent ethanol carryover which can also inhibit downstream reactions.
-
Elution: Place the column in a clean collection tube and add the elution buffer to elute the purified nucleic acid.
Data Presentation
Table 1: Comparison of Alcohols for Nucleic Acid Precipitation
| Feature | Ethanol | Isopropanol |
| Volume Required | 2-2.5 volumes | 0.7-1 volume |
| DNA Solubility | Higher | Lower[4][5] |
| Salt Co-precipitation Risk | Lower[4] | Higher[4] |
| Precipitation Speed | Slower | Faster[4] |
| Recommended Temperature | -20°C or on ice[1] | Room temperature[4][5] |
Visualizations
Caption: Workflow for preventing salt co-precipitation.
Caption: Key interactions in nucleic acid precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. oncquestlabs.com [oncquestlabs.com]
- 3. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 4. bitesizebio.com [bitesizebio.com]
- 5. abyntek.com [abyntek.com]
- 6. Tips for Handling RNA | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. researchgate.net [researchgate.net]
- 9. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 10. homework.study.com [homework.study.com]
- 11. wegene-china.com [wegene-china.com]
Technical Support Center: Improving Protein Crystal Quality with Sodium Acetate Additives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing protein crystallization experiments using sodium acetate as an additive.
Troubleshooting Guide
This guide addresses common issues encountered during protein crystallization with this compound, offering potential causes and solutions in a question-and-answer format.
Question 1: My crystallization drop turned into amorphous precipitate immediately after setup. What should I do?
Answer: Amorphous precipitation indicates that the protein has come out of solution too quickly, preventing the formation of an ordered crystal lattice. This is often due to excessive supersaturation.[1][2]
-
Reduce Precipitant and Protein Concentration: The primary step is to lower the concentration of both the this compound and your protein to slow down the precipitation process.[1] Consider a two-fold dilution of your protein sample if you observe precipitation in the majority of your screening drops.[3]
-
Vary Drop Ratios: Experiment with different ratios of your protein solution to the reservoir solution to fine-tune the equilibration rate.[1][4]
-
Modify Temperature: Temperature can significantly affect protein solubility.[3] Setting up crystallization trials at different temperatures, such as 4°C and 20°C, can help identify optimal conditions.[1]
-
Adjust pH: The pH of the this compound buffer is critical. This compound is an effective buffer in the pH range of 3.5 to 5.5.[5] Moving the pH of the buffer further away from the protein's isoelectric point (pI) can increase its solubility and prevent rapid precipitation.[6]
Question 2: I'm getting a shower of tiny, unusable microcrystals. How can I grow larger, single crystals?
Answer: The formation of numerous small crystals suggests that the nucleation rate is too high. The goal is to reduce the number of nucleation events to allow for the growth of larger crystals.
-
Fine-tune Precipitant and Protein Concentrations: A slight reduction in the this compound and/or protein concentration can create a metastable zone more favorable for crystal growth over nucleation.
-
Crystal Seeding: Utilize the microcrystals as seeds. A common method is to transfer a small number of these microcrystals into a new drop with a slightly lower supersaturation level (e.g., lower precipitant concentration).[7] This encourages the growth of existing seeds rather than the formation of new nuclei.
-
Additive Screening: Introduce other additives that can influence crystal habit. For example, small amounts of glycerol or ethylene glycol can sometimes lead to the growth of larger, more well-defined crystals.[8]
-
Temperature Control: Slower temperature changes during incubation can sometimes reduce the nucleation rate.
Question 3: My crystallization drops remain clear, even after several weeks. What does this mean and what are the next steps?
Answer: Clear drops indicate that the solution is undersaturated, and the conditions are not conducive to either nucleation or crystal growth.[1][2]
-
Increase Protein and/or Precipitant Concentration: The most direct approach is to increase the concentration of your protein and/or the this compound to induce supersaturation.[1] If most drops in a screen are clear, consider doubling the initial protein concentration for the next attempt.[3]
-
pH Adjustment: The solubility of a protein is often lowest near its isoelectric point (pI).[6] Adjusting the pH of the this compound buffer to be closer to the pI of your protein can decrease its solubility and promote crystallization.
-
Screen a Wider Range of Conditions: Your initial screening conditions may not be comprehensive enough. Expand your screen to include a broader range of this compound concentrations and pH values.
Frequently Asked Questions (FAQs)
Q1: What is the typical concentration range for this compound in protein crystallization?
A1: this compound is often used in the range of 0.1 M as a buffer.[7][8][9][10] However, it can also act as a primary precipitant at higher concentrations. The optimal concentration is highly dependent on the specific protein and other components of the crystallization cocktail.
Q2: What is the effective pH range for a this compound buffer?
A2: this compound buffers are most effective in the pH range of 3.5 to 5.5.[5]
Q3: Can this compound be used in combination with other precipitants?
A3: Yes, this compound is frequently used as a buffer in conjunction with other precipitants like polyethylene glycols (PEGs) or other salts.[9][11] For instance, a condition might include 0.1 M this compound at a specific pH along with a certain percentage of PEG.[9]
Q4: How does this compound compare to other salts as a precipitant?
A4: this compound has been identified as a strong precipitating salt.[11] In a study comparing the effectiveness of various salts for crystallizing a range of macromolecules, this compound was among the more successful ones.[12]
Quantitative Data Summary
The following table summarizes the success rate of various salts in crystallizing 23 different proteins and viruses. This data can help in selecting appropriate salts for crystallization screening.
| Salt | Number of Macromolecules Crystallized (out of 23) |
| Sodium Malonate | 19 |
| This compound | 11 |
| Sodium Tartrate | 11 |
| Sodium Formate | 11 |
| Ammonium Sulfate | 11 |
Data adapted from a study comparing the crystallization success of different salts.[12]
Experimental Protocols
Protocol 1: Preparation of a 1 M this compound Buffer Stock Solution (pH 4.6)
This protocol outlines the preparation of a common stock solution used in crystallization experiments.
-
Dissolve this compound: Add 82.03 g of this compound (anhydrous) to 800 mL of distilled water in a suitable container.
-
Adjust pH: While stirring, add glacial acetic acid to the solution until the pH reaches 4.6.
-
Final Volume: Adjust the final volume to 1 L with distilled water.
-
Sterilization: Filter the solution through a 0.22 µm filter to sterilize and remove any particulate matter.
Protocol 2: Hanging Drop Vapor Diffusion Crystallization with this compound
This protocol describes a standard method for setting up a crystallization experiment.
-
Prepare the Reservoir: Pipette 500 µL of the reservoir solution (e.g., 1.8 M Sodium Formate, 0.1 M this compound pH 4.6) into a well of a 24-well crystallization plate.[7]
-
Prepare the Drop: On a siliconized glass coverslip, mix 1 µL of the protein solution (at a concentration of 5-10 mg/mL) with 1 µL of the reservoir solution.
-
Seal the Well: Invert the coverslip and place it over the well, sealing it with grease to create an airtight environment.
-
Incubation: Incubate the plate at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.
Visualizations
Caption: A typical experimental workflow for protein crystallization using the hanging drop vapor diffusion method.
Caption: A troubleshooting decision tree for common protein crystallization outcomes with this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Calibre Scientific | Molecular Dimensions [moleculardimensions.com]
- 5. This compound Buffer Protocol and preparation [diagnopal.ca]
- 6. biolscigroup.us [biolscigroup.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Protein crystallization, data collection, and structure solution. [bio-protocol.org]
- 10. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. savingtheworldwithscience.com [savingtheworldwithscience.com]
- 12. A comparison of salts for the crystallization of macromolecules - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Protein Unfolding During Chromatography with Sodium Acetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein unfolding and aggregation during chromatographic purification. The focus is on the utility of sodium acetate as a stabilizing agent in mobile phases.
Frequently Asked Questions (FAQs)
Q1: My protein is aggregating during size-exclusion chromatography (SEC). Can this compound help?
A1: Yes, incorporating this compound into your mobile phase can mitigate protein aggregation during SEC. Aggregation in SEC can be caused by unfavorable buffer conditions, such as a pH close to the protein's isoelectric point (pI) or low ionic strength, which can lead to increased protein-protein interactions. This compound acts as a buffer to maintain a stable pH within its effective range (typically pH 3.6-5.6) and increases the ionic strength of the mobile phase.[1][2][3][4][5] This helps to shield electrostatic interactions between protein molecules, reducing the likelihood of aggregation.[6][7] For some proteins, using ammonium acetate at concentrations above 0.1 M has been shown to be effective in preventing protein-stationary phase interactions and maintaining the native protein structure.[8][9][10]
Q2: What is the recommended concentration of this compound to prevent protein unfolding?
A2: The optimal concentration of this compound is protein-dependent and should be determined empirically through a buffer screen. However, a common starting point for monoclonal antibodies (mAbs) in Protein A chromatography elution buffers is in the range of 25 mM to 200 mM.[11] For SEC, mobile phases containing around 100 mM to 200 mM salt (including this compound) are often used to suppress non-specific interactions.[12] It is important to note that for some applications, such as reversed-phase chromatography, increasing the ionic strength with this compound up to 0.375 M has been shown to decrease the exposure of amide groups, indicating a more folded state.
Q3: I am observing turbidity in my monoclonal antibody (mAb) eluate after Protein A chromatography. Can the elution buffer composition be the cause?
A3: Absolutely. The low pH required for elution from a Protein A column can induce unfolding and subsequent aggregation, leading to turbidity. The composition of the elution buffer plays a critical role in mitigating this. Studies have shown that using a higher concentration of this compound (e.g., 125-200 mM) in the elution buffer at a slightly higher pH (e.g., pH 3.5) can significantly reduce turbidity compared to lower salt concentrations (e.g., 25 mM).[11] This is because the increased ionic strength helps to stabilize the mAb at low pH.
Q4: How does this compound compare to other buffers like citrate for preventing protein aggregation?
A4: For certain monoclonal antibodies, acetate buffers have demonstrated superior performance in preventing aggregation compared to citrate buffers at the same pH.[13][14] For example, one study found that an anti-streptavidin IgG1 was more stable and had a higher apparent midpoint unfolding temperature in a this compound buffer compared to a citrate buffer.[13] It is hypothesized that citrate ions may preferentially accumulate on the protein surface, reducing electrostatic repulsion between antibody molecules and thus promoting aggregation.[6][7]
Q5: Can I use this compound in my mobile phase for liquid chromatography-mass spectrometry (LC-MS)?
A5: While this compound is an excellent buffer for many chromatography applications, it is a non-volatile salt. This means it can crystallize in the mass spectrometer source, leading to contamination and signal suppression.[15] For LC-MS applications, it is highly recommended to use a volatile buffer system, such as ammonium acetate or ammonium formate, to avoid these issues.[8][9][10][16]
Troubleshooting Guides
Issue 1: Protein Aggregation Observed in Size-Exclusion Chromatography (SEC)
Symptoms:
-
Appearance of high molecular weight (HMW) peaks or a shoulder on the main monomer peak in the chromatogram.
-
Low protein recovery.
-
Visible precipitation in the collected fractions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for protein aggregation in SEC.
Corrective Actions:
-
Evaluate Mobile Phase pH: If the mobile phase pH is close to your protein's isoelectric point (pI), shift the pH by at least 1 unit. This compound is effective in the pH range of 3.6-5.6.[1][2][3][4][5]
-
Increase Ionic Strength: Introduce this compound to the mobile phase to a final concentration of 50-100 mM as a starting point. This will help to shield electrostatic interactions that can lead to aggregation.
-
Optimize this compound Concentration: Perform a concentration screen from 50 mM up to 200 mM to find the optimal concentration that minimizes aggregation without causing other issues like protein precipitation.
-
Consider Other Additives: In some cases, other additives like arginine (at high concentrations, e.g., ~0.2 M) can also help to reduce non-specific interactions.[12]
Issue 2: Low Recovery and/or Unfolding during Protein A Chromatography of Monoclonal Antibodies (mAbs)
Symptoms:
-
Low yield of the purified mAb.
-
High levels of aggregation in the eluate, often observed as turbidity.[11]
-
Loss of biological activity.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for Protein A chromatography issues.
Corrective Actions:
-
Modify Elution Buffer: Replace or supplement your current elution buffer with a this compound-based buffer.
-
Increase Acetate Concentration: A study has shown that increasing the acetate concentration in the elution buffer from 25 mM to 125-200 mM can significantly reduce turbidity in the neutralized eluate.[11]
-
Optimize Elution pH: While a low pH is necessary for elution, a slightly higher pH (e.g., 3.5 vs. 3.0) in combination with a high salt concentration may improve stability without significantly compromising recovery.[11]
-
Buffer Comparison: If problems persist, perform a side-by-side comparison with other common elution buffers like citrate or glycine to determine the optimal buffer for your specific mAb.[17]
Data Presentation
Table 1: Effect of Elution Buffer Composition on mAb Turbidity after Protein A Chromatography
| Elution Buffer Composition | Elution pH | Turbidity (NTU) |
| 25 mM this compound | 3.5 | 227 |
| 125 mM this compound | 3.5 | 103 |
| 200 mM this compound | 3.5 | 36.1 |
| 200 mM this compound | 3.0 | 42.5 |
Data adapted from a study on monoclonal antibody purification.[11]
Table 2: Comparison of Acetate and Citrate Buffers on IgG Stability
| Buffer (at pH 4.6) | Apparent Midpoint Unfolding Temperature (Tm) | Aggregation Stability |
| This compound | Higher | More Stable |
| Sodium Citrate | Lower | Less Stable |
Qualitative summary based on studies with anti-streptavidin IgG1.[13]
Experimental Protocols
Protocol 1: Buffer Screening to Optimize Protein Stability using a Thermal Shift Assay
This protocol outlines a method to screen different buffer conditions, including varying concentrations of this compound, to identify the optimal buffer for protein stability.
Materials:
-
Purified protein stock solution
-
96-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve
-
SYPRO Orange dye (5000x stock in DMSO)
-
Buffer stock solutions (e.g., 1 M this compound at various pH values, 1 M Tris, 1 M HEPES)
-
Dilution buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.5)
Methodology:
-
Prepare Buffer Screen Plate: In a 96-well plate, prepare a dilution series of your this compound buffer at different pH values (e.g., pH 4.0, 4.5, 5.0, 5.5) and concentrations (e.g., 25 mM, 50 mM, 100 mM, 200 mM). Include other buffer types as controls.
-
Prepare Protein-Dye Mixture: In a microcentrifuge tube, dilute your protein to a final concentration of 2 µM in the dilution buffer. Add SYPRO Orange dye to a final concentration of 5x.
-
Assay Setup: Add 18 µL of the protein-dye mixture to each well of a 96-well PCR plate.
-
Add Buffer Conditions: Add 2 µL of each buffer condition from your screen plate to the corresponding wells of the PCR plate.
-
Thermal Denaturation: Place the plate in the real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Data Analysis: The melting temperature (Tm) is the point at which the fluorescence signal is at its midpoint. A higher Tm indicates greater protein stability. Plot the Tm values for each buffer condition to identify the optimal buffer.
Protocol 2: Preparation of 1 L of 100 mM this compound Buffer, pH 5.0
This protocol describes the preparation of a standard this compound buffer.
Materials:
-
This compound trihydrate (MW: 136.08 g/mol )
-
Glacial acetic acid
-
Deionized water
-
Calibrated pH meter
Methodology:
-
Weigh out 13.61 g of this compound trihydrate and dissolve it in approximately 800 mL of deionized water.
-
While stirring, slowly add glacial acetic acid to the solution until the pH reaches 5.0. This will require careful monitoring with a calibrated pH meter.
-
Once the desired pH is reached, add deionized water to bring the final volume to 1 L.
-
Filter the buffer through a 0.22 µm filter for sterilization and to remove any particulates. Store at room temperature.[3]
References
- 1. mpbio.com [mpbio.com]
- 2. This compound Solution 3 M pH 5.2, Buffers and Reagents - Jena Bioscience [jenabioscience.com]
- 3. This compound Buffer Protocol and preparation [diagnopal.ca]
- 4. This compound Buffer pH 5.2, 3 M solution › Protein A/Protein G›Affinity Chromatography›Protein Sample Preparation›Sample Preparation › SERVA Electrophoresis GmbH [serva.de]
- 5. This compound buffer solution for molecular biology [sigmaaldrich.com]
- 6. "Specific-Ion Effects on the Aggregation Mechanisms and Protein–Protein" by Gregory V. Barnett, Vladimir I. Razinkov et al. [scholars.unh.edu]
- 7. Specific-ion effects on the aggregation mechanisms and protein-protein interactions for anti-streptavidin immunoglobulin gamma-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Probing Protein Denaturation during Size-Exclusion Chromatography Using Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. ijfmr.com [ijfmr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Review of the current state of protein aggregation inhibition from a materials chemistry perspective: special focus on polymeric materials - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00760A [pubs.rsc.org]
- 15. ucl.ac.uk [ucl.ac.uk]
- 16. benchchem.com [benchchem.com]
- 17. Membrane Adsorber for the Fast Purification of a Monoclonal Antibody Using Protein A Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
temperature effects on the pH of sodium acetate buffers
This technical support center provides troubleshooting guidance and frequently asked questions regarding the effects of temperature on the pH of sodium acetate buffers. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound buffers and temperature variations.
| Issue | Potential Cause | Recommended Action |
| Observed pH differs from expected value after temperature change. | The pKa of acetic acid, a component of the buffer, is temperature-dependent. As the temperature changes, the pKa value shifts, leading to a change in the overall pH of the buffer. | It is crucial to calibrate your pH meter at the temperature at which you will be conducting your experiment. If possible, prepare and standardize the buffer at the target temperature. For significant temperature shifts, the use of a temperature compensation probe with your pH meter is highly recommended. |
| Inconsistent or drifting pH readings at a constant temperature. | The buffer may be absorbing atmospheric carbon dioxide (CO₂), which can form carbonic acid and lower the pH. This is more common in buffers with a pH near neutral or alkaline. | Keep the buffer container tightly sealed when not in use. For critical applications, it is advisable to prepare fresh buffer solution regularly. |
| Unexpectedly large pH shift upon temperature change. | While the temperature effect on the pKa of acetic acid is generally modest, other factors can exacerbate pH changes. These can include the presence of other temperature-sensitive compounds in the solution or inaccuracies in the initial buffer preparation. | Review the composition of your experimental solution for any components with a high temperature coefficient of pKa. Ensure the accuracy of the initial weights and volumes used to prepare the buffer. |
| Buffer fails to maintain a stable pH during a temperature-controlled experiment. | The buffering capacity may be insufficient for the experimental conditions. Buffer capacity is the measure of a buffer's resistance to pH change. | You can increase the buffer's capacity by increasing the concentration of the acetic acid and this compound components. Ensure that the working pH of your experiment is close to the pKa of acetic acid (around 4.76 at 25°C). |
Frequently Asked Questions (FAQs)
Q1: How does temperature affect the pH of a this compound buffer?
The pH of a this compound buffer is influenced by temperature primarily due to the temperature-dependent nature of the acid dissociation constant (pKa) of acetic acid. While some sources indicate that for carboxylic acids the change in pKa with temperature is minimal, it is generally observed that as temperature increases, the pKa of acetic acid can be slightly affected, which in turn will alter the pH of the buffer.[1] For precise and reproducible experimental results, it is essential to measure and adjust the buffer's pH at the specific temperature of your experiment.
Q2: By how much does the pH of a this compound buffer change with temperature?
The exact change in pH depends on the buffer concentration and the magnitude of the temperature change. The temperature coefficient for the pKa of acetic acid is relatively small. For instance, some studies have shown that for a 20 mM this compound buffer at pH 5.6, there is little to no change in pH from 25°C down to 0°C.[2] However, below 0°C, a linear increase in pH has been observed.[2]
Q3: What is the pKa of acetic acid at different temperatures?
Quantitative Data: pKa of Acetic Acid
| Temperature (°C) | pKa |
| 25 | ~4.76 |
Note: This table provides an approximate value at a standard temperature. The exact pKa can vary slightly with ionic strength and buffer concentration.
Q4: How should I prepare a this compound buffer for an experiment at a non-ambient temperature?
The best practice is to prepare the buffer and adjust its pH at the temperature at which the experiment will be performed. If this is not feasible, you can prepare the buffer at room temperature and then equilibrate it to the target temperature before making final pH adjustments. Always use a calibrated pH meter with a temperature probe.
Q5: Can I autoclave a this compound buffer? Will it affect the pH?
Yes, you can autoclave this compound buffers. While the pH will change at the high temperatures during autoclaving, it should return to its original value upon cooling back to room temperature.[5] However, it is always good practice to verify the pH of the buffer after it has cooled down before use.
Experimental Protocols
Protocol 1: Preparation of a 0.1 M this compound Buffer (pH 5.0)
Materials:
-
This compound trihydrate (CH₃COONa·3H₂O)
-
Glacial acetic acid (CH₃COOH)
-
Distilled or deionized water
-
pH meter with temperature probe
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
-
Beakers
Procedure:
-
Prepare a 0.1 M this compound solution: Dissolve 13.61 g of this compound trihydrate in 800 mL of distilled water. Stir until fully dissolved and then bring the final volume to 1000 mL in a volumetric flask.
-
Prepare a 0.1 M acetic acid solution: Add 5.77 mL of glacial acetic acid to 800 mL of distilled water. Stir and bring the final volume to 1000 mL in a volumetric flask.
-
Mix the solutions: In a beaker, combine a volume of the 0.1 M this compound solution with a volume of the 0.1 M acetic acid solution. The exact volumes will depend on the desired final pH. For a pH of 5.0, you will typically start with a larger volume of the this compound solution.
-
Adjust the pH: Place the beaker on a magnetic stirrer and immerse a calibrated pH electrode and temperature probe into the solution. While stirring, slowly add the 0.1 M acetic acid solution to lower the pH, or the 0.1 M this compound solution to raise the pH, until the desired pH of 5.0 is reached.
-
Final Volume: Once the desired pH is achieved, transfer the solution to a volumetric flask and add distilled water to reach the final desired volume.
Protocol 2: Investigating the Effect of Temperature on Buffer pH
Materials:
-
Prepared this compound buffer
-
Calibrated pH meter with an automatic temperature compensation (ATC) probe
-
Water bath or incubator capable of maintaining stable temperatures
-
Beaker
-
Thermometer
Procedure:
-
Place a sample of the prepared this compound buffer in a beaker.
-
Calibrate the pH meter at room temperature (e.g., 25°C) using standard pH buffers.
-
Measure and record the initial pH and temperature of the buffer sample.
-
Place the beaker containing the buffer sample in a water bath or incubator set to the first target temperature (e.g., 30°C).
-
Allow the buffer to equilibrate to the target temperature. Monitor the temperature with a thermometer.
-
Once the temperature has stabilized, measure and record the pH of the buffer.
-
Repeat steps 4-6 for a range of desired temperatures (e.g., 35°C, 40°C, 15°C, 10°C).
-
Plot the measured pH as a function of temperature to observe the trend.
Visualizations
Caption: Experimental workflow for temperature effect analysis.
Caption: Temperature's influence on buffer pH.
References
- 1. How does change in temp. of acetate buffer affect the pH of the acetate buffer when NaOH is added? | Projectboard [partner.projectboard.world]
- 2. researchgate.net [researchgate.net]
- 3. Appendix C: Dissociation Constants and pKa Values for Acids at 25°C [2012books.lardbucket.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. sensorex.com [sensorex.com]
Technical Support Center: Purifying DNA and Removing Residual Sodium Acetate
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered when removing residual sodium acetate from purified DNA samples.
Frequently Asked Questions (FAQs)
Q1: Why is this compound used in DNA precipitation?
This compound is a salt that is essential for efficient DNA precipitation.[1][2][3][4] The positively charged sodium ions (Na+) neutralize the negative charge of the DNA's phosphate backbone.[4][5] This neutralization reduces the DNA's hydrophilicity, allowing it to precipitate out of the aqueous solution when alcohol (typically ethanol or isopropanol) is added.[3][4]
Q2: What is the optimal concentration of this compound for DNA precipitation?
The recommended final concentration of this compound is 0.3 M with a pH of 5.2.[3][6][7] This is typically achieved by adding 1/10th the volume of a 3 M this compound stock solution to your DNA sample.[8][9][10][11] Using an excessive amount of this compound should be avoided as it can lead to the co-precipitation of proteins and reduce the purity of the DNA sample.[3]
Q3: My DNA pellet is not visible after centrifugation. What should I do?
An invisible DNA pellet is common when working with low concentrations of DNA.[9] If you suspect a pellet is present but not visible, proceed with the subsequent washing steps carefully. To improve the recovery of small amounts of DNA, you can:
-
Use a carrier: Co-precipitants like glycogen or linear polyacrylamide (LPA) can be added to the DNA solution before precipitation to help visualize the pellet.[1][9][12][13][14]
-
Increase incubation time: For smaller DNA fragments or lower concentrations, extending the incubation time at -20°C (e.g., overnight) can improve precipitation efficiency.[9][15]
-
Increase centrifugation time: Extending the centrifugation time (e.g., to 30 minutes) can help in pelleting smaller amounts of DNA.[9]
Q4: What is the purpose of the 70% ethanol wash?
The 70% ethanol wash is a critical step for removing residual salts, including this compound, from the DNA pellet.[16][17][18] While DNA is insoluble in 70% ethanol in the presence of salt, the salts themselves are soluble and will be washed away.[16][17] It is crucial to vortex the pellet gently in the 70% ethanol to ensure thorough washing.[16][17]
Q5: My 260/230 ratio is low after DNA purification. What does this indicate?
A low 260/230 ratio (typically below 2.0) often indicates the presence of contaminants that absorb light at 230 nm.[19][20] Common contaminants include residual phenol, guanidine salts from purification kits, carbohydrates, and residual ethanol or this compound.[20][21][22] To troubleshoot this, ensure that the 70% ethanol wash is performed correctly and that the pellet is properly dried before resuspension.
Troubleshooting Guide
This guide addresses specific issues that may arise during the removal of residual this compound from DNA samples.
Issue 1: Low DNA Yield
| Possible Cause | Recommendation |
| Incomplete precipitation | For low DNA concentrations, add a carrier like glycogen (10-20 µg) and incubate overnight at -20°C.[15] Alternatively, add MgCl2 to a final concentration of 10mM and incubate at -20°C for 1-1.5 hours before centrifugation.[15] |
| Loss of pellet during washing | Be careful when decanting the supernatant after centrifugation. A second, brief centrifugation after the wash can help ensure the pellet is firmly attached to the tube before aspirating the ethanol.[17] |
| Over-drying the pellet | Over-dried DNA pellets can be difficult to resuspend.[9] Air-dry the pellet until the milky-white color at the borders disappears (approximately 10 minutes) but do not use a SpeedVac for extended periods.[9] |
Issue 2: Salt Contamination (Low 260/230 Ratio)
| Possible Cause | Recommendation |
| Ineffective ethanol wash | Ensure the 70% ethanol wash is performed at least once, and preferably twice.[10] Gently vortex the pellet during the wash to dislodge it and allow the ethanol to remove the salts.[17] After decanting the ethanol, perform a brief second spin to collect any remaining liquid for removal. |
| Co-precipitation of salts with isopropanol | Isopropanol is less effective at keeping salts in solution compared to ethanol. If using isopropanol, perform the precipitation at room temperature and wash the pellet thoroughly with 70% ethanol. |
| Incorrect blank for spectrophotometer | When measuring DNA concentration, use the same buffer for the blank as the one your DNA is resuspended in. Using water as a blank for a sample in TE buffer can lead to inaccurate 260/230 ratios.[20] |
Experimental Protocols
Standard Ethanol Precipitation of DNA
This protocol is a standard method for concentrating and desalting DNA samples.
Materials:
-
DNA sample in aqueous solution
-
3 M this compound, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Microcentrifuge
-
Pipettes and tips
-
Nuclease-free water or TE buffer
Procedure:
-
To your DNA sample, add 1/10th volume of 3 M this compound, pH 5.2. Mix gently by pipetting.[10][23]
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix.[10][23]
-
Incubate the mixture at -20°C for at least 60 minutes. For low DNA concentrations, overnight incubation is recommended.[9][23]
-
Centrifuge the sample at >12,000 x g for 15-30 minutes at 4°C to pellet the DNA.[9][10]
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the DNA pellet by adding 500 µL of ice-cold 70% ethanol. Gently vortex to dislodge and wash the pellet.[11][17]
-
Centrifuge at >12,000 x g for 15 minutes at 4°C.[9]
-
Carefully decant the supernatant and remove any remaining ethanol with a pipette.
-
Air-dry the pellet for 5-10 minutes at room temperature. Do not over-dry.[9]
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Alternative Precipitation with Ammonium Acetate
Ammonium acetate can be used as an alternative to this compound, particularly for removing unincorporated dNTPs.
Procedure:
-
Add an equal volume of 7.5 M ammonium acetate to the DNA solution.
-
Add 2 volumes of 100% ethanol.
-
Incubate and centrifuge as described in the standard protocol.
-
Wash the pellet with 70% ethanol.
Note: Do not use ammonium acetate if the DNA will be used in downstream applications involving T4 polynucleotide kinase, as ammonium ions inhibit this enzyme.[6]
Visual Guides
Caption: Troubleshooting workflow for a low 260/230 ratio.
Caption: Standard DNA ethanol precipitation workflow.
References
- 1. agctsequencing.wordpress.com [agctsequencing.wordpress.com]
- 2. nbinno.com [nbinno.com]
- 3. geneticeducation.co.in [geneticeducation.co.in]
- 4. quora.com [quora.com]
- 5. Role of this compound in DNA extraction/precipitation - General Lab Techniques [protocol-online.org]
- 6. bitesizebio.com [bitesizebio.com]
- 7. researchgate.net [researchgate.net]
- 8. Preparation, Purification, and Quantitation of DNA & RNA | Molecular Biology [molecular-biology.coe.hawaii.edu]
- 9. Ethanol precipitation protocol - Help Centre / MLPA & Coffalyser.Net / Experimental Setup / Sample Selection & Requirements - MRC Holland Support [support.mrcholland.com]
- 10. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 11. Ethanol Precipitation to clean DNA [bio.davidson.edu]
- 12. This compound Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 14. This compound Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - HK [thermofisher.com]
- 15. geneticeducation.co.in [geneticeducation.co.in]
- 16. researchgate.net [researchgate.net]
- 17. Tips on ethanol precipitation of nucleic acids and wash - General Lab Techniques [protocol-online.org]
- 18. youtube.com [youtube.com]
- 19. researchgate.net [researchgate.net]
- 20. documents.thermofisher.com [documents.thermofisher.com]
- 21. pacb.com [pacb.com]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
Technical Support Center: Sodium Acetate in Large-Scale Plasmid Purification
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide addresses common challenges and questions related to the use of sodium acetate in large-scale plasmid DNA purification.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in plasmid purification?
This compound is a salt commonly used to precipitate nucleic acids, including plasmid DNA, from a solution.[1] The positively charged sodium ions (Na+) neutralize the negative charge of the phosphate backbone of the DNA.[1][2] This neutralization reduces the DNA's hydrophilicity, making it less soluble in water and allowing it to precipitate out of solution when an alcohol like ethanol or isopropanol is added.[1][2]
Q2: What is the optimal concentration and pH for a this compound stock solution?
The standard stock solution is 3 M this compound with a pH adjusted to 5.2.[3][4][5] While the pH doesn't significantly affect the precipitation itself, a pH of 5.2 is crucial during the neutralization step following alkaline lysis.[6] This acidic pH helps to neutralize the alkaline lysis buffer and facilitates the precipitation of proteins and genomic DNA, while the plasmid DNA remains in the supernatant.[6]
Q3: Why is a pH of 5.2 specifically recommended for the neutralization step?
In the alkaline lysis procedure, a solution of NaOH/SDS is used to lyse the cells and denature both chromosomal and plasmid DNA.[7] The subsequent addition of an acidic solution, typically potassium or this compound at pH 5.2, neutralizes the NaOH.[6][7] This rapid neutralization causes the large, linear chromosomal DNA to renature improperly and precipitate along with proteins and cell debris, while the smaller, supercoiled plasmid DNA renatures correctly and stays in solution.[7] Using this compound at this specific pH is imperative for this differential precipitation.[6]
Q4: Can other salts be used as an alternative to this compound?
Yes, other salts like ammonium acetate, sodium chloride, and lithium chloride can be used for DNA precipitation.[2][8] Ammonium acetate is particularly useful for removing unincorporated dNTPs.[8][9] However, it's important to note that different salts have different properties. For instance, potassium acetate is highly effective at precipitating the detergent (SDS) used in lysis, but may cause a selective loss of very large plasmids (>100 kb).[10][11]
Q5: Can residual this compound affect downstream applications?
Yes, high salt concentrations from residual this compound can inhibit downstream enzymatic reactions, such as restriction digests or sequencing, and may lower transfection efficiency in mammalian cells.[12][13] It is crucial to perform a 70% ethanol wash of the DNA pellet to remove excess salts before resuspension.[14]
Troubleshooting Guide
This guide addresses specific issues that may arise during large-scale plasmid purification using this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Plasmid Yield | Incomplete Precipitation: The ratio of this compound or ethanol to the DNA solution was incorrect. | Ensure a final concentration of 0.3 M this compound (1/10 volume of a 3 M stock) is used. Add 2 to 2.5 volumes of ice-cold 100% ethanol.[14][15] For very dilute samples, consider an overnight incubation at -20°C to maximize recovery.[16][17] |
| Pellet Loss: The DNA pellet was dislodged and accidentally discarded during the washing steps. | The DNA pellet can be slippery and difficult to see.[12] After centrifugation, carefully pipette off the supernatant instead of pouring it.[12] A 70% ethanol wash makes the pellet less attached to the tube, so be extra cautious.[14] Using a carrier like glycogen or linear acrylamide can help visualize the pellet.[5][18] | |
| Incomplete Lysis or Neutralization: The cell pellet was not fully resuspended, or the lysis/neutralization steps were too short or poorly mixed. | Ensure the cell pellet is completely resuspended before adding lysis buffer.[1] Mix gently but thoroughly after adding the lysis and neutralization buffers to avoid shearing genomic DNA.[19] Avoid lysis times longer than 5 minutes, as this can irreversibly denature the plasmid.[12][19] | |
| Genomic DNA Contamination | Vigorous Mixing: Vortexing or vigorous shaking during the lysis and neutralization steps can shear the high-molecular-weight genomic DNA. | Mix by gently inverting the tube 10-15 times. Sheared genomic DNA is smaller and may not precipitate with the cell debris, leading to co-purification with the plasmid.[19] |
| Overgrowth of Culture: Allowing the culture to grow for too long (e.g., beyond 16 hours) can lead to cell lysis within the culture, releasing genomic DNA. | Harvest cultures during the transition from logarithmic to stationary phase (typically 12–16 hours).[19] | |
| RNA Contamination | RNase A Inactivity: The RNase A added to the resuspension buffer was not fully dissolved or had lost its activity. | Ensure RNase A is properly dissolved in the resuspension buffer before use.[1] For persistent RNA contamination, the RNase A concentration can be increased.[12] |
| Poor Performance in Downstream Applications (e.g., Sequencing, Transfection) | Salt Contamination: Residual salts (this compound) from the precipitation step are inhibiting enzymes. | Perform one or two thorough washes of the DNA pellet with 70% ethanol to remove residual salts.[14][20] Ensure the pellet is air-dried to remove all ethanol, as it can also inhibit enzymes.[1] |
| Denatured Plasmid DNA: The lysis step (exposure to NaOH) was prolonged for more than 5 minutes. | Do not exceed the recommended lysis time.[19] Irreversibly denatured plasmid DNA migrates differently on an agarose gel and is resistant to restriction digestion.[7][21] |
Experimental Protocols & Data
Key Reagent Concentrations for Precipitation
| Reagent | Stock Concentration | Final Concentration / Volume | Purpose |
| This compound | 3 M, pH 5.2 | 0.3 M (1/10 volume) | Neutralizes the negative charge on the DNA backbone.[2][14][15] |
| Ethanol | 100% (ice-cold) | 2 - 2.5 volumes | Reduces the dielectric constant of the solution to force DNA precipitation.[4][14] |
| Isopropanol | 100% (room temp) | 0.7 - 1 volume | An alternative to ethanol; less volume is required, but salts are less soluble and may co-precipitate.[4] |
| Ethanol (Wash) | 70% (ice-cold) | ~500 µL | Removes co-precipitated salts from the DNA pellet.[14] |
Detailed Protocol: Ethanol Precipitation of Plasmid DNA
This protocol is a standard method for concentrating and desalting a plasmid DNA sample following lysate clarification.
-
Initial Measurement: Measure the volume of the aqueous DNA solution to be precipitated.
-
Add this compound: Add 1/10th volume of 3 M this compound (pH 5.2) to the DNA solution. Mix gently by inverting the tube.[4][15]
-
Add Ethanol: Add 2 to 2.5 volumes of ice-cold 100% ethanol. Invert the tube several times to mix thoroughly.[4][14] A white, stringy precipitate of DNA should become visible.
-
Incubation: To maximize precipitation, incubate the mixture at -20°C for at least 60 minutes.[4] For very dilute samples, an overnight incubation is recommended.[16]
-
Centrifugation: Centrifuge the solution at high speed (≥12,000 x g) for 15-30 minutes at 4°C to pellet the DNA.[14]
-
Remove Supernatant: Carefully decant or pipette off the supernatant, being careful not to disturb the pellet.[12] The pellet may be transparent and difficult to see.
-
Wash Pellet: Add 500 µL of cold 70% ethanol to the tube to wash the pellet.[14] This step removes residual salts.
-
Centrifuge Again: Centrifuge at high speed for 5 minutes at 4°C.[14]
-
Final Wash and Dry: Carefully remove the supernatant.[14] Air-dry the pellet for 5-20 minutes to allow residual ethanol to evaporate. Do not over-dry, as this can make the DNA difficult to resuspend.[12]
-
Resuspend: Resuspend the clean, dry DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Visual Guides
Plasmid Purification Workflow
References
- 1. go.zageno.com [go.zageno.com]
- 2. geneticeducation.co.in [geneticeducation.co.in]
- 3. Molecular Biology Products - Laboratory Products Supplier [mbpinc.net]
- 4. benchchem.com [benchchem.com]
- 5. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 6. researchgate.net [researchgate.net]
- 7. Key Steps In Plasmid Purification Protocols [qiagen.com]
- 8. genelink.com [genelink.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. quora.com [quora.com]
- 11. A precaution when preparing very large plasmids by alkaline lysis procedure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasmid DNA Purification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. addgene.org [addgene.org]
- 15. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 16. researchgate.net [researchgate.net]
- 17. This compound Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. agctsequencing.wordpress.com [agctsequencing.wordpress.com]
- 19. neb.com [neb.com]
- 20. researchgate.net [researchgate.net]
- 21. Plasmid DNA Purification Troubleshooting | QIAGEN [qiagen.com]
Technical Support Center: Optimizing Sodium Acetate Buffers for Enzyme Assays
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing buffer conditions for enzyme assays using sodium acetate. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental design.
Troubleshooting Guide
This guide addresses common issues encountered when using this compound buffers in enzyme assays and provides systematic solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Enzyme Activity | Suboptimal pH: Most enzymes have a narrow optimal pH range. This compound buffers are most effective between pH 3.6 and 5.6.[1][2] Your enzyme's optimal pH may fall outside this range. | Verify Buffer pH: Measure the pH of your this compound buffer at the experimental temperature. Perform a pH Optimization Experiment: Test a range of pH values within the buffering range of this compound (e.g., pH 4.0, 4.5, 5.0, 5.5) to find the optimal pH for your enzyme.[3] |
| Incorrect Ionic Strength: The concentration of the this compound buffer can affect the ionic strength of the assay, which in turn can influence enzyme structure and activity. | Test a Range of Buffer Concentrations: Empirically test various this compound concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM) to determine the optimal ionic strength for your enzyme.[3] | |
| Acetate Ion Inhibition: In some cases, the acetate ion itself may inhibit enzyme activity. | Consider an Alternative Buffer System: If you suspect acetate inhibition, try a different buffer with a similar pKa, such as a citrate buffer, to see if activity improves. | |
| High Background Signal | Substrate Instability: The substrate may be unstable at the acidic pH of the this compound buffer, leading to non-enzymatic degradation. | Test Substrate Stability: Incubate the substrate in the this compound buffer without the enzyme to check for spontaneous breakdown. If it is unstable, you may need to consider a different buffer system or a more stable substrate.[3] |
| Buffer Interference with Detection: Components of the buffer may interfere with the assay's detection method (e.g., absorbance or fluorescence). | Run a Buffer Blank: Measure the signal of the assay buffer with all components except the enzyme and substrate. If the background is high, the buffer may be interfering with the assay.[3] | |
| Precipitation in the Assay | Component Insolubility: A component of your assay (e.g., substrate, co-factor) may not be soluble in the this compound buffer at the working pH. This has been observed with DNS (dinitrosalicylic acid) reagent in some cellulase assays. | Check Solubility: Ensure all assay components are soluble in the this compound buffer at the desired pH. If a component precipitates, you may need to adjust the pH or consider a different buffer. In some cases, using distilled water instead of a buffer for certain reagents may resolve the issue. |
| Inconsistent or Irreproducible Results | Improper Buffer Preparation: Errors in weighing components, adjusting the pH, or calculating dilutions can lead to variability in buffer performance. | Follow a Standardized Protocol: Use a detailed protocol for buffer preparation, ensuring accurate measurements and pH adjustments. It is advisable to make a concentrated stock solution and dilute as needed to improve consistency. |
| Buffer Degradation: Although generally stable, microbial growth can occur in this compound buffers over time, especially if not stored properly. | Proper Storage: Store this compound buffer solutions at room temperature or refrigerated.[4][5] For long-term storage, consider filter sterilization. Visually inspect for any signs of contamination before use. |
Frequently Asked Questions (FAQs)
Q1: What is the effective pH range for a this compound buffer?
A1: this compound buffers are most effective in the pH range of 3.6 to 5.6.[1][2] The pKa of acetic acid is approximately 4.76, and buffers are generally effective within one pH unit of their pKa.
Q2: How do I prepare a this compound buffer of a specific pH and concentration?
A2: You can prepare a this compound buffer by mixing a solution of acetic acid with a solution of this compound.[6] The final pH is determined by the ratio of the acid and its conjugate base. Alternatively, you can dissolve this compound in water and adjust the pH with a strong acid like HCl, or dissolve acetic acid and adjust the pH with a strong base like NaOH. However, adjusting the pH with acetic acid or this compound after initial preparation can alter the molarity of the buffer.[5] For detailed recipes, please refer to the Experimental Protocols section.
Q3: Can the concentration of the this compound buffer affect my enzyme's activity?
A3: Yes, the concentration of the buffer contributes to the total ionic strength of the assay solution, which can significantly impact enzyme activity. Both excessively high and low ionic strengths can reduce enzyme performance. It is crucial to empirically determine the optimal buffer concentration for your specific enzyme.[3][7]
Q4: My enzyme is not active in this compound buffer. What should I do?
A4: First, verify that the pH of your buffer is within the expected optimal range for your enzyme. If the pH is appropriate, consider that the acetate ion might be inhibitory to your specific enzyme. You can test this by comparing the activity in another buffer system with a similar pH range, such as a citrate buffer. Also, ensure that any necessary co-factors are present and that the ionic strength is optimized.
Q5: How should I store my this compound buffer?
A5: this compound buffer solutions are stable and can be stored at room temperature for short periods.[1][5] For longer-term storage, refrigeration at 2-8°C is recommended to prevent microbial growth.[4] Always check for any signs of contamination before use.
Data Presentation
Effect of pH on Enzyme Activity
The following table provides representative data on the effect of pH on the relative activity of β-galactosidase in a 0.1 M this compound buffer. The optimal pH for this enzyme was found to be outside the effective range of the acetate buffer, highlighting the importance of selecting a buffer with a pKa close to the enzyme's optimal pH.
| pH (in 0.1 M this compound Buffer) | Relative Enzyme Activity (%) |
| 4.0 | 30 |
| 4.5 | 55 |
| 5.0 | 75 |
| 5.5 | 60 |
| 6.0 | 40 |
Data adapted from a study on β-galactosidase, where the maximum activity was observed at pH 7.0 in a phosphate buffer.[8]
Effect of this compound Concentration on Enzyme Activity
This table illustrates the impact of varying this compound buffer concentration (ionic strength) on the relative activity of a model enzyme, peroxidase, at its optimal pH of 6.0.
| This compound Concentration (mM) | Relative Enzyme Activity (%) |
| 10 | 65 |
| 25 | 85 |
| 50 | 95 |
| 100 | 100 |
| 200 | 80 |
Data is representative and based on findings that peroxidase activity is optimal at 0.1 M this compound, pH 6.0.
Experimental Protocols
Protocol 1: Preparation of 0.1 M this compound Buffer at Different pH Values
This protocol describes how to prepare a 0.1 M this compound buffer solution at various pH levels.
Materials:
-
This compound trihydrate (MW: 136.08 g/mol )
-
Glacial acetic acid
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flasks and graduated cylinders
Procedure:
-
Prepare a 0.1 M this compound Solution: Dissolve 13.61 g of this compound trihydrate in 800 mL of deionized water. Adjust the final volume to 1 L with deionized water.
-
Prepare a 0.1 M Acetic Acid Solution: Add 5.77 mL of glacial acetic acid to 800 mL of deionized water. Adjust the final volume to 1 L with deionized water.
-
Mix to Achieve Desired pH: Combine the 0.1 M this compound and 0.1 M acetic acid solutions in the ratios specified in the table below to achieve the desired pH.
-
Verify pH: After mixing, verify the pH of the final buffer solution using a calibrated pH meter. Adjust slightly with the 0.1 M acetic acid or 0.1 M this compound solution if necessary.
| Desired pH | Volume of 0.1 M this compound (mL) | Volume of 0.1 M Acetic Acid (mL) |
| 4.0 | 18.5 | 81.5 |
| 4.5 | 41.0 | 59.0 |
| 5.0 | 70.0 | 30.0 |
| 5.5 | 88.0 | 12.0 |
Protocol 2: Optimization of pH for an Enzyme Assay
This protocol provides a method for determining the optimal pH for an enzyme's activity using this compound buffer.
Materials:
-
This compound buffer (0.1 M) at various pH values (e.g., 4.0, 4.5, 5.0, 5.5)
-
Enzyme stock solution
-
Substrate stock solution
-
Any necessary cofactors
-
Microplate reader or spectrophotometer
-
Microplates or cuvettes
Procedure:
-
Reaction Setup: For each pH to be tested, prepare a reaction mixture in a microplate well or cuvette. The mixture should contain the this compound buffer at the desired pH, the substrate at a saturating concentration, and any necessary cofactors.
-
Enzyme Addition: Initiate the reaction by adding a fixed amount of the enzyme to each reaction mixture.
-
Incubation: Incubate the reactions at the enzyme's optimal temperature for a predetermined period, ensuring the reaction remains within the linear range.
-
Data Measurement: Measure the rate of the reaction (e.g., by monitoring the change in absorbance or fluorescence over time).
-
Data Analysis: Plot the enzyme activity (reaction rate) against the pH. The pH that corresponds to the highest enzyme activity is the optimal pH under these conditions.
Protocol 3: Optimization of Ionic Strength using this compound Buffer
This protocol details how to determine the optimal this compound buffer concentration for an enzyme assay.
Materials:
-
This compound buffer stock solution (e.g., 1 M) at the predetermined optimal pH
-
Enzyme stock solution
-
Substrate stock solution
-
Any necessary cofactors
-
Deionized water
-
Microplate reader or spectrophotometer
-
Microplates or cuvettes
Procedure:
-
Reaction Setup: Prepare a series of reactions, each with the optimal pH buffer, substrate, and any cofactors. Create a gradient of buffer concentrations by adding different volumes of the this compound buffer stock solution to achieve a range of final concentrations (e.g., 10 mM, 25 mM, 50 mM, 100 mM, 200 mM).
-
Volume Adjustment: Adjust the final volume of each reaction to be the same using deionized water.
-
Enzyme Addition and Incubation: Start the reactions by adding a constant amount of enzyme to each. Incubate at the optimal temperature for a fixed period within the linear range of the reaction.
-
Data Measurement and Analysis: Measure the reaction rate for each buffer concentration. Plot the enzyme activity against the this compound concentration. The concentration that yields the highest enzyme activity is the optimal ionic strength for the assay.[3]
Visualizations
Caption: Workflow for optimizing this compound buffer conditions.
References
- 1. Acetate Buffer (pH 3.6 to 5.6) Preparation and Recipe | AAT Bioquest [aatbio.com]
- 2. How to Choose the Right Buffer for Enzyme Activity Tests [synapse.patsnap.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. This compound Buffer Protocol and preparation [diagnopal.ca]
- 6. Na Acetate buffer recipe - General Lab Techniques [protocol-online.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to DNA Precipitation: Sodium Acetate vs. Potassium Acetate
For researchers, scientists, and drug development professionals, the efficient precipitation and purification of DNA is a cornerstone of molecular biology. The most common method involves the use of alcohol and a salt to cause the DNA to fall out of solution. Sodium acetate and potassium acetate are two of the most frequently used salts for this purpose. While both are effective, their properties and optimal applications differ. This guide provides an objective comparison, supported by mechanistic data and detailed protocols, to help you select the appropriate reagent for your experimental needs.
Principle of DNA Precipitation
DNA is soluble in aqueous solutions due to the negatively charged phosphate groups on its sugar-phosphate backbone, which are stabilized by the polar water molecules. The fundamental principle of salt-based alcohol precipitation is to disrupt this stability.
-
Charge Neutralization : A salt, such as this compound (NaOAc) or potassium acetate (KOAc), is introduced into the solution. The positively charged cations (Na⁺ or K⁺) from the salt neutralize the negative charges on the DNA's phosphate backbone.[1][2][3]
-
Dehydration and Precipitation : An alcohol with a lower dielectric constant, typically ice-cold ethanol or isopropanol, is then added. This alcohol disrupts the hydration shell around the DNA. With the phosphate charges neutralized by the cations, the DNA becomes less hydrophilic and aggregates, precipitating out of the solution.[1][4]
Performance and Application Comparison
While both salts can be used for general DNA precipitation, their specific properties make them suitable for different applications. Potassium acetate, in particular, has a specialized role in the alkaline lysis method for plasmid purification.
| Feature | This compound (NaOAc) | Potassium Acetate (KOAc) |
| Typical Stock Solution | 3 M, pH 5.2 | 3 M, pH 5.5 |
| Final Concentration | 0.3 M | 0.3 M |
| Primary Application | General, routine precipitation of DNA and RNA.[3] | General DNA/RNA precipitation; specialized role in alkaline lysis plasmid preps.[5][6][7] |
| Advantages | Widely used and effective for most standard applications. | Useful for precipitating RNA for cell-free translation to avoid sodium ions.[7][8] In alkaline lysis, it efficiently precipitates SDS and denatured gDNA.[6] |
| Disadvantages | May co-precipitate proteins from solutions with high protein content.[1][8] | Should not be used in the presence of Sodium Dodecyl Sulfate (SDS) unless the goal is to precipitate the SDS, as potassium dodecyl sulfate is highly insoluble.[7][8][9] |
Quantitative Data: Cation-DNA Binding
Direct comparisons of DNA yield and purity (A260/A280) between the two salts in a standard precipitation are not extensively documented in the literature. However, biophysical studies have quantified the interaction between the cations and the DNA backbone.
A study calculated the binding energies between different cations and the phosphate groups of DNA. These values indicate the strength of the interaction that leads to charge neutralization.
| Cation | Binding Energy (kJ·mol⁻¹) |
| Sodium (Na⁺) | -5.52 |
| Potassium (K⁺) | -4.77 |
| (Data sourced from a quantitative analysis of DNA precipitation.[4]) |
The more negative value for Na⁺ suggests a slightly stronger binding to the DNA phosphate backbone in the studied aqueous model, though both are effective for precipitation.[4] Other studies using molecular dynamics simulations note that K⁺ and Na⁺ interact differently with DNA; Na⁺ preferentially interacts with phosphate groups, while K⁺ binds more to the electronegative sites of the DNA bases.[10]
Experimental Protocols
Below are standardized protocols for the general precipitation of DNA using either this compound or potassium acetate.
Protocol 1: DNA Precipitation with this compound
This protocol is standard for concentrating DNA and removing contaminants from enzymatic reactions (e.g., PCR, restriction digests).
-
Measure Sample Volume : Determine the starting volume of your DNA sample.
-
Add this compound : Add 1/10th volume of 3 M this compound, pH 5.2. For example, add 10 µL of NaOAc to a 100 µL sample.[11][12]
-
Mix : Vortex the tube briefly to ensure thorough mixing.
-
Add Ethanol : Add 2 to 2.5 volumes of ice-cold 100% ethanol. For a 110 µL volume (sample + salt), add 220-275 µL of ethanol.[11][12]
-
Precipitate : Invert the tube several times to mix. Incubate at -20°C for at least 30-60 minutes. For very dilute samples (<10 ng/µL), overnight incubation is recommended.[11][13]
-
Pellet DNA : Centrifuge the sample at high speed (>12,000 x g) for 15-30 minutes at 4°C. A small white pellet should be visible.
-
Wash Pellet : Carefully decant the supernatant. Add 500 µL of cold 70% ethanol to wash the pellet and remove residual salts. Do not disturb the pellet.
-
Final Spin : Centrifuge for 5 minutes at 4°C. Carefully remove all the supernatant with a pipette.
-
Dry Pellet : Air-dry the pellet for 5-15 minutes at room temperature. Do not over-dry, as this can make resuspension difficult.
-
Resuspend : Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.
Protocol 2: DNA Precipitation with Potassium Acetate
This protocol can be used interchangeably with this compound for general precipitation.
-
Measure Sample Volume : Determine the starting volume of your DNA sample.
-
Add Potassium Acetate : Add 1/10th volume of 3 M Potassium Acetate, pH 5.5. For a 100 µL sample, add 10 µL of KOAc.[7]
-
Mix : Vortex the tube briefly to ensure thorough mixing.
-
Add Ethanol : Add 2 to 2.5 volumes of ice-cold 100% ethanol.
-
Precipitate : Invert the tube several times to mix. Incubate at -20°C for at least 30-60 minutes.
-
Pellet DNA : Centrifuge the sample at high speed (>12,000 x g) for 15-30 minutes at 4°C.
-
Wash Pellet : Carefully decant the supernatant. Add 500 µL of cold 70% ethanol to wash the pellet.
-
Final Spin : Centrifuge for 5 minutes at 4°C. Carefully remove all the supernatant.
-
Dry Pellet : Air-dry the pellet for 5-15 minutes.
-
Resuspend : Resuspend the DNA pellet in a suitable volume of TE buffer or nuclease-free water.
Special Case: The Role of Potassium Acetate in Alkaline Lysis
Potassium acetate's most distinct application is in the alkaline lysis method for separating plasmid DNA from chromosomal DNA in bacterial preparations. In this context, it is not primarily used for alcohol precipitation but as a neutralizing agent.
-
Lysis : Bacterial cells are treated with an alkaline solution (NaOH and SDS), which lyses the cells and denatures both the chromosomal and plasmid DNA into single strands.[6]
-
Neutralization : A high-salt potassium acetate solution (often at pH ~5.5) is added. This acidic buffer neutralizes the NaOH.[6]
-
Selective Renaturation : The small, circular plasmid DNA strands quickly re-anneal into their native double-stranded form. The much larger, tangled chromosomal DNA cannot re-anneal correctly.[5]
-
Precipitation of Contaminants : The neutralization causes the detergent (SDS), denatured proteins, and the tangled chromosomal DNA to precipitate, forming a large white mass. This is facilitated by the low solubility of potassium dodecyl sulfate.[6][9]
-
Plasmid Recovery : After centrifugation, the purified plasmid DNA remains in the supernatant, from which it can then be precipitated using ethanol or isopropanol.
Conclusion and Recommendations
-
For routine DNA and RNA precipitation , This compound (3M, pH 5.2) is the well-established and effective choice. It is reliable for concentrating samples and cleaning up enzymatic reactions.
-
Potassium acetate (3M, pH 5.5) is equally effective for general precipitation and can be used as a direct substitute for this compound. It is particularly recommended for precipitating RNA intended for downstream applications like cell-free translation where the presence of sodium ions is undesirable.[7][8]
-
For plasmid purification via alkaline lysis , potassium acetate is the required reagent due to its specific chemical properties that enable the selective precipitation of genomic DNA and detergents, a role this compound cannot effectively fulfill.[5][6][9]
Ultimately, the choice between sodium and potassium acetate depends on the specific requirements of your workflow. For general-purpose DNA precipitation, both are excellent options, but for specialized applications like plasmid minipreps, potassium acetate is indispensable.
References
- 1. geneticeducation.co.in [geneticeducation.co.in]
- 2. brainly.com [brainly.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. biology.stackexchange.com [biology.stackexchange.com]
- 7. assets.fishersci.com [assets.fishersci.com]
- 8. genelink.com [genelink.com]
- 9. quora.com [quora.com]
- 10. Similarities and differences in interaction of K+ and Na+ with condensed ordered DNA. A molecular dynamics computer simulation study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 12. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 13. This compound Precipitation of Small Nucleic Acids | Thermo Fisher Scientific - HK [thermofisher.com]
A Comparative Analysis of Sodium Acetate and Sodium Citrate Buffering Effectiveness
For researchers, scientists, and drug development professionals seeking to optimize pH control in their experimental and formulation endeavors, selecting the appropriate buffering agent is a critical decision. This guide provides a detailed comparison of the buffering effectiveness of two commonly used buffers, sodium acetate and sodium citrate, supported by theoretical principles and experimental data.
This analysis delves into the chemical properties, buffering capacity, and practical applications of both buffers to inform selection for specific research and development needs.
Theoretical Foundation: pKa and Buffering Range
The effectiveness of a buffer is intrinsically linked to the pKa of its conjugate acid, which is the pH at which the acid and its conjugate base are in equal concentrations. A buffer is most effective within a pH range of approximately pKa ± 1.
This compound: The buffering capacity of this compound is derived from the equilibrium between acetic acid and the acetate ion. Acetic acid is a monoprotic acid with a pKa of approximately 4.76.[1][2] This single dissociation constant dictates a buffering range primarily between pH 3.7 and 5.6.
Sodium Citrate: Citric acid, the conjugate acid of sodium citrate, is a triprotic acid, meaning it has three protons to donate and, consequently, three pKa values: pKa1 ≈ 3.13, pKa2 ≈ 4.76, and pKa3 ≈ 6.40.[3] This polyprotic nature provides sodium citrate with a broader buffering range, generally considered to be effective from pH 3.0 to 6.2.[4] The overlapping pKa values allow it to buffer effectively over a wider pH spectrum compared to this compound.[5]
Quantitative Comparison of Buffering Performance
To provide a clear comparison of the buffering effectiveness, the following tables summarize the key properties and hypothetical titration data for 0.1 M solutions of both buffers. The titration data illustrates the change in pH upon the addition of a strong acid (0.1 M HCl).
| Property | This compound | Sodium Citrate |
| Conjugate Acid | Acetic Acid | Citric Acid |
| pKa(s) | ~4.76 | pKa1: ~3.13, pKa2: ~4.76, pKa3: ~6.40[3] |
| Effective Buffering Range | pH 3.7 - 5.6 | pH 3.0 - 6.2[4] |
| Molecular Weight (Anhydrous) | 82.03 g/mol | 258.07 g/mol (Trisodium Citrate) |
| Volume of 0.1 M HCl Added (mL) | Resulting pH (0.1 M this compound) | Resulting pH (0.1 M Sodium Citrate) |
| 0 | 8.88 | 8.50 |
| 5 | 5.35 | 6.80 |
| 10 | 5.05 | 6.40 (near pKa3) |
| 15 | 4.85 | 6.00 |
| 20 | 4.65 | 5.40 |
| 25 | 4.45 | 4.90 (near pKa2) |
| 30 | 4.20 | 4.50 |
| 35 | 3.80 | 4.00 |
| 40 | 3.00 | 3.50 |
| 45 | 2.60 | 3.10 (near pKa1) |
| 50 | 2.40 | 2.80 |
Note: The titration data is illustrative, based on typical titration curves, to demonstrate the buffering behavior. Actual experimental results may vary.
Experimental Protocol for Determining Buffering Effectiveness
A standardized titration procedure is essential for the direct comparison of the buffering capacity of this compound and sodium citrate.
Objective:
To quantify and compare the buffering capacity of 0.1 M this compound and 0.1 M sodium citrate solutions.
Materials:
-
0.1 M this compound solution
-
0.1 M Sodium Citrate solution
-
0.1 M Hydrochloric Acid (HCl) solution, standardized
-
0.1 M Sodium Hydroxide (NaOH) solution, standardized
-
Calibrated pH meter and electrode
-
50 mL burette
-
100 mL beakers
-
Magnetic stirrer and stir bars
Procedure:
-
Calibration: Calibrate the pH meter using standard buffer solutions at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Place 50 mL of the 0.1 M this compound buffer solution into a 100 mL beaker with a magnetic stir bar.
-
Initial pH Measurement: Measure and record the initial pH of the this compound solution.
-
Titration with Acid: Fill a clean burette with 0.1 M HCl. Add the HCl in 1.0 mL increments to the this compound solution, stirring continuously. Record the pH after each addition. Continue the titration until the pH drops significantly and plateaus in the acidic range.
-
Titration with Base: Repeat steps 2-4 with a fresh 50 mL sample of the 0.1 M this compound solution, this time titrating with 0.1 M NaOH and recording the pH increase.
-
Repeat for Sodium Citrate: Perform the entire titration procedure (steps 2-5) with the 0.1 M sodium citrate solution.
-
Data Analysis: Plot the pH versus the volume of HCl and NaOH added for both buffer solutions. The buffering capacity is determined by the volume of acid or base required to cause a one-unit change in pH. The flattest regions of the titration curve indicate the areas of maximum buffering effectiveness.
Visualizing the Processes
To better understand the chemical principles and experimental workflow, the following diagrams are provided.
References
A Comparative Guide to HPLC Method Validation: The Role of Sodium Acetate Buffer
In the landscape of High-Performance Liquid Chromatography (HPLC) method validation, the choice of buffer is a critical parameter that can significantly influence the separation and quantification of analytes. This guide provides a comprehensive comparison of HPLC methods validated using a sodium acetate buffer versus other common buffering systems. It is designed for researchers, scientists, and drug development professionals to facilitate informed decisions in analytical method development.
The Critical Role of Buffers in HPLC
Buffers are essential in reversed-phase HPLC to maintain a constant mobile phase pH, which is crucial for the reproducible retention and peak shape of ionizable compounds.[1] An inappropriate buffer choice can lead to poor reproducibility, peak tailing, and inaccurate quantification.[2] Key considerations for buffer selection include the desired pH, the pKa of the buffer, its UV cutoff, solubility in the mobile phase, and compatibility with the detector, especially in mass spectrometry (LC-MS).[2][3]
This compound Buffer: Properties and Applications
This compound is a commonly used buffer in HPLC, particularly for methods requiring a pH range of 3.8 to 5.8, as its pKa is around 4.8.[3] It is favored for its good buffering capacity within this range and its volatility, which makes it highly compatible with LC-MS detection.[3][4] Acetate buffers are also noted for their high solubility in organic modifiers like acetonitrile, reducing the risk of precipitation.[5]
Comparison of this compound with Other Common HPLC Buffers
While this compound is a versatile buffer, other systems like phosphate and formate buffers are also widely used. The choice between them often depends on the specific requirements of the analytical method.
| Parameter | This compound Buffer | Phosphate Buffer | Formate Buffer | Key Considerations & References |
| Optimal pH Range | 3.8 - 5.8 | 2.1 - 3.1 & 6.2 - 8.2 | 2.8 - 4.8 | The optimal buffering capacity is within ±1 pH unit of the pKa.[6] Acetate's pKa is ~4.8, phosphate's are ~2.1 and 7.2, and formate's is ~3.8.[3] |
| UV Cutoff | < 220 nm | < 220 nm | < 220 nm | All three buffers are suitable for low UV detection.[3][4] |
| LC-MS Compatibility | High (Volatile) | Low (Non-volatile) | High (Volatile) | Phosphate buffers are not suitable for LC-MS due to their non-volatile nature, which can cause source contamination.[2][4] |
| Solubility in Organic Solvents | High | Moderate to Low | High | Acetate and formate buffers generally have better solubility in higher percentages of organic solvents compared to phosphate buffers, reducing the risk of precipitation.[5] |
| Buffering Capacity | Good around pH 4.8 | Good around pH 2.1 and 7.2 | Good around pH 3.8 | The buffer capacity is maximal at the pKa. A concentration of 10-50 mM is generally sufficient.[7][8] |
Performance in HPLC Method Validation: A Representative Comparison
The following tables summarize the expected performance of a hypothetical HPLC method for a weakly acidic drug, validated using this compound, phosphate, and formate buffers. This data is representative and compiled from general knowledge and typical outcomes in HPLC method development.
Table 1: System Suitability Test (SST) Parameters
| Parameter | This compound Buffer (pH 4.5) | Phosphate Buffer (pH 7.0) | Formate Buffer (pH 3.5) |
| Tailing Factor | 1.1 | 1.3 | 1.0 |
| Theoretical Plates | > 2500 | > 2000 | > 2800 |
| Resolution | > 2.0 | > 1.8 | > 2.2 |
Table 2: Method Validation Parameters
| Validation Parameter | This compound Buffer (pH 4.5) | Phosphate Buffer (pH 7.0) | Formate Buffer (pH 3.5) |
| Linearity (r²) | > 0.999 | > 0.998 | > 0.999 |
| Accuracy (% Recovery) | 98.5% - 101.0% | 98.0% - 101.5% | 99.0% - 100.5% |
| Precision (%RSD) | < 1.0% | < 1.5% | < 0.8% |
| Robustness | Passed | Passed | Passed |
Experimental Protocols
A detailed experimental protocol for the validation of an HPLC method for a hypothetical weakly acidic drug is provided below.
Preparation of Mobile Phase
-
This compound Buffer (20 mM, pH 4.5): Dissolve 1.64 g of anhydrous this compound in 1 L of HPLC grade water. Adjust the pH to 4.5 with glacial acetic acid. Filter through a 0.45 µm nylon filter.
-
Mobile Phase: Mix the prepared this compound buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase before use.
Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
Validation Procedure
-
Specificity: Analyze blank, placebo, and drug substance spiked with known impurities and degradation products.
-
Linearity: Prepare standard solutions at five concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of the target concentration). Perform linear regression analysis of peak area versus concentration.
-
Accuracy: Perform recovery studies by spiking the drug substance at three concentration levels (e.g., 80%, 100%, 120%) into a placebo matrix in triplicate.
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate injections of the standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
Robustness: Intentionally vary chromatographic parameters such as pH of the mobile phase (± 0.2 units), column temperature (± 5 °C), and flow rate (± 0.1 mL/min) and observe the effect on the results.
Visualizing the Workflow and Logic
The following diagrams, generated using Graphviz, illustrate the experimental workflow for HPLC method validation and the logical relationship between the validation parameters.
Caption: Experimental workflow for HPLC method validation.
References
- 1. Role of Buffers in Liquid Chromatography | Phenomenex [phenomenex.com]
- 2. How to Select Buffer in HPLC Method Development? [m-pharmaguide.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. veeprho.com [veeprho.com]
- 5. hplc.eu [hplc.eu]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. Discover the Art of Buffer selection in HPLC Development part 1 [pharmacores.com]
- 8. researchgate.net [researchgate.net]
comparative analysis of salts for nucleic acid precipitation
In molecular biology, the precipitation of nucleic acids is a fundamental technique for concentrating and purifying DNA and RNA. This process relies on the addition of a salt and an alcohol, typically ethanol or isopropanol, to an aqueous solution containing the nucleic acids. The choice of salt is critical as it can significantly impact the yield, purity, and suitability of the precipitated nucleic acid for downstream applications. This guide provides a comparative analysis of commonly used salts, supported by experimental data and detailed protocols, to assist researchers in selecting the optimal salt for their specific needs.
The underlying principle of nucleic acid precipitation involves neutralizing the negative charge of the phosphate backbone.[1][2][3] Cations from the added salt shield these negative charges, reducing the repulsion between nucleic acid molecules and allowing them to aggregate.[1][4] The addition of a less polar solvent, such as ethanol or isopropanol, lowers the dielectric constant of the solution, which further promotes the electrostatic interaction between the cations and the phosphate groups, leading to the precipitation of the nucleic acid out of the solution.[1][3]
Comparative Analysis of Precipitation Salts
The selection of a precipitation salt depends on several factors, including the type of nucleic acid (DNA or RNA), the presence of potential contaminants in the sample, and the intended downstream applications. The following tables summarize the key characteristics and recommended uses of the most common precipitation salts.
| Salt | Final Concentration | Primary Applications | Advantages | Disadvantages |
| Sodium Acetate (NaOAc) | 0.3 M, pH 5.2 | Routine DNA and RNA precipitation.[1][5] | Highly efficient for general use.[2] | Can co-precipitate proteins.[6] |
| Sodium Chloride (NaCl) | 0.2 M | DNA samples containing SDS.[1][5] | Keeps SDS soluble in 70% ethanol, preventing its co-precipitation.[1][6] | |
| Ammonium Acetate (NH₄OAc) | 2.0 - 2.5 M | Removal of dNTPs and oligosaccharides.[1][6] | Volatile nature helps in its removal; prevents co-precipitation of dNTPs.[6][7] | Inhibits T4 polynucleotide kinase; should not be used for DNA to be kinased.[1][6] |
| Lithium Chloride (LiCl) | 0.8 M | Selective precipitation of RNA.[1] | More soluble in ethanol than this compound, making it suitable for RNA which requires higher ethanol volumes for precipitation.[1] Selectively precipitates RNA, leaving behind DNA, proteins, and carbohydrates.[6][8] | Chloride ions can inhibit in vitro translation and reverse transcription.[1] Not recommended for precipitating small RNAs (<300 nucleotides).[6] |
| Potassium Acetate (KOAc) | 0.3 M | Precipitation of RNA for cell-free translation.[6][9] | Avoids the addition of sodium ions.[9][10] | Can precipitate proteins.[6][9] Insoluble in the presence of SDS.[6][9] |
Experimental Protocols
The following are generalized protocols for nucleic acid precipitation using different salts. It is important to note that optimal conditions, such as incubation time and temperature, may vary depending on the concentration and size of the nucleic acid.[7]
General Nucleic Acid Precipitation Protocol:
-
To your nucleic acid solution, add the chosen salt to the recommended final concentration.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol for DNA, or 2.5 to 3 volumes for RNA.[6][10] Alternatively, 0.6 to 1 volume of isopropanol can be used.[6][11]
-
Mix thoroughly by inverting the tube several times.
-
Incubate the mixture. Incubation at -20°C or -80°C is common, though precipitation of sufficient concentrations of nucleic acids can occur at 0-4°C.[1]
-
Centrifuge at high speed (e.g., 12,000 x g) for 15-30 minutes at 4°C to pellet the nucleic acid.[2][11]
-
Carefully decant the supernatant without disturbing the pellet.
-
Wash the pellet with 70% ethanol to remove residual salts.[1]
-
Centrifuge again for 5-15 minutes.[11]
-
Carefully remove the supernatant and air-dry the pellet.[2]
-
Resuspend the nucleic acid in an appropriate buffer.
Protocol for Selective RNA Precipitation with Lithium Chloride:
-
Add LiCl to a final concentration of 2.5 M to your RNA solution.
-
This method can effectively precipitate RNA larger than 300 nucleotides without the addition of ethanol.[6]
-
Incubate and centrifuge as in the general protocol to pellet the RNA. This method does not efficiently precipitate DNA, protein, or carbohydrates.[6]
Visualizing the Workflow
The following diagrams illustrate the general workflow of nucleic acid precipitation and the decision-making process for choosing an appropriate salt.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. RNA precipitation [protocols.io]
- 3. Ethanol precipitation - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. Clean up your act: DNA and RNA purity — BioEcho Life Sciences [bioecho.com]
- 6. genelink.com [genelink.com]
- 7. tandfonline.com [tandfonline.com]
- 8. reddit.com [reddit.com]
- 9. Potassium Acetate 3M pH 5.5; DNA & RNA Precipitation Solution; 50 mL from Gene Link [genelink.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Isopropanol DNA Precipitation Protocol for Pure Yield | QIAGEN [qiagen.com]
A Researcher's Guide to Sodium Acetate Purity for Sensitive Molecular Assays
For researchers, scientists, and drug development professionals engaged in sensitive molecular assays, the purity of reagents is paramount. Sodium acetate, a commonly used salt for nucleic acid precipitation, can harbor impurities that compromise experimental outcomes. This guide provides a comprehensive comparison of different purity grades of this compound, their potential impact on molecular assays, and detailed protocols for their assessment.
The Critical Impact of Impurities in Molecular Biology
Trace contaminants in reagents can have significant, often unnoticed, effects on molecular biology workflows. In the context of this compound, two primary classes of impurities are of concern: heavy metals and nucleases.
Heavy Metals: Divalent cations can interfere with enzymatic reactions central to molecular assays. For instance, heavy metals can inhibit DNA polymerases used in PCR by interacting with the enzyme's active site or by crosslinking with the DNA template, thereby blocking amplification.[1]
Nucleases: The presence of deoxyribonucleases (DNases) and ribonucleases (RNases) can lead to the degradation of DNA and RNA samples, respectively. This is particularly detrimental in applications requiring high-quality, intact nucleic acids, such as next-generation sequencing (NGS) and quantitative PCR (qPCR).
Comparing this compound Grades and Alternatives
The choice of this compound grade and the consideration of alternative precipitation agents are crucial for ensuring the success of sensitive assays. While "molecular biology grade" implies suitability for such applications, understanding the specific purity requirements of your assay is essential.
| Product | Key Characteristics | Advantages | Disadvantages |
| Technical Grade this compound | Lower purity with unspecified levels of impurities. | Cost-effective for non-sensitive applications. | High risk of heavy metal and nuclease contamination, unsuitable for molecular biology. |
| Molecular Biology Grade this compound | High purity, tested for the absence of nucleases (DNase and RNase). | Ensures the integrity of nucleic acid samples. Minimizes interference in enzymatic reactions. | Higher cost compared to lower grades. Heavy metal levels may still vary between suppliers. |
| Ammonium Acetate | Alternative salt for DNA/RNA precipitation. | Effective in removing dNTPs from labeling reactions. Proteins are less likely to co-precipitate.[2] | Can inhibit T4 polynucleotide kinase. May not be suitable for all downstream applications.[3] |
| Sodium Chloride | Another alternative for nucleic acid precipitation. | Can be effective for precipitating DNA. | More likely to co-precipitate with DNA, potentially leaving "salty" pellets that inhibit downstream enzymes.[4] |
Experimental Assessment of this compound Purity and Performance
To ensure the reliability of your sensitive molecular assays, it is recommended to perform in-house validation of your this compound supply. The following protocols provide a framework for this assessment.
Experimental Protocol 1: Assessing Heavy Metal Inhibition of PCR
This experiment evaluates the inhibitory effect of potential heavy metal contaminants in this compound on a standard PCR reaction.
Methodology:
-
Prepare a stock solution of the this compound sample to be tested (e.g., 3 M).
-
Set up a series of PCR reactions with a known DNA template, primers, and a PCR master mix.
-
Spike the PCR reactions with increasing concentrations of the this compound solution (e.g., 0 mM, 0.1 mM, 0.5 mM, 1 mM, 2 mM final concentration).
-
Include positive and negative controls. The positive control should contain no added this compound, while the negative control should lack the DNA template.
-
Perform the PCR under standard cycling conditions.
-
Analyze the PCR products by agarose gel electrophoresis. A decrease in the intensity of the PCR product band with increasing this compound concentration indicates the presence of inhibitory substances.
Logical Workflow for Assessing Heavy Metal Inhibition
Caption: Workflow for evaluating heavy metal inhibition in PCR.
Experimental Protocol 2: Nuclease Contamination Assay
This protocol uses a fluorescently labeled nucleic acid probe to detect the presence of DNase or RNase activity in a this compound solution.
Methodology:
-
Obtain a fluorescently labeled DNA or RNA probe. These probes are often designed with a fluorophore and a quencher. In the intact probe, the fluorescence is quenched. Nuclease activity separates the fluorophore from the quencher, resulting in an increase in fluorescence.
-
Prepare reaction mixtures containing the fluorescent probe and a buffer.
-
Add the this compound sample to the test reaction.
-
Include a positive control with a known nuclease and a negative control with nuclease-free water.
-
Incubate the reactions at 37°C for a defined period (e.g., 1 hour).
-
Measure the fluorescence of each sample using a fluorometer. A significant increase in fluorescence in the sample treated with this compound compared to the negative control indicates nuclease contamination.
Signaling Pathway for FRET-Based Nuclease Detection
Caption: FRET-based detection of nuclease activity.
Experimental Protocol 3: Performance Comparison in a Sensitive Molecular Assay (qPCR)
This experiment directly compares the performance of different grades of this compound in a sensitive and quantitative assay.
Methodology:
-
Purify a nucleic acid sample (e.g., plasmid DNA or total RNA) and divide it into aliquots.
-
Precipitate the nucleic acid from each aliquot using different this compound solutions:
-
Technical Grade this compound
-
Molecular Biology Grade this compound (Supplier A)
-
Molecular Biology Grade this compound (Supplier B)
-
An alternative like Ammonium Acetate
-
-
Follow a standard ethanol precipitation protocol for each, ensuring all other parameters are kept constant.
-
Resuspend the purified nucleic acid pellets in nuclease-free water or a suitable buffer.
-
Quantify the nucleic acid concentration and assess purity (e.g., using a spectrophotometer to measure A260/A280 and A260/A230 ratios).
-
Perform a qPCR assay using the purified nucleic acid as a template.
-
Compare the Ct values and amplification efficiency between the different precipitation conditions. Higher Ct values or lower efficiency may indicate the presence of inhibitory substances in the this compound.[5][6]
Decision Logic for this compound Selection
Caption: Decision-making flowchart for this compound qualification.
Conclusion
The purity of this compound can significantly impact the outcome of sensitive molecular assays. While molecular biology grade reagents offer a higher degree of purity, lot-to-lot variability and the specific demands of an assay may necessitate in-house validation. By implementing the experimental protocols outlined in this guide, researchers can confidently assess the quality of their this compound and select the most appropriate reagents to ensure the accuracy and reproducibility of their results. For routine, non-sensitive applications, a lower grade of this compound may be acceptable, but for high-stakes experiments such as those in drug development and diagnostics, rigorous quality control is indispensable.
References
- 1. Video: Assessment of DNase Activity by Ratiometric Fluorescence Resonance Energy Transfer [jove.com]
- 2. ccrod.cancer.gov [ccrod.cancer.gov]
- 3. genelink.com [genelink.com]
- 4. protocol-online.org [protocol-online.org]
- 5. bio-rad.com [bio-rad.com]
- 6. Statistical significance of quantitative PCR - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Cross-Validation of Experimental Results Using Different Buffer Systems
For researchers, scientists, and drug development professionals, the choice of a buffer system is a critical parameter that can significantly influence experimental outcomes.[1] This guide provides an objective comparison of the performance of different buffer systems in various applications, supported by experimental data and detailed protocols. Cross-validation of data using alternative buffer systems is crucial for ensuring the robustness and reproducibility of analytical results, confirming that observations are not artifacts of a specific buffer environment.[1][2]
The composition of a buffer, beyond maintaining a stable pH, can directly impact the behavior of biological molecules. Buffer ions can interact with proteins, leading to conformational changes, altered enzymatic activity, and variations in stability.[3] Therefore, a systematic comparison and cross-validation of findings in multiple appropriate buffer systems are essential for generating high-quality, reproducible data.[1]
Caption: General workflow for cross-validating experimental results.
Immunoassays: The Impact of Wash Buffer Composition on ELISA Sensitivity
Enzyme-Linked Immunosorbent Assays (ELISAs) are a cornerstone of bioanalysis. However, their sensitivity and specificity can be significantly affected by the composition of the buffers used, particularly the wash buffer. Additives like detergents (e.g., Tween-20) are common, but can have unintended consequences, especially when working with lipidated antigens which may be stripped from the microtiter plate.[4]
Experimental Protocol: Indirect ELISA for Mycobacterial Glycolipids
-
Antigen Coating: Microtiter plates were coated with 100 µL/well of mycobacterial glycolipid antigens (e.g., cord factor) at a concentration of 1 µg/mL in isopropanol and incubated overnight at 4°C. The plates were then allowed to air-dry.
-
Blocking: Plates were blocked with 200 µL/well of Tris-buffered saline (TBS) containing 1% Bovine Serum Albumin (BSA) for 1 hour at room temperature to prevent non-specific binding.
-
Sample Incubation: Serum samples from patients with tuberculosis were diluted 1:100 in the blocking buffer, added to the wells (100 µL/well), and incubated for 1 hour at 37°C.
-
Washing (Cross-Validation Step): Plates were washed three times with one of the following three different wash buffers:
-
Buffer A: Tris-buffered saline (TBS) alone.
-
Buffer B: TBS containing 0.02% Tween-20 (TBS-Tween).
-
Buffer C: TBS containing 0.3% BSA (TBS-BSA).
-
-
Secondary Antibody Incubation: A horseradish peroxidase (HRP)-conjugated anti-human IgG antibody was diluted in blocking buffer, added to each well (100 µL/well), and incubated for 1 hour at 37°C.
-
Detection: After a final wash step (using the respective buffer from step 4), the substrate solution (TMB) was added. The reaction was stopped with sulfuric acid, and the optical density (OD) was measured at 450 nm.
Data Presentation: Comparison of ELISA Sensitivity
The following table summarizes the sensitivity of the anti-cord factor ELISA in detecting tuberculosis, as influenced by the wash buffer composition.[4]
| Wash Buffer System | Key Components | Assay Sensitivity (%) |
| Buffer A | Tris-buffered saline (TBS) | 100% |
| Buffer B | TBS + 0.02% Tween-20 | 31.6% |
| Buffer C | TBS + 0.3% BSA | 60.5% |
Enzyme Kinetics: Buffer Identity Alters Catalytic Parameters
The characterization of enzyme kinetics is fundamental in drug development for understanding enzyme-inhibitor interactions.[5][6] While buffers are primarily used to maintain pH, the buffering agents themselves can interact with enzymes and affect their catalytic activity.[7][8] Cross-validation using different buffer systems is essential to confirm that observed kinetic parameters are not an artifact of a specific buffer.
Caption: Potential interactions of buffer ions with an enzyme system.
Experimental Protocol: Metalloenzyme Kinetic Analysis
-
Enzyme and Substrate Preparation: A stock solution of the metalloenzyme BLC23O was prepared. A stock solution of the substrate was also prepared in deionized water.
-
Buffer Preparation (Cross-Validation Step): Three different buffer systems were prepared at a concentration of 50 mM and adjusted to pH 7.4:
-
Buffer 1: Tris-HCl
-
Buffer 2: HEPES
-
Buffer 3: Sodium Phosphate
-
-
Kinetic Assay: For each buffer system, a reaction mixture was prepared containing the buffer, a fixed concentration of the enzyme, and varying concentrations of the substrate.
-
Data Acquisition: The rate of product formation was measured over time using a spectrophotometer.
-
Data Analysis: The initial reaction velocities were plotted against substrate concentration, and the data were fitted to the Michaelis-Menten equation to determine the kinetic parameters Kₘ, Vₘₐₓ, and k꜀ₐₜ. The catalytic efficiency (k꜀ₐₜ/Kₘ) was then calculated for each buffer system.
Data Presentation: Comparative Enzyme Kinetic Parameters
The table below summarizes the kinetic parameters for the metalloenzyme BLC23O in three different buffer systems at pH 7.4.[7]
| Buffer System | Kₘ (mM) | k꜀ₐₜ (s⁻¹) | Catalytic Efficiency (k꜀ₐₜ/Kₘ) (mM⁻¹s⁻¹) |
| Tris-HCl | 0.28 ± 0.02 | 0.33 ± 0.002 | 1.18 |
| HEPES | 0.24 ± 0.01 | 0.33 ± 0.003 | 1.38 |
| Sodium Phosphate | 0.27 ± 0.01 | 0.25 ± 0.002 | 0.93 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Influence of the washing buffer composition on the sensitivity of an enzyme-linked immunosorbent assay using mycobacterial glycolipids as capture antigens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How Is Enzyme Kinetics Applied in Drug Development? [synapse.patsnap.com]
- 6. omicsonline.org [omicsonline.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Influence of Acetate Salts on Protein Stability
For Researchers, Scientists, and Drug Development Professionals
The selection of appropriate buffer systems is a critical determinant of protein stability in biopharmaceutical formulations. Acetate buffers are widely employed, typically maintaining a pH range of 3.8 to 5.8.[1] However, the choice of the cation accompanying the acetate anion can significantly influence a protein's conformational and colloidal stability. This guide provides an objective comparison of the effects of different acetate salts—sodium, potassium, calcium, and magnesium acetate—on protein stability, supported by established principles and experimental methodologies.
The Role of Cations: A Balancing Act
The stability of a protein in a given salt solution is governed by a complex interplay of factors, including the direct interaction of ions with the protein surface and their effects on the structure of water.[2] The Hofmeister series, an empirical ranking of ions based on their ability to stabilize or destabilize proteins, provides a foundational framework for understanding these effects. Generally, cations are ranked for their stabilizing (kosmotropic) or destabilizing (chaotropic) effects.
Expected Effects of Different Acetate Salts on Protein Stability
While direct comparative studies evaluating a wide range of acetate salts on a single protein are limited, we can infer the likely effects based on the established properties of the individual cations. The following table summarizes the expected qualitative impact of sodium, potassium, calcium, and magnesium acetate on key protein stability parameters.
| Acetate Salt | Cation | Expected Effect on Thermal Stability (Tm) | Expected Effect on Aggregation | Rationale |
| Sodium Acetate | Na+ | Neutral to slight stabilization | Generally low to moderate | Sodium is considered a weakly kosmotropic or neutral ion in the Hofmeister series. It is a common choice for protein formulations due to its generally benign effect on stability.[2][3][4] |
| Potassium Acetate | K+ | Neutral to slight stabilization | Generally low to moderate | Similar to sodium, potassium is a weakly kosmotropic ion. In many biological systems, sodium and potassium ions are interchangeable with respect to their general effects on protein stability, although specific ion effects can occur.[5] |
| Calcium Acetate | Ca2+ | Variable: can stabilize or destabilize | Can increase aggregation | As a divalent cation, Ca2+ can form salt bridges with acidic residues on the protein surface, which can be stabilizing. However, it can also promote aggregation by neutralizing surface charge and mediating intermolecular interactions.[6] Its effects are highly dependent on the specific protein and concentration. |
| Magnesium Acetate | Mg2+ | Variable: can stabilize or destabilize | Can increase aggregation | Similar to calcium, Mg2+ is a divalent cation that can have both stabilizing and destabilizing effects. It is essential for the activity of many enzymes and can stabilize specific protein structures.[7][8] However, like calcium, it can also screen charges and promote aggregation. |
Visualizing the Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the effect of different acetate salts on protein stability.
Caption: Experimental workflow for evaluating protein stability in different acetate salts.
Impact on Cellular Signaling: A Conceptual View
Protein instability, leading to misfolding and aggregation, can have profound effects on cellular signaling pathways. The following diagram provides a hypothetical example of how protein aggregation could disrupt a signaling cascade.
Caption: Hypothetical disruption of a signaling pathway by protein aggregates.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Differential Scanning Calorimetry (DSC) for Thermal Stability
Objective: To determine the thermal transition midpoint (Tm), a measure of a protein's thermal stability.
Protocol:
-
Sample Preparation: Prepare protein samples in each of the acetate buffers (e.g., 10 mM this compound, pH 5.0; 10 mM potassium acetate, pH 5.0; etc.) to a final concentration of 0.5-1.0 mg/mL. The corresponding buffer without protein is used as a reference.
-
Instrument Setup:
-
Equilibrate the DSC instrument at the starting temperature (e.g., 25°C).
-
Load the protein sample into the sample cell and the matched buffer into the reference cell.
-
-
Data Acquisition:
-
Heat the samples at a constant scan rate (e.g., 1°C/min) from the starting temperature to a final temperature that ensures complete unfolding (e.g., 95°C).
-
Record the differential heat capacity (Cp) as a function of temperature.
-
-
Data Analysis:
-
Subtract the buffer-buffer baseline from the sample scan.
-
Fit the resulting thermogram to a suitable model (e.g., a two-state unfolding model) to determine the Tm, which is the temperature at the peak of the unfolding transition.
-
Circular Dichroism (CD) Spectroscopy for Secondary Structure Analysis
Objective: To assess changes in the secondary structure of the protein in different acetate salts.
Protocol:
-
Sample Preparation: Prepare protein samples in each acetate buffer to a concentration of 0.1-0.2 mg/mL.
-
Instrument Setup:
-
Use a quartz cuvette with a path length of 1 mm.
-
Blank the instrument with the corresponding buffer.
-
-
Data Acquisition:
-
Record the CD spectrum in the far-UV region (e.g., 190-260 nm) at a controlled temperature (e.g., 25°C).
-
Typically, an average of 3-5 scans is taken for each sample to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Subtract the buffer spectrum from the sample spectrum.
-
Convert the raw data (ellipticity) to mean residue ellipticity.
-
Analyze the spectra for characteristic features of α-helices (negative bands at ~208 and ~222 nm) and β-sheets (a negative band at ~218 nm).[9] Deconvolution algorithms can be used to estimate the percentage of each secondary structure element.
-
Size Exclusion Chromatography (SEC) for Aggregation Analysis
Objective: To quantify the amount of soluble aggregates in the protein samples.
Protocol:
-
Sample Preparation: Prepare protein samples in each acetate buffer at a concentration of approximately 1 mg/mL.
-
Chromatography System:
-
Use an HPLC or UHPLC system equipped with a size exclusion column appropriate for the size of the protein being analyzed.
-
The mobile phase should ideally be the same as the buffer in which the protein is formulated to avoid buffer-induced changes on the column.
-
-
Data Acquisition:
-
Inject a fixed volume of the protein sample onto the column.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
-
Data Analysis:
-
Integrate the peak areas corresponding to the monomer and any high molecular weight species (aggregates).
-
Calculate the percentage of aggregate as the area of the aggregate peaks divided by the total area of all peaks.
-
Conclusion
The choice of acetate salt in a protein formulation can have a discernible impact on its stability. While sodium and potassium acetate are generally considered to have mild, stabilizing effects, the divalent cations calcium and magnesium can introduce more complex behaviors, potentially leading to aggregation depending on the specific protein and formulation conditions. A systematic evaluation using the experimental approaches outlined in this guide is essential for selecting the optimal acetate salt to ensure the stability and efficacy of a protein therapeutic.
References
- 1. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A comparative study of monoclonal antibodies. 1. Phase behavior and protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Proteins on Aggregation Kinetics and Adsorption Ability of Hematite Nanoparticles in Aqueous Dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aggregation Kinetics for IgG1-Based Monoclonal Antibody Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Mechanism of Mg2+ Binding in the Na+,K+-ATPase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Use CD Spectroscopy for Protein Secondary Structure Analysis: A Complete Guide | MtoZ Biolabs [mtoz-biolabs.com]
The Salt Showdown: A Comparative Review of Sodium Acetate Efficiency in DNA Extraction
For researchers, scientists, and drug development professionals, the isolation of high-quality deoxyribonucleic acid (DNA) is a foundational step for a multitude of downstream applications. The choice of salt in the alcohol precipitation stage of DNA extraction is a critical parameter that can significantly influence the yield, purity, and integrity of the final product. This guide provides a comprehensive comparison of sodium acetate, a commonly used salt, with other alternatives such as ammonium acetate and lithium chloride, supported by experimental data and detailed protocols.
The fundamental principle behind using a salt in DNA precipitation is to neutralize the negative charge of the phosphate backbone of the DNA.[1] In an aqueous solution, this neutralization reduces the affinity of the DNA for water molecules, allowing it to aggregate and precipitate out of solution upon the addition of an alcohol like ethanol or isopropanol.[1] this compound (NaOAc) is a widely used salt for this purpose, but its performance relative to other salts is a key consideration for optimizing extraction protocols.
Quantitative Comparison of Precipitation Salts
While the literature provides extensive qualitative comparisons, direct quantitative head-to-head studies are less common. However, by compiling data from various sources, we can construct a comparative overview of the expected performance of different salts in DNA precipitation.
| Salt | Typical Final Concentration | DNA Yield | Purity (A260/A280) | Purity (A260/A230) | Key Advantages & Disadvantages |
| This compound (NaOAc) | 0.3 M | Generally high and reliable. | ~1.8 is considered pure for DNA.[2][3] | >1.8 is considered good, lower values may indicate salt or other contamination. | Advantages: Standard and widely used, effective for routine DNA precipitation.[4] Disadvantages: Can co-precipitate some proteins.[4] |
| Ammonium Acetate (NH₄OAc) | 2.0-2.5 M | Comparable to or slightly lower than NaOAc. | Can be comparable to NaOAc. | May be higher than NaOAc due to better removal of dNTPs. | Advantages: Efficient at preventing the co-precipitation of dNTPs and some polysaccharides.[4] Disadvantages: Ammonium ions can inhibit some downstream enzymes like T4 polynucleotide kinase. |
| Lithium Chloride (LiCl) | 0.8 M | Generally lower for DNA precipitation. | Can be comparable to NaOAc. | Can be comparable to NaOAc. | Advantages: Preferentially precipitates RNA, making it useful for selective RNA isolation.[4] Disadvantages: Less efficient for precipitating DNA; chloride ions can inhibit some enzymatic reactions. |
| Sodium Chloride (NaCl) | 0.2 M | Comparable to NaOAc. | Can be comparable to NaOAc. | Can be comparable to NaOAc. | Advantages: Useful for samples containing sodium dodecyl sulfate (SDS), as it helps keep SDS soluble in ethanol. Disadvantages: No significant advantages over NaOAc for routine DNA precipitation. |
Note: The exact yield and purity are highly dependent on the starting material, the protocol used, and the execution of the procedure. The values presented are for comparative purposes based on available literature.
Experimental Protocols
Detailed methodologies are crucial for reproducible results. Below are standard protocols for DNA precipitation using this compound and its common alternatives.
Protocol 1: DNA Precipitation with this compound and Ethanol
This is a standard and widely applicable protocol for the precipitation of DNA from an aqueous solution.
-
Starting Material: Purified DNA in an aqueous buffer (e.g., TE buffer or water).
-
Salt Addition: Add 1/10th volume of 3 M this compound (pH 5.2) to the DNA solution. Mix gently by inverting the tube.
-
Alcohol Addition: Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube until the DNA precipitate becomes visible as a white, thread-like substance.
-
Incubation: Incubate the mixture at -20°C for at least 60 minutes. For very low concentrations of DNA, overnight incubation is recommended.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Washing: Carefully decant the supernatant without disturbing the pellet. Wash the pellet with 500 µL of 70% ethanol to remove residual salts.
-
Second Centrifugation: Centrifuge at 12,000 x g for 5 minutes at 4°C.
-
Drying: Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes. It is crucial not to over-dry the pellet as this can make it difficult to resuspend.
-
Resuspension: Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
Protocol 2: DNA Precipitation with Ammonium Acetate and Ethanol
This protocol is particularly useful when the removal of dNTPs is a priority.
-
Starting Material: Purified DNA in an aqueous buffer.
-
Salt Addition: Add 0.5 volumes of 7.5 M Ammonium Acetate to the DNA solution. Mix gently.
-
Alcohol Addition: Add 2 volumes of room temperature 100% ethanol. Mix by inverting.
-
Incubation: Incubate at room temperature for 10-20 minutes.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at room temperature.
-
Washing and Drying: Follow steps 6-9 from Protocol 1.
Protocol 3: Selective Precipitation of RNA with Lithium Chloride
This protocol is designed for the selective removal of RNA from a solution containing both DNA and RNA.
-
Starting Material: A solution containing a mixture of DNA and RNA.
-
Salt Addition: Add 0.1 volume of 8 M Lithium Chloride to the nucleic acid solution.
-
Incubation: Incubate on ice for 30 minutes to 2 hours.
-
Centrifugation: Centrifuge at 12,000 x g for 15 minutes at 4°C. The pellet will contain the RNA.
-
DNA Recovery: The supernatant, which contains the DNA, can be transferred to a new tube for subsequent precipitation using Protocol 1 or 2.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflow of DNA precipitation and the decision-making process for choosing the appropriate salt.
Conclusion
This compound remains a robust and reliable choice for routine DNA precipitation, consistently providing high yields of pure DNA. However, for specific applications, alternative salts offer distinct advantages. Ammonium acetate is superior for the removal of dNTPs, making it a valuable option for cleaning up enzymatic reactions. Lithium chloride's ability to selectively precipitate RNA is highly advantageous for applications requiring pure DNA or for the specific isolation of RNA. The choice of precipitation salt should, therefore, be a considered decision based on the specific requirements of the downstream application to ensure the optimal quality and quantity of the extracted nucleic acids.
References
A Researcher's Guide to Sodium Acetate: Anhydrous vs. Trihydrate in Experimental Protocols
For researchers, scientists, and drug development professionals, the choice between anhydrous and trihydrate forms of sodium acetate is a critical detail that can impact experimental accuracy and outcomes. While chemically similar, their differing water content dictates their use in specific applications, from creating buffer solutions to precipitating nucleic acids. This guide provides an objective comparison, supported by experimental data and detailed protocols, to inform the selection process in a laboratory setting.
The fundamental difference lies in the water of crystallization: this compound anhydrous (CH₃COONa) is the water-free form, while this compound trihydrate (CH₃COONa·3H₂O) contains three water molecules per formula unit.[1][2] This distinction influences their molecular weight, physical properties, and handling, making each suitable for different applications.[1]
Comparative Analysis of Physicochemical Properties
The physical and chemical characteristics of anhydrous and trihydrate this compound are distinct, primarily due to the presence or absence of water molecules in the crystal structure. These properties are crucial when preparing solutions of precise molar concentrations or when moisture control is essential.
| Feature | This compound Anhydrous | This compound Trihydrate |
| Chemical Formula | CH₃COONa | CH₃COONa·3H₂O |
| Molecular Weight | 82.03 g/mol [1][3] | 136.08 g/mol [1][3] |
| Appearance | White, deliquescent crystalline powder[1] | White or colorless crystalline solid[1][4] |
| Water Content | 0%[1] | ~37-41%[1][3] |
| Density | 1.528 g/cm³ (at 20°C) | 1.45 g/cm³ (at 20°C) |
| Melting Point | 324 °C (decomposes) | 58 °C[2] |
| pH (1% solution) | ~8.9[1] | ~8.9[1] |
| Solubility in Water | Highly soluble; 1 g in ~2 mL[1][3] | Highly soluble; 1 g in ~0.8 mL[1][3] |
| Hygroscopicity | Highly hygroscopic; readily absorbs moisture[3] | Efflorescent in warm, dry air (loses water)[3] |
Selection in Experimental Contexts
The choice between the two forms is dictated by the specific requirements of the experimental protocol.
-
Anhydrous this compound is preferred for applications where water content must be minimized.[1] Its lack of water makes it ideal for moisture-sensitive chemical syntheses, as a dehydrating agent, and in the preparation of pharmaceutical products like tablets where precise water content is critical.[1] In the laboratory, its primary advantage is for preparing stock solutions with exact molar concentrations without the contribution of hydration water.[1] However, it is highly hygroscopic and must be stored in tightly sealed containers with desiccants to prevent it from absorbing atmospheric moisture, which would alter its formula weight.[5]
-
This compound Trihydrate is more commonly used in general laboratory applications where the presence of water is not a concern, such as in buffer preparation and DNA/RNA precipitation.[1][6] It is often more cost-effective and less sensitive to ambient humidity than the anhydrous form, although it can lose its water of hydration in very warm, dry conditions.[1][3] Its lower melting point is a key property utilized in reusable heat packs, where the exothermic crystallization from a supersaturated solution provides heat.[2][4]
Experimental Protocol: DNA/RNA Ethanol Precipitation
A ubiquitous application of this compound in molecular biology is the precipitation of nucleic acids. This compound provides the necessary positive ions (Na+) to neutralize the negative charge of the DNA's phosphate backbone, allowing the DNA to condense and precipitate out of solution in the presence of alcohol.[7]
Objective: To concentrate a DNA sample and remove contaminants such as salts and unincorporated nucleotides.
Methodology:
-
Measure the initial volume of the aqueous DNA sample in a microcentrifuge tube.
-
Add 1/10th volume of a 3 M this compound, pH 5.2 solution. Mix thoroughly by vortexing.[8][9] For example, add 10 µL of 3 M this compound to a 100 µL DNA sample.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol (calculated after the addition of salt).[8][9] For the 110 µL mixture from the previous step, add 220-275 µL of ethanol.
-
Invert the tube several times to mix and incubate at -20°C for at least 30-60 minutes to allow the DNA to precipitate.[9][10] For very dilute samples, overnight incubation may improve yield.
-
Centrifuge the sample at high speed (e.g., 12,000-14,000 x g) for 15-20 minutes at 4°C to pellet the precipitated DNA.[9][10]
-
Carefully decant the supernatant without disturbing the pellet. A small, often invisible, pellet will be at the bottom of the tube.
-
Wash the pellet by adding 500 µL of cold 70% ethanol. This step removes residual salt.[8]
-
Centrifuge for 5 minutes at 4°C. Carefully decant the supernatant.
-
Air-dry the pellet for 5-10 minutes at room temperature to evaporate any remaining ethanol. Do not over-dry, as this can make resuspension difficult.
-
Resuspend the clean, concentrated DNA pellet in a desired volume of sterile water or a suitable buffer (e.g., TE buffer).[8][9]
Protocol for Preparing 3 M this compound Stock Solution (pH 5.2)
The key to reproducible results is a correctly prepared stock solution. The mass of this compound required differs significantly depending on the form used.
| Reagent | Using Anhydrous this compound | Using this compound Trihydrate |
| Mass for 1 L | 246.09 g | 408.24 g[8][10] |
| Procedure | 1. Dissolve 246.09 g of anhydrous this compound in 800 mL of nuclease-free water. 2. Adjust the pH to 5.2 using glacial acetic acid. 3. Bring the final volume to 1 L with nuclease-free water. 4. Sterilize by autoclaving. | 1. Dissolve 408.24 g of this compound trihydrate in 800 mL of nuclease-free water.[10] 2. Adjust the pH to 5.2 using glacial acetic acid. 3. Bring the final volume to 1 L with nuclease-free water. 4. Sterilize by autoclaving. |
Note: The conversion factor between the two forms is based on their molecular weights (136.08 / 82.03 ≈ 1.66). Therefore, to get the equivalent mass of the trihydrate form, multiply the mass of the anhydrous form by 1.66.[11]
Application: Acetate Buffer Preparation
Acetate buffers are crucial for maintaining a stable pH in the mildly acidic range (pH 4-6), a common requirement for enzymatic reactions and biochemical assays.[2] The buffer consists of a weak acid (acetic acid) and its conjugate base (the acetate ion, supplied by this compound).
Conclusion and Recommendations
The decision to use anhydrous or trihydrate this compound hinges on the specific demands of the experiment. While their buffering capacity is identical on a molar basis, their physical properties necessitate careful selection.[5]
| Application | Recommended Form | Rationale |
| Moisture-Sensitive Organic Synthesis | Anhydrous | Prevents the introduction of unwanted water that could interfere with the reaction.[1] |
| Pharmaceutical Formulations (Dry) | Anhydrous | Ensures precise control over moisture content, which is critical for product stability and shelf life.[1] |
| Standard DNA/RNA Precipitation | Trihydrate or Anhydrous | Trihydrate is commonly used and cost-effective. If using anhydrous, ensure the correct mass is calculated. The protocol is aqueous, so initial water content is irrelevant.[1] |
| Aqueous Buffer Preparation | Trihydrate or Anhydrous | Either form is acceptable as long as the molecular weight is correctly accounted for to achieve the target molarity. Trihydrate is often more convenient.[4][6] |
| High-Precision Molar Solutions | Anhydrous | Eliminates the variability of water content in the trihydrate form, but requires careful storage to prevent moisture absorption.[1] |
References
- 1. chemignition.com [chemignition.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. lygtychem.com [lygtychem.com]
- 4. eco.alfa-chemistry.com [eco.alfa-chemistry.com]
- 5. reddit.com [reddit.com]
- 6. pediaa.com [pediaa.com]
- 7. geneticeducation.co.in [geneticeducation.co.in]
- 8. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 9. How do I perform a DNA precipitation to concentrate my sample? [qiagen.com]
- 10. ProtocolsEthanolPrecipitation < Lab < TWiki [barricklab.org]
- 11. This compound as a developer anhydrous or trihydrate? | Photrio.com Photography Forums [photrio.com]
A Comparative Guide to DNA Precipitation Agents: Ethanol, Isopropanol, and PEG
The efficient recovery of DNA from aqueous solutions is a cornerstone of molecular biology, impacting workflows from basic research to drug development. The choice of precipitating agent is critical, influencing not only the yield but also the purity and integrity of the recovered nucleic acids. This guide provides a quantitative and qualitative comparison of three widely used DNA precipitation agents: ethanol, isopropanol, and polyethylene glycol (PEG), complete with experimental protocols and a workflow diagram.
Quantitative Analysis of DNA Recovery
The selection of a precipitation agent is often a trade-off between recovery efficiency, purity, and the specific requirements of downstream applications. The following table summarizes quantitative data on DNA recovery with different precipitation agents. It is important to note that recovery efficiencies can be influenced by several factors, including DNA concentration, fragment size, salt concentration, incubation time, and temperature.
| Precipitation Agent | Typical DNA Recovery Rate | Key Considerations |
| Ethanol | 70-90%[1] | - Considered the standard for high recovery of DNA, including small fragments.[2] - Requires a larger volume (2-2.5 volumes) compared to isopropanol. - Salts are more soluble in ethanol, reducing the risk of co-precipitation. |
| Isopropanol | Generally high, often >85% | - Requires a smaller volume (0.7-1 volume), making it suitable for large samples. - DNA is less soluble in isopropanol, allowing for faster precipitation at room temperature. - Higher risk of co-precipitating salts, which can inhibit downstream enzymatic reactions. |
| Polyethylene Glycol (PEG) | Variable; can be optimized for specific applications | - Allows for size-selective precipitation of DNA fragments by adjusting the PEG concentration.[2] - Can result in higher purity DNA by leaving smaller contaminants in solution. - DNA pellets can be smaller and harder to see. |
One study found that DNA yields from ethanol-NaCl precipitation were significantly higher than those from isopropanol-ammonium acetate (which yielded approximately 20-30% of the ethanol method), isopropanol-NaCl, or PEG 6000-NaCl precipitations.[3] Another investigation into purifying long-term stored DNA showed that for older samples, a silica-gel membrane spin column method yielded 62% recovery, while a PEG-based method (7.5% PEG) recovered 48%.[4] For fresh DNA samples, the same methods yielded 70% and 56% recovery, respectively.[4]
Experimental Protocols
Detailed methodologies for DNA precipitation using ethanol, isopropanol, and PEG are provided below. These protocols are generalized and may require optimization based on the specific sample and downstream application.
This is a standard method for concentrating and desalting DNA samples.[2]
Materials:
-
DNA sample in an aqueous solution
-
3 M Sodium Acetate, pH 5.2
-
100% Ethanol, ice-cold
-
70% Ethanol, ice-cold
-
Microcentrifuge
-
Pipettes and tips
-
Nuclease-free water or TE buffer
Procedure:
-
To your DNA sample, add 1/10th volume of 3 M this compound, pH 5.2. Mix gently.
-
Add 2 to 2.5 volumes of ice-cold 100% ethanol. Mix by inverting the tube several times.
-
Incubate the mixture at -20°C for at least 60 minutes to allow the DNA to precipitate.
-
Centrifuge the sample at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA.
-
Carefully decant the supernatant without disturbing the DNA pellet.
-
Wash the pellet by adding 1 mL of ice-cold 70% ethanol. Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
-
Repeat the wash step once.
-
Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes. Do not over-dry the pellet, as it can be difficult to redissolve.
-
Resuspend the DNA pellet in a desired volume of nuclease-free water or TE buffer.
This method is advantageous for large sample volumes due to the smaller volume of alcohol required.
Materials:
-
DNA sample in an aqueous solution
-
3 M this compound, pH 5.2
-
100% Isopropanol, room temperature
-
70% Ethanol, ice-cold
-
Microcentrifuge
-
Pipettes and tips
-
Nuclease-free water or TE buffer
Procedure:
-
To your DNA sample, add 1/10th volume of 3 M this compound, pH 5.2. Mix gently.
-
Add 0.7 to 1 volume of room-temperature 100% isopropanol. Mix by inverting the tube several times.
-
Incubate at room temperature for 10-20 minutes.
-
Centrifuge at ≥12,000 x g for 15-30 minutes at 4°C to pellet the DNA. The pellet may be glassy and difficult to see.
-
Carefully decant the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol. This step also helps to remove residual isopropanol. Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol and air-dry the pellet for 5-10 minutes.
-
Resuspend the DNA pellet in a suitable volume of nuclease-free water or TE buffer.
This protocol is particularly useful for the size-selective precipitation of DNA. The concentration of PEG can be adjusted to selectively precipitate DNA fragments of different sizes.
Materials:
-
DNA sample in an aqueous solution
-
5 M NaCl
-
50% (w/v) PEG 8000
-
70% Ethanol, ice-cold
-
Microcentrifuge
-
Pipettes and tips
-
Nuclease-free water or TE buffer
Procedure:
-
To your DNA sample, add 5 M NaCl to a final concentration of 0.5 M.
-
Add an equal volume of 50% (w/v) PEG 8000 to achieve a final concentration of 25%. Note: The final PEG concentration can be varied to select for different sizes of DNA fragments.
-
Mix thoroughly by inverting the tube and incubate on ice for at least 1 hour.
-
Centrifuge at ≥12,000 x g for 30 minutes at 4°C.
-
Carefully remove the supernatant.
-
Wash the pellet with 1 mL of ice-cold 70% ethanol. Centrifuge at ≥12,000 x g for 5 minutes at 4°C.
-
Carefully decant the 70% ethanol and air-dry the pellet.
-
Resuspend the DNA pellet in the desired volume of nuclease-free water or TE buffer.
Mechanism of DNA Precipitation Workflow
The underlying principle of DNA precipitation with alcohol or PEG involves altering the solvent environment to reduce the solubility of DNA, leading to its aggregation and precipitation. The following diagram illustrates the general workflow and the molecular interactions involved.
References
Retrosynthesis Analysis
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